6-Bromo-2-chloropyridin-3-amine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
6-bromo-2-chloropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCECOMBEVDPUJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365983 | |
| Record name | 6-bromo-2-chloropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169833-70-9 | |
| Record name | 6-bromo-2-chloropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-6-bromo-2-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-2-chloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 6-Bromo-2-chloropyridin-3-amine. This versatile heterocyclic building block is of significant interest in medicinal chemistry and drug discovery, primarily serving as a key intermediate in the synthesis of complex molecular architectures, including kinase inhibitors.
Core Chemical and Physical Properties
This compound is a solid compound under standard conditions.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for laboratory handling, reaction planning, and analytical characterization.
| Property | Value | Reference(s) |
| CAS Number | 169833-70-9 | [1][2] |
| Molecular Formula | C₅H₄BrClN₂ | [1][2] |
| Molecular Weight | 207.46 g/mol | [1] |
| Melting Point | 117.0 to 121.0 °C | [2] |
| Boiling Point | 302.4 ± 37.0 °C at 760 mmHg | [2] |
| Density | 1.8 ± 0.1 g/cm³ | [2] |
| Flash Point | 136.7 ± 26.5 °C | [2] |
| Appearance | Solid | [1] |
| LogP | 2.13 | [2] |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [2] |
| Index of Refraction | 1.648 | [2] |
| SMILES String | Nc1ccc(Br)nc1Cl | [1] |
| InChI Key | YCECOMBEVDPUJG-UHFFFAOYSA-N | [1] |
Spectroscopic and Analytical Data
Experimental Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.[3]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. A standard pulse sequence with a spectral width of ~16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds is typically used.[3]
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A spectral width of ~240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are common parameters.[3]
-
Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier transform with an appropriate window function. Perform phase and baseline corrections to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS.[3]
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.[3] Key expected peaks would include N-H stretching (asymmetric and symmetric) around 3400-3300 cm⁻¹, aromatic C-H stretching (~3100 cm⁻¹), N-H bending (~1620 cm⁻¹), and C=C/C=N ring stretching bands.[3]
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol) into the ion source via direct infusion.[3]
-
Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.[3]
-
Mass Analysis: Scan the mass analyzer over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu). The resulting spectrum should show a molecular ion peak corresponding to the exact mass (205.924637 Da) and a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.[2][4]
Synthesis and Reactivity
This compound is a valuable synthetic intermediate due to its distinct reactive sites. The amino group can act as a nucleophile, while the bromo and chloro substituents serve as handles for metal-catalyzed cross-coupling reactions.
Synthetic Workflow
The synthesis of halogenated aminopyridines often involves the direct electrophilic halogenation of an aminopyridine precursor. The challenge lies in controlling the regioselectivity due to the strong activating nature of the amino group.[5] A general workflow for synthesis and purification is outlined below.
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis via Bromination
The following protocol is adapted from the synthesis of the isomeric compound 2-Bromo-6-chloropyridin-3-amine and illustrates a common method for such transformations.[4]
-
Reaction Setup: In a suitable reaction vessel, dissolve 6-chloropyridin-3-amine (1.0 eq) and sodium acetate (2.0 eq) in acetic acid.
-
Addition of Brominating Agent: Slowly add a solution of bromine (1.0 eq) in acetic acid to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[4]
-
Work-up: Upon completion, remove the acetic acid under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate.[4]
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[4]
-
Purification: Purify the crude material by flash column chromatography on silica gel, using a suitable eluent system (e.g., a hexane/ethyl acetate gradient), to isolate the desired product.[5]
Key Reactions and Applications in Drug Discovery
The true utility of this compound lies in its capacity as a building block for more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.[6] The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective, sequential functionalization. It is a key reactant in synthesizing kinase inhibitors.[4]
Caption: Reactivity of this compound in key cross-coupling reactions.
The aminopyridine moiety is a common feature in many biologically active compounds, including a significant number of kinase inhibitors.[6] These inhibitors often function by competing with ATP at the enzyme's binding site. The scaffold derived from this compound can provide crucial hydrogen bonding interactions, while the substituents introduced via cross-coupling can target other regions of the binding pocket to enhance potency and selectivity.[7][8]
Safety, Handling, and Storage
Hazard Identification:
-
This compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[2][9] It can cause skin irritation and serious eye damage.[1][10] It may also cause respiratory irritation.[1]
Handling and Personal Protective Equipment (PPE):
-
Handle only in a chemical fume hood to ensure adequate ventilation.[2]
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][11]
-
Avoid formation of dust and aerosols.[11] Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.[12]
-
Recommended storage temperature is between 2-8°C.[2]
-
Keep away from heat, sparks, and open flames.[2]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and seek medical attention.[2][11]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[2][11]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][11]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Disposal:
-
Dispose of this material and its container at a licensed hazardous-waste disposal plant. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[11] Always observe all federal, state, and local environmental regulations.[2]
References
- 1. This compound AldrichCPR 169833-70-9 [sigmaaldrich.com]
- 2. 6-Bromo-2-chloro-3-pyridinamine | CAS#:169833-70-9 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Bromo-6-chloropyridin-3-amine | 1050501-88-6 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. 5-Amino-2-bromo-3-chloropyridine | C5H4BrClN2 | CID 14595220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pipharm.com [pipharm.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 6-Bromo-2-chloropyridin-3-amine (CAS Number: 169833-70-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-chloropyridin-3-amine is a halogenated aminopyridine derivative that serves as a versatile and highly valuable building block in synthetic organic chemistry. Its unique substitution pattern, featuring a nucleophilic amino group and two distinct halogen atoms (bromo and chloro) on the pyridine ring, offers multiple reactive sites for strategic functionalization. This trifunctional nature makes it an essential intermediate in the synthesis of complex heterocyclic compounds, particularly in the fields of medicinal chemistry and agrochemical research. The strategic location of the amino, bromo, and chloro groups allows for selective and sequential chemical transformations, providing a robust platform for the construction of diverse molecular architectures, most notably in the development of kinase inhibitors for targeted cancer therapy.
Chemical and Physical Properties
A comprehensive summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 169833-70-9 | |
| Molecular Formula | C₅H₄BrClN₂ | |
| Molecular Weight | 207.46 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | 3-Amino-6-bromo-2-chloropyridine, 2-Chloro-6-bromopyridin-3-amine | [1] |
| Appearance | White to off-white powder or crystalline solid | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. | |
| SMILES String | Nc1ccc(Br)nc1Cl | |
| InChI Key | YCECOMBEVDPUJG-UHFFFAOYSA-N |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electronic effects of the amino, bromo, and chloro substituents. A broad singlet corresponding to the two protons of the primary amine group is also anticipated.
-
¹³C NMR: The carbon NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbons attached to the halogens and the amino group showing characteristic shifts.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. As a primary amine, two N-H stretching bands are anticipated in the region of 3400-3250 cm⁻¹.[2] An N-H bending vibration should be observable around 1650-1580 cm⁻¹.[2] The C-N stretching of the aromatic amine will likely appear in the 1335-1250 cm⁻¹ range.[2] Aromatic C-H stretching vibrations are expected around 3100-3000 cm⁻¹, and C=C/C=N ring stretching vibrations will be present in the 1600-1400 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (207.46 g/mol ). A characteristic isotopic pattern will be observed due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which is a definitive feature for the identification of this molecule.
Synthesis of this compound
A common synthetic route to this compound involves the direct bromination of a suitable aminopyridine precursor. The following is a representative experimental protocol.
Experimental Protocol: Bromination of 3-Aminopyridine[4]
This protocol describes a method for the direct bromination of 3-aminopyridine, with a focus on achieving regioselectivity for the 6-position.
Materials:
-
3-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-aminopyridine (1.0 equivalent). Dissolve the starting material in anhydrous acetonitrile.
-
Addition of Brominating Agent: Cool the solution to 0°C using an ice bath. Add N-Bromosuccinimide (1.0-1.2 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains low.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous sodium thiosulfate solution. Dilute the mixture with dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired 6-bromo isomer from other byproducts.
Caption: Synthetic workflow for this compound.
Key Applications in Organic Synthesis
This compound is a key intermediate in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction is typically employed to introduce aryl or heteroaryl substituents at the 6-position by selectively reacting the more reactive C-Br bond.[3]
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF)
-
Water (if required by the base)
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base (e.g., K₂CO₃, 2.0-3.0 equivalents).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane) and water, is added.
-
The reaction mixture is heated to 80-110°C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 6-aryl-2-chloropyridin-3-amine.
Caption: Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This reaction is instrumental in synthesizing N-aryl and N-heteroaryl amines. This compound can serve as the aryl halide component, reacting with a variety of primary and secondary amines.
This protocol describes the synthesis of N-phenyl-6-bromo-2-pyridin-3-amine.
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
BINAP
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk flask
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate (0.02 equivalents) and BINAP (0.03 equivalents).
-
Add anhydrous toluene and stir the mixture at room temperature for 10 minutes to form the catalyst complex.
-
To this catalyst mixture, add this compound (1.0 equivalent), aniline (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Add additional anhydrous toluene.
-
Heat the reaction mixture to 100°C and stir under argon. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired N-aryl-2-chloropyridin-3-amine.
Caption: Buchwald-Hartwig amination of this compound.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated chemical fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a synthetically valuable and versatile building block with significant applications in the development of novel pharmaceuticals and agrochemicals. Its trifunctional nature allows for selective and sequential functionalization, making it a key intermediate in the construction of complex heterocyclic scaffolds. A thorough understanding of its chemical properties, reactivity, and handling procedures is crucial for its effective utilization in research and development. The detailed protocols provided in this guide for its synthesis and key applications in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions serve as a valuable resource for scientists and researchers in the field.
References
An In-depth Technical Guide to the Molecular Structure of 6-Bromo-2-chloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic and analytical methodologies related to 6-Bromo-2-chloropyridin-3-amine. This compound is a key heterocyclic building block in the fields of medicinal chemistry and drug development, primarily utilized in the synthesis of kinase inhibitors and other biologically active molecules.
Core Molecular Structure and Properties
This compound, with the empirical formula C₅H₄BrClN₂, is a substituted pyridine ring bearing three distinct functional groups: a bromine atom at position 6, a chlorine atom at position 2, and an amine group at position 3.[1] This arrangement of electron-withdrawing halogens and an electron-donating amine group confers a unique reactivity profile, making it a versatile intermediate for the synthesis of complex heterocyclic systems.
Physicochemical and Spectroscopic Data
The following tables summarize key quantitative data for this compound and its close analog, 6-chloropyridin-3-amine, for comparative purposes. The spectroscopic data for the title compound are predicted based on analogous structures, providing a reference for experimental validation.
| Property | Value |
| Molecular Formula | C₅H₄BrClN₂[1] |
| Molecular Weight | 207.46 g/mol [1] |
| CAS Number | 169833-70-9[1] |
| Appearance | Solid[1] |
| SMILES String | Nc1ccc(Br)nc1Cl[1] |
| InChI Key | YCECOMBEVDPUJG-UHFFFAOYSA-N[1] |
Table 1: Physicochemical Properties of this compound.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.8 | d | ~2.5 | H-4 |
| ~7.3 | d | ~2.5 | H-5 |
| ~4.2 | br s | - | -NH₂ |
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound.
| Chemical Shift (δ) ppm | Assignment |
| ~148.0 | C-6 |
| ~142.0 | C-2 |
| ~139.0 | C-3 |
| ~126.0 | C-5 |
| ~115.0 | C-4 |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H Asymmetric & Symmetric Stretch |
| 3200 - 3000 | Medium | Aromatic C-H Stretch |
| 1620 - 1580 | Strong | N-H Scissoring (Bending) |
| 1580 - 1450 | Strong | C=C and C=N Ring Stretching |
| 1335 - 1250 | Strong | Aromatic C-N Stretch |
| ~830 | Strong | C-Cl Stretch |
| ~680 | Strong | C-Br Stretch |
Table 4: Predicted IR Spectroscopic Data for this compound.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound and its derivatives are crucial for its application in research and development. The following protocols are representative of the key transformations involving this scaffold.
Synthesis of 6-Aryl-2-chloropyridin-3-amine via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 6-halopyridin-3-amine with an arylboronic acid. This reaction is fundamental for creating carbon-carbon bonds and introducing molecular diversity.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis Workflow
A standardized workflow is essential for the accurate structural elucidation and purity assessment of synthesized compounds.
Application in Drug Development: Kinase Inhibitor Synthesis
The this compound scaffold is a key component in the design of various kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyridine moiety can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the halogenated positions provide vectors for introducing substituents that can enhance potency and selectivity.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common event in human cancers, making it a prime target for drug development. Derivatives of this compound can be synthesized to target key kinases within this pathway, such as PI3K or mTOR.
References
Spectroscopic Analysis of 6-Bromo-2-chloropyridin-3-amine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromo-2-chloropyridin-3-amine (CAS No. 169833-70-9), a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of public domain experimental spectroscopic data for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from structurally analogous compounds. Detailed experimental protocols for acquiring such data are also provided to assist researchers in their own analytical characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is a halogenated aminopyridine derivative with significant potential as a building block in the synthesis of complex heterocyclic molecules. The presence of bromo, chloro, and amino functional groups on the pyridine ring offers multiple reactive sites for further chemical modifications, making it a valuable intermediate for the development of novel therapeutic agents and agrochemicals. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting. This guide outlines the expected spectroscopic profile and provides standardized methodologies for its determination.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar compounds and established spectroscopic theory.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.6 | d | ~8.0 | H-4 |
| ~7.2 | d | ~8.0 | H-5 |
| ~4.5 | br s | - | -NH₂ |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz. Chemical shifts are referenced to TMS (δ = 0.00 ppm).
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~148.0 | C-2 |
| ~141.0 | C-6 |
| ~139.0 | C-3 |
| ~128.0 | C-4 |
| ~122.0 | C-5 |
Solvent: CDCl₃, Spectrometer Frequency: 100 MHz. Chemical shifts are referenced to TMS (δ = 0.00 ppm).
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Sharp | N-H stretch (asymmetric and symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1620 - 1600 | Strong | N-H bend (scissoring) |
| 1580 - 1450 | Strong | C=C and C=N ring stretching |
| 1320 - 1280 | Strong | C-N stretch (aromatic amine) |
| ~830 | Strong | C-H out-of-plane bend |
| ~1050 | Medium | C-Cl stretch |
| ~680 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 206/208/210 | High | [M]⁺ (isotopic pattern for Br and Cl) |
| 127/129 | Medium | [M - Br]⁺ |
| 171 | Medium | [M - Cl]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following sections provide detailed experimental protocols for the acquisition of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
5 mm NMR tubes
-
NMR Spectrometer (400 MHz or higher)
-
Tetramethylsilane (TMS) internal standard
Procedure:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum at 400 MHz using a standard pulse sequence.
-
Use a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
Accumulate 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at 100 MHz using a proton-decoupled pulse sequence.
-
Use a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds.
-
Average approximately 1024 scans.
-
-
Data Processing:
-
Process the raw data (Free Induction Decay - FID) using a Fourier transform with an exponential window function.
-
Apply phase and baseline corrections.
-
Calibrate the chemical shifts relative to TMS (δ = 0.00 ppm).
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of solid this compound.
Materials and Equipment:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The background spectrum is automatically subtracted from the sample spectrum.
-
-
Data Analysis:
-
Analyze the resulting spectrum for characteristic absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials and Equipment:
-
This compound sample
-
Methanol (HPLC grade)
-
Mass spectrometer with an Electron Ionization (EI) source
Procedure:
-
Sample Introduction:
-
Prepare a dilute solution of the sample in methanol (approximately 1 µg/mL).
-
Introduce the solution into the ion source via direct infusion using a syringe pump at a flow rate of 10 µL/min.
-
-
Ionization:
-
Use Electron Ionization (EI) with an electron energy of 70 eV.
-
Maintain the ion source temperature at 250°C.
-
-
Mass Analysis:
-
Scan the mass analyzer over a mass-to-charge (m/z) range of 50-300 amu.
-
-
Data Interpretation:
-
Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns, paying attention to the isotopic distribution of bromine and chlorine.
-
Visualizations
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
Caption: Experimental workflow for spectroscopic analysis.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Bromo-2-chloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Bromo-2-chloropyridin-3-amine. Due to the limited availability of experimental spectral data for this specific compound in the public domain, this document presents a comprehensive predicted analysis based on established NMR principles and data from structurally analogous compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are derived from the analysis of related pyridine derivatives and take into account the electronic effects of the bromo, chloro, and amino substituents on the pyridine ring.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a broad signal for the amine protons. The chemical shifts are predicted based on the deshielding and shielding effects of the substituents.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constant (J) Hz | Number of Protons | Assignment |
| ~7.5 - 7.7 | d | ~2.5 | 1H | H-4 |
| ~7.2 - 7.4 | d | ~2.5 | 1H | H-5 |
| ~4.0 - 5.0 | br s | - | 2H | -NH₂ |
Solvent: CDCl₃, Predicted Spectrometer Frequency: 400 MHz
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum is predicted to display five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts are estimated based on the known substituent effects on the carbon atoms of the pyridine nucleus.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~145 - 150 | C-2 |
| ~138 - 142 | C-3 |
| ~125 - 130 | C-4 |
| ~120 - 125 | C-5 |
| ~110 - 115 | C-6 |
Solvent: CDCl₃, Predicted Spectrometer Frequency: 100 MHz
Experimental Protocols
This section outlines a standard protocol for the preparation and analysis of a sample of this compound for NMR spectroscopy.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 15-25 mg of high-purity this compound into a clean, dry vial.
-
Solvent Selection and Addition: Add approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), to the vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for both ¹H and ¹³C nuclei. Lock the spectrometer on the deuterium signal of the solvent (CDCl₃). Shim the magnetic field to achieve optimal homogeneity, which is indicated by sharp and symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment.
-
Spectral Width: Approximately 220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Temperature: 298 K.
-
III. Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra.
-
Phase and Baseline Correction: Manually perform phase and baseline corrections to obtain a clean spectrum.
-
Chemical Shift Calibration: Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Integration and Multiplicity Analysis: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Analyze the splitting patterns (multiplicities) to deduce the coupling between adjacent protons.
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for the NMR analysis of this compound.
Spectroscopic Analysis of 6-Bromo-2-chloropyridin-3-amine: A Technical Guide
Abstract: This technical guide provides a comprehensive analysis of the infrared (IR) and mass spectrometry (MS) characteristics of 6-Bromo-2-chloropyridin-3-amine (CAS No. 169833-70-9). The document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering detailed experimental protocols and data interpretation. The presented data is crucial for the unequivocal identification and characterization of this important chemical intermediate.
Introduction
This compound is a halogenated aminopyridine derivative with significant applications as a building block in the synthesis of pharmaceuticals and agrochemicals. Its molecular structure, featuring a pyridine ring substituted with bromine, chlorine, and an amino group, offers multiple reaction sites for the construction of more complex molecules. Accurate spectroscopic characterization is paramount for ensuring the purity and structural integrity of this compound in any research and development setting. This guide outlines the expected IR and mass spectral data and provides standardized protocols for their acquisition.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 169833-70-9 |
| Molecular Formula | C₅H₄BrClN₂ |
| Molecular Weight | 207.46 g/mol |
| Appearance | Solid |
| SMILES | Nc1ccc(Br)nc1Cl |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The data presented here is based on established group frequencies for aromatic amines and halogenated pyridines.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Sharp | N-H stretch (asymmetric and symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~1620 | Strong | N-H bend (scissoring) |
| 1580 - 1450 | Strong | C=C and C=N ring stretching |
| 1340 - 1250 | Strong | C-N stretch (aromatic amine) |
| ~1100 | Medium-Strong | C-Cl stretch |
| ~700-600 | Medium-Strong | C-Br stretch |
| 900 - 650 | Strong, Broad | N-H wag |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
A high-quality IR spectrum of this compound can be obtained using the following protocol:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the homogenous mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation:
-
The analysis should be performed on a Fourier-Transform Infrared (FT-IR) spectrometer.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum.
-
Co-add a minimum of 16 scans to achieve a high signal-to-noise ratio.
-
-
Data Analysis:
-
Analyze the resulting spectrum for the characteristic absorption bands outlined in the data table above.
-
Mass Spectrometry
Mass spectrometry of this compound is crucial for confirming its molecular weight and elucidating its fragmentation pattern. The presence of both bromine and chlorine isotopes will result in a characteristic isotopic cluster for the molecular ion and any halogen-containing fragments.
Predicted Mass Spectrometry Data
| m/z | Relative Abundance | Assignment |
| 206 | ~75% | [M]⁺ (³⁵Cl, ⁷⁹Br) |
| 208 | ~100% | [M]⁺ (³⁷Cl, ⁷⁹Br and ³⁵Cl, ⁸¹Br) |
| 210 | ~25% | [M]⁺ (³⁷Cl, ⁸¹Br) |
| 171/173/175 | Variable | [M-Cl]⁺ |
| 127/129 | Variable | [M-Br]⁺ |
| 100/102 | Variable | [M-Br-HCN]⁺ |
| 92 | Variable | [M-Br-Cl]⁺ |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile (approximately 1 µg/mL).
-
-
Instrumentation:
-
The analysis can be performed on a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
-
Sample Introduction:
-
Introduce the sample into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min) or through a gas chromatograph (GC-MS) for separation from any impurities.
-
-
Ionization:
-
Utilize Electron Ionization (EI) with an electron energy of 70 eV.
-
Maintain the ion source temperature at an appropriate level (e.g., 200-250 °C) to ensure volatilization without thermal degradation.
-
-
Mass Analysis:
-
Scan the mass analyzer over a mass-to-charge (m/z) range of 50-300 amu.
-
-
Data Interpretation:
-
Analyze the resulting mass spectrum to identify the molecular ion cluster and characteristic fragment ions.
-
The isotopic pattern of bromine and chlorine ([M]⁺, [M+2]⁺, and [M+4]⁺) is a key diagnostic feature.
-
An In-depth Technical Guide to the Synthesis of 6-Bromo-2-chloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a plausible synthetic pathway for 6-Bromo-2-chloropyridin-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. While a direct one-step synthesis from 6-chloropyridin-3-amine is not readily found in the public domain, a strategic bromination of an isomeric precursor, 2-chloropyridin-3-amine, presents a logical and chemically sound approach. This document provides a comprehensive overview of this proposed synthesis, including a detailed experimental protocol, reaction mechanisms, and purification strategies.
Introduction
This compound is a highly functionalized pyridine derivative with three distinct reactive sites, making it an attractive starting material for the synthesis of complex molecular architectures. The presence of bromo, chloro, and amino groups allows for selective and sequential modifications, enabling the construction of diverse compound libraries for drug discovery and development. The strategic placement of these functional groups offers opportunities for various cross-coupling reactions, nucleophilic substitutions, and derivatization of the amino group.
Proposed Synthetic Route: Bromination of 2-chloropyridin-3-amine
The synthesis of this compound can be effectively achieved through the electrophilic aromatic substitution of 2-chloropyridin-3-amine. The regioselectivity of this reaction is guided by the directing effects of the existing substituents on the pyridine ring. The amino group at the 3-position is a strong activating group and directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). The chloro group at the 2-position is a deactivating group but also an ortho-, para-director. In this case, the powerful activating effect of the amino group is expected to dominate, directing the bromination to the 6-position (para to the amino group), which is sterically accessible.
N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation, as it provides a source of electrophilic bromine under relatively mild conditions, minimizing potential side reactions.
Reaction Pathway
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Protocol
This protocol describes a general procedure for the bromination of 2-chloropyridin-3-amine using N-Bromosuccinimide.
Materials:
-
2-chloropyridin-3-amine
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile (CH3CN)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloropyridin-3-amine (1.0 eq.) in anhydrous acetonitrile.
-
Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.0-1.2 eq.) portion-wise over 15-30 minutes, ensuring the temperature is maintained below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. Dilute the mixture with dichloromethane and transfer it to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis. Please note that the yield is an estimated value and may vary based on reaction scale and optimization.
| Parameter | Value |
| Starting Material | 2-chloropyridin-3-amine |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Estimated Yield | 70-85% |
| Purification Method | Flash Column Chromatography |
Characterization Data
The structure of the synthesized this compound should be confirmed by spectroscopic methods.
| Analysis | Expected Data |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of C5H4BrClN2 (207.46 g/mol ) with the characteristic isotopic pattern for bromine and chlorine. |
| ¹H NMR | Signals corresponding to the aromatic protons and the amine protons. |
| ¹³C NMR | Signals corresponding to the five carbon atoms of the pyridine ring. |
Alternative Synthetic Route Considerations
While the direct bromination of 2-chloropyridin-3-amine is a promising route, other multi-step synthetic strategies could also be considered. For instance, a route starting from 2,3-diaminopyridine could involve a Sandmeyer reaction to introduce the chloro group at the 2-position, followed by a regioselective bromination. Another possibility could be a synthesis starting from a suitable nitropyridine derivative, where the nitro group can be used to direct the halogenation steps before being reduced to the amine. However, these routes are likely to be longer and may result in lower overall yields.
Experimental Workflow
6-Bromo-2-chloropyridin-3-amine: A Versatile Chemical Building Block for Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-chloropyridin-3-amine has emerged as a highly versatile and valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctionalized pyridine core, featuring strategically positioned bromo, chloro, and amino groups, offers a rich platform for a diverse array of chemical transformations. The differential reactivity of the C-Br and C-Cl bonds, coupled with the nucleophilic and directing properties of the amino group, allows for selective and sequential functionalization, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, key synthetic applications, and detailed experimental protocols for this compound, highlighting its utility in the synthesis of biologically active compounds and advanced materials.
Physicochemical and Spectroscopic Properties
This compound is a solid at room temperature with the molecular formula C₅H₄BrClN₂ and a molecular weight of 207.46 g/mol .[1] A summary of its key physical and spectroscopic properties is presented below.
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value |
| CAS Number | 169833-70-9[1] |
| Molecular Formula | C₅H₄BrClN₂[1] |
| Molecular Weight | 207.46 g/mol [1] |
| Appearance | Solid |
| ¹H NMR (Predicted) | ~8.0 ppm (d, J=2.5 Hz, 1H), ~7.4 ppm (d, J=8.5 Hz, 1H), ~7.2 ppm (dd, J=8.5, 2.5 Hz, 1H), ~4.0 ppm (br s, 2H)[2] |
| ¹³C NMR (Predicted) | ~145.0, ~140.0, ~138.0, ~125.0, ~110.0 ppm[2] |
| IR (KBr, cm⁻¹) | ~3450-3300 (N-H stretch), ~1620-1580 (N-H bend), ~1580-1450 (C=C, C=N stretch)[2] |
| Mass Spectrum (m/z) | Expected [M]+ at ~206/208/210 due to Br and Cl isotopes.[3] |
Note: Experimental spectroscopic data can vary based on solvent and acquisition parameters. The data presented is a combination of predicted values and typical ranges for similar compounds.
Key Synthetic Transformations and Experimental Protocols
The synthetic utility of this compound is primarily derived from its susceptibility to a variety of cross-coupling and amination reactions. The bromo substituent at the 6-position is generally more reactive in palladium-catalyzed cross-coupling reactions than the chloro group at the 2-position, allowing for selective functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents at the 6-position.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Chloropyridin-3-amine | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | - | -[4] |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 85-95 | 18 | 70-90[5] |
| 2-Chloropyridin-3-amine | Phenylboronic acid | - | - | Na₂CO₃ | Dioxane | Reflux | 8 | -[6] |
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Chloropyridin-3-amine with an Arylboronic Acid [4]
-
To a flame-dried Schlenk flask under an argon atmosphere, add 6-chloropyridin-3-amine (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Caption: General workflow for Suzuki-Miyaura coupling reactions.
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of N-substituted pyridin-3-amines.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Halopyridines
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Bromopyridin-3-amine | Arylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | - | - | -[7] |
| 2-Bromopyridine | Volatile amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | - | 55-98[8] |
| 6-Bromo-2-chloroquinoline | Cyclic amines | - | - | - | - | - | - | -[9] |
Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromopyridin-3-amine with an Arylamine [7]
-
In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Add anhydrous solvent (e.g., toluene) and stir the mixture for 10 minutes.
-
Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Table 4: Representative Conditions for Sonogashira Coupling of Halopyridines
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96[10] |
| Aryl bromides | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | rt | 2-4 | 65-92[11] |
Experimental Protocol: Sonogashira Coupling of an Aminobromopyridine [12]
-
To a dry round-bottom flask, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5.0 mol%), and the copper(I) co-catalyst (e.g., CuI, 5.0 mol%).
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add an anhydrous solvent (e.g., DMF) and a base (e.g., Et₃N).
-
Add the this compound substrate and the terminal alkyne.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
The Stille coupling involves the reaction of an organotin compound with an organic halide, offering another versatile method for C-C bond formation.
Experimental Protocol: General Stille Coupling [13]
-
To a flame-dried round-bottom flask, add the organic halide (1.0 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.1 equiv), a copper(I) salt (e.g., CuI, 0.1 equiv), and an additive (e.g., LiCl, 5.3 equiv).
-
Add a degassed solvent (e.g., DMF).
-
Purge the flask with an inert gas for 10 minutes.
-
Add the organotin reagent (1.15 equiv).
-
Heat the solution to the desired temperature (e.g., 40 °C).
-
After the reaction is complete, work up the reaction by extracting with an organic solvent and washing with an aqueous solution.
-
Purify the crude product by column chromatography.
Application in Medicinal Chemistry: Synthesis of Kinase Inhibitors
This compound and its derivatives are crucial intermediates in the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapies. The aminopyridine scaffold can form key hydrogen bonds with the hinge region of the ATP-binding pocket of kinases.
Targeting the JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating genes involved in immunity, proliferation, and hematopoiesis.[14][15] Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.
Fedratinib, a selective JAK2 inhibitor, is used for the treatment of myelofibrosis.[14] Its mechanism of action involves binding to the ATP-binding site of the JAK2 kinase domain, inhibiting its phosphorylation activity and subsequent downstream signaling through the STAT proteins.[14] This leads to reduced cell proliferation and induction of apoptosis in malignant cells.[16] While the exact synthesis of Fedratinib may not start from this compound, this building block is exemplary for constructing similar pyrimidine-based JAK inhibitors.
Caption: Inhibition of the JAK2-STAT signaling pathway by Fedratinib.
Conclusion
This compound is a powerful and versatile building block that provides synthetic chemists with a flexible platform for the construction of a wide range of complex molecules. Its differential reactivity and multiple functionalization points make it an invaluable tool in modern organic synthesis, particularly for the development of novel therapeutic agents targeting key biological pathways. The detailed protocols and reaction summaries provided in this guide serve as a valuable resource for researchers looking to exploit the full synthetic potential of this important chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis and biological activity of 6-azacadeguomycin and certain 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Stille Coupling | NROChemistry [nrochemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. rsc.org [rsc.org]
A Technical Guide to the Functional Group Reactivity of 6-Bromo-2-chloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-2-chloropyridin-3-amine is a versatile trifunctional building block of significant interest in medicinal chemistry and materials science. Its unique arrangement of an amino group and two distinct halogen atoms on a pyridine core allows for a range of selective chemical transformations. This guide provides an in-depth analysis of the reactivity of each functional group, detailing chemoselective strategies for palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and modifications of the amine functionality. Experimental protocols, quantitative data from representative reactions, and visual diagrams of key reaction pathways are presented to facilitate the strategic design of synthetic routes for the development of novel compounds.
Introduction: A Profile of a Privileged Scaffold
The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of this core is a cornerstone of modern drug discovery. This compound offers three distinct points for chemical modification: a bromo group at the 6-position, a chloro group at the 2-position, and an amino group at the 3-position. The differing electronic properties and inherent reactivity of these groups allow for a high degree of control in synthetic transformations, making it a valuable intermediate for constructing complex molecular architectures.[1] This guide will systematically explore the reactivity of each functional group, with a focus on chemoselectivity.
Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. In this compound, the two halogen atoms, bromine and chlorine, are both potential sites for these transformations. The well-established trend in the reactivity of halogens in such reactions is I > Br > OTf > Cl.[2] This differential reactivity is the foundation for the chemoselective functionalization of this molecule.
Suzuki-Miyaura Coupling: Preferential Reaction at the C-Br Bond
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron species.[2] For this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the 6-position. By carefully controlling the reaction conditions, it is possible to achieve high yields of the 6-aryl-2-chloropyridin-3-amine derivatives, leaving the chloro group intact for subsequent transformations. The presence of the primary amine can sometimes inhibit the palladium catalyst through coordination; however, with the appropriate choice of ligands and bases, this can be overcome without the need for a protecting group.[3]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridin-3-amines
| Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Starting Material |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 18 | 70-90 | 5-Bromo-2-methylpyridin-3-amine |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | Cs₂CO₃ (2.5) | tert-Butanol | 110 | 16 | ~85 | 6-Chloropyridin-3-amine |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | DMF/H₂O | 90 | 16 | 70-80 | 6-Chloropyridin-3-amine |
| Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | - | High | 6-Chloropyridin-3-amine |
* Yields are based on reactions with structurally similar compounds and serve as a strong starting point for optimization with this compound.
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[3] The flask is evacuated and backfilled with the inert gas three times. A degassed solvent system, typically a 4:1 mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water, is added via syringe.[3] The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Buchwald-Hartwig Amination: Selective C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine.[4] Similar to the Suzuki-Miyaura coupling, the C-Br bond at the 6-position of this compound is more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond.[1] This allows for the selective synthesis of N-substituted 6-aminopyridin-3-amine derivatives. A variety of primary and secondary amines can be used as coupling partners.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halopyridines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Starting Material |
| Cyclohexane-1,2-diamine | Pd₂(dba)₃ (0.18 mmol) | (±)-BINAP (0.35 mmol) | NaOtBu (25 mmol) | Toluene | 80 | 4 | 60 | 2-Bromo-6-methylpyridine |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | - | High | 6-Chloropyridin-3-amine |
| Arylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | - | - | High | 6-Bromopyridin-3-amine |
| Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 18 | ~80* | 6-Chloropyridin-3-amine |
* Yields are based on reactions with structurally similar compounds and serve as a strong starting point for optimization with this compound.
In a glovebox or under an inert atmosphere, a reaction vial is charged with this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv.).[1][5] Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is added. The vial is sealed and the reaction mixture is heated to 80-120 °C with stirring for the specified time, monitoring by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the desired N-substituted 6-amino-2-chloropyridin-3-amine derivative.
Nucleophilic Aromatic Substitution (SNAr) at the C-Cl Bond
The pyridine nitrogen atom is electron-withdrawing, which activates the α (2- and 6-) and γ (4-) positions towards nucleophilic attack.[6] In this compound, the chloro group is situated at an activated 2-position, making it susceptible to nucleophilic aromatic substitution (SNAr). This reaction typically proceeds via an addition-elimination mechanism involving a Meisenheimer intermediate.[6] The SNAr reaction provides a palladium-free method for introducing a variety of nucleophiles, particularly amines and alkoxides, at the 2-position. Generally, these reactions require elevated temperatures.
Table 3: Representative Conditions for SNAr of Chloropyridines
| Nucleophile | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Starting Material |
| Piperidine | - | DMSO | 120-180 | - | 60-70 | 6-Chloropyridin-3-amine |
| Morpholine | K₂CO₃ (2.0) | DMF | 80-120 | - | Moderate | 6-Chloropyridin-3-amine |
| Sodium thiomethoxide | - | Ethanol | 100 (MW) | 0.25 | 93 | 2,6-Dibromopyridine |
| Various amines | KF | Water | - | - | Unsatisfactory | 2-Chloropyridine |
* Yields are based on reactions with structurally similar compounds and serve as a strong starting point for optimization with this compound.
In a round-bottom flask or a sealed tube, dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as DMF or DMSO. Add the desired amine nucleophile (1.1-1.5 equiv.) and, if necessary, a non-nucleophilic base like K₂CO₃ or Et₃N (2.0 equiv.). Heat the reaction mixture, typically between 80-150 °C, and monitor its progress using TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.
Reactivity of the Amino Group
The amino group at the 3-position is a versatile functional handle. It can act as a nucleophile, a directing group in electrophilic aromatic substitution (though such reactions are less common on this electron-deficient ring), and can be converted into other functionalities via diazotization.
Acylation
The amino group can be readily acylated to form the corresponding amide. This can serve as a protecting group strategy to modulate the reactivity of the molecule or to introduce further functionality.
To a solution of this compound (1.0 equiv.) in a suitable solvent such as acetonitrile or dichloromethane, add a base (e.g., triethylamine or pyridine, 1.2 equiv.). Cool the mixture in an ice bath and add the acylating agent (e.g., acetic anhydride or an acyl chloride, 1.1 equiv.) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried, and concentrated to afford the acylated product, which can be purified by recrystallization or column chromatography.
Diazotization and the Sandmeyer Reaction
The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[7] The resulting diazonium salt is a valuable intermediate that can be displaced by a variety of nucleophiles in the Sandmeyer reaction, allowing for the introduction of groups such as -Cl, -Br, -CN, and -OH.[8] This provides a powerful method for further diversification of the pyridine scaffold.
In a beaker surrounded by an ice-salt bath to maintain a temperature of 0-5 °C, dissolve this compound (1.0 equiv.) in a strong aqueous acid (e.g., 2.5 M HCl). While stirring vigorously, add a pre-cooled aqueous solution of sodium nitrite (1.0 equiv.) dropwise, ensuring the temperature does not rise above 5 °C. Stir the reaction mixture at 0-5 °C for 15-30 minutes. The resulting solution contains the diazonium salt and can be used directly in subsequent reactions like the Sandmeyer reaction.
Conclusion
This compound is a highly adaptable building block for the synthesis of complex nitrogen-containing heterocycles. The predictable and differential reactivity of its three functional groups—the highly reactive bromo group in palladium-catalyzed couplings, the chloro group's susceptibility to nucleophilic aromatic substitution, and the versatile amino group—allows for a sequential and controlled functionalization strategy. By understanding the principles of chemoselectivity outlined in this guide, researchers can effectively leverage this intermediate to construct diverse molecular libraries for applications in drug discovery and materials science. Careful optimization of reaction conditions, guided by the provided protocols and data, will be key to achieving high yields and purity in these synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Navigating the Physicochemical Landscape of 6-Bromo-2-chloropyridin-3-amine: A Technical Guide to Solubility and Stability
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount for its successful application. This in-depth technical guide provides a comprehensive overview of the solubility and stability of 6-Bromo-2-chloropyridin-3-amine, a key building block in medicinal chemistry. Due to the limited availability of specific quantitative data in public literature, this document serves as a practical manual, offering detailed experimental protocols for researchers to determine these critical parameters.
Physicochemical Properties
This compound is a halogenated aminopyridine with the following key properties:
| Property | Value | Source |
| CAS Number | 169833-70-9 | [1][2] |
| Molecular Formula | C₅H₄BrClN₂ | [1][2] |
| Molecular Weight | 207.46 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 117.0 to 121.0 °C | [2] |
| Boiling Point | 302.4 ± 37.0 °C at 760 mmHg | [2] |
| Flash Point | 136.7 ± 26.5 °C | [2] |
| Density | 1.8 ± 0.1 g/cm³ | [2] |
Solubility Profile
The solubility of this compound is dictated by its molecular structure, which features both polar (amino group, nitrogen heteroatom) and non-polar (bromochloro-substituted pyridine ring) characteristics.
Expected Solubility:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the amino group, capable of hydrogen bonding, suggests that the compound will exhibit moderate to good solubility in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated in these solvents due to dipole-dipole interactions.
-
Non-Polar Solvents (e.g., Toluene, Hexanes): Limited solubility is expected due to the polar nature of the amino group and the pyridine ring.
-
Aqueous Solutions: Solubility in water is expected to be low, a common characteristic for many halogenated aromatic compounds. The basicity of the pyridine nitrogen and the amino group will allow for increased solubility in acidic aqueous solutions due to the formation of soluble salts.
Quantitative solubility data is essential for process development, formulation, and in vitro/in vivo testing. The following table is provided as a template for researchers to record their experimentally determined solubility data.
Table for Experimental Solubility Data:
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |
Stability Profile
The stability of this compound is a critical factor for its storage, handling, and use in synthetic chemistry and drug development. The presence of bromo, chloro, and amino substituents on the pyridine ring influences its susceptibility to degradation under various conditions.
General Stability and Storage:
-
Handling: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye damage and skin and respiratory irritation.[1] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn.[2] Handling should be performed in a well-ventilated area or a chemical fume hood.[2]
-
Storage: It is recommended to store the compound in a cool, dry, and well-ventilated place in tightly closed containers.[2] It should be kept away from heat, flames, sparks, and strong oxidizing agents.[2]
Potential Degradation Pathways:
-
Hydrolysis: The compound may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the displacement of the halogen substituents or other degradation reactions.
-
Thermal Degradation: Exposure to high temperatures can lead to decomposition. Hazardous combustion products may include carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen bromide.[2]
-
Photodegradation: Halogenated aromatic compounds can be sensitive to light, undergoing photolytic degradation. The extent of this degradation should be evaluated according to ICH Q1B guidelines.[3][4][5]
The following tables are provided as templates for recording data from stability studies.
Table for pH Stability Data:
| pH | Temperature (°C) | Time (hours) | % Remaining | Degradation Products |
Table for Thermal Stability Data:
| Condition | Temperature (°C) | Time (hours) | % Remaining | Degradation Products |
| Solid State | ||||
| In Solution (Solvent:) |
Table for Photostability Data:
| Light Source | Exposure (lux hours / W/m²) | Time (hours) | % Remaining | Degradation Products |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible solubility and stability data.
Solubility Determination
Method 1: Gravimetric Method (for Thermodynamic Solubility)
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the desired solvent.
-
Ensure there is undissolved solid present to confirm saturation.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature.
-
Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial.
-
-
Quantification:
-
Record the weight of the vial containing the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.
-
Once the solvent is completely removed, weigh the vial containing the dried residue.
-
-
Calculation:
-
The mass of the dissolved compound is the final weight of the vial minus the initial weight of the vial.
-
Calculate the solubility in g/L or mol/L based on the mass of the dissolved compound and the volume of the solvent used.
-
Method 2: Analytical Method (e.g., HPLC-UV)
-
Preparation of Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method.
-
Sample Preparation:
-
After equilibration, filter the supernatant as described in step 3 of the Gravimetric Method.
-
Accurately dilute a known volume of the filtered, saturated solution with the mobile phase to a concentration within the linear range of the calibration curve.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Prepare a series of standard solutions by serial dilution of the stock solution to construct a calibration curve.
-
-
HPLC Analysis:
-
Analyze the standard solutions and the diluted sample solution by HPLC-UV. A reversed-phase C18 column is often suitable for such compounds.[6] The mobile phase could consist of a mixture of acetonitrile and water or a buffer, and the detector should be set to a wavelength where the compound has maximum absorbance.
-
-
Calculation:
-
Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This concentration represents the solubility.
-
Stability Assessment
Protocol for pH Stability (Forced Hydrolysis)
-
Buffer Preparation: Prepare a series of aqueous buffers covering a range of pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for analysis (e.g., 100 µg/mL).
-
-
Incubation:
-
Store the solutions at a controlled temperature (e.g., 40 °C or 60 °C) and protect them from light.
-
Prepare control samples stored at a lower temperature (e.g., 4 °C) to minimize degradation.
-
-
Time Points: Withdraw aliquots from each solution at specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis:
-
Immediately quench the degradation by neutralizing the pH if necessary and/or diluting with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method to determine the percentage of the compound remaining and to detect the formation of any degradation products.
-
Protocol for Thermal Stability
-
Solid-State Stability:
-
Place a known amount of solid this compound in open and closed vials.
-
Expose the vials to elevated temperatures (e.g., 60 °C, 80 °C) in a stability chamber for a defined period (e.g., 1, 2, 4 weeks).
-
At each time point, visually inspect the samples for any physical changes and analyze the compound for purity and degradation products using a suitable analytical method (e.g., HPLC).
-
-
Solution-State Stability:
-
Prepare a solution of the compound in a relevant solvent.
-
Store the solution at elevated temperatures (e.g., 40 °C, 60 °C) and protect from light.
-
Analyze the solution at various time points as described in the pH stability protocol.
-
Protocol for Photostability (ICH Q1B)
-
Sample Preparation:
-
Place the solid compound in a chemically inert, transparent container.
-
Prepare a solution of the compound in a suitable solvent.
-
Prepare "dark" control samples by wrapping identical containers in aluminum foil.
-
-
Light Exposure:
-
Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., a xenon lamp or a metal halide lamp).[3][4] The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[3][4]
-
-
Analysis:
-
After the exposure period, compare the samples with the dark controls.
-
Analyze the samples for any physical changes (e.g., color change) and for the assay of the compound and the formation of degradation products using a validated stability-indicating HPLC method.
-
Visualization of Core Concepts
The following diagrams illustrate the key relationships and workflows discussed in this guide.
References
- 1. This compound AldrichCPR 169833-70-9 [sigmaaldrich.com]
- 2. 6-Bromo-2-chloro-3-pyridinamine | CAS#:169833-70-9 | Chemsrc [chemsrc.com]
- 3. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. Photostability (ICH Q1B) – Pharma Stability [pharmastability.com]
- 5. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 6. benchchem.com [benchchem.com]
The Strategic Utility of 6-Bromo-2-chloropyridin-3-amine in Modern Organic Synthesis: A Technical Guide
For Immediate Release
Shanghai, China – December 29, 2025 – 6-Bromo-2-chloropyridin-3-amine, a versatile trifunctional heterocyclic compound, is emerging as a critical building block for researchers, medicinal chemists, and drug development professionals. Its unique substitution pattern offers a platform for selective chemical modifications, enabling the construction of complex molecular architectures prevalent in pharmaceuticals and functional materials. This technical guide provides an in-depth analysis of its potential applications, focusing on regioselective cross-coupling reactions and its role in the synthesis of biologically active molecules.
Core Attributes and Reactivity
This compound (CAS No. 169833-70-9) features a pyridine ring substituted with an amino group at the 3-position, a chlorine atom at the 2-position, and a bromine atom at the 6-position. This arrangement of functional groups imparts a distinct reactivity profile, making it a highly valuable intermediate in organic synthesis. The presence of two different halogen atoms allows for sequential and regioselective functionalization, primarily through palladium-catalyzed cross-coupling reactions.
The general principle governing the reactivity of dihalogenated pyridines in such reactions is that the carbon-bromine bond is typically more reactive than the carbon-chlorine bond towards oxidative addition to a palladium(0) catalyst. This differential reactivity allows for selective coupling at the 6-position (C-Br) while leaving the 2-position (C-Cl) intact for subsequent transformations. However, the choice of catalyst, ligand, and reaction conditions can influence this selectivity.
Key Applications in Cross-Coupling Reactions
The strategic positioning of the bromo and chloro substituents makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the case of this compound, this reaction is anticipated to proceed selectively at the 6-position, allowing for the introduction of various aryl and heteroaryl substituents. This is a key strategy in the synthesis of biaryl compounds, which are common motifs in kinase inhibitors and other therapeutic agents.
Table 1: Predicted Reaction Conditions for Regioselective Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos, XPhos) | Buchwald-type ligands are often effective for cross-coupling of electron-rich and sterically hindered substrates. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | A base is required to activate the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-120 °C | Higher temperatures are often required for the coupling of less reactive aryl chlorides, but initial selective reaction at the C-Br bond may occur at lower temperatures. |
| Reactant | Arylboronic acid or arylboronic ester | The organoboron coupling partner. |
Experimental Protocol: General Procedure for Regioselective Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. Similar to the Suzuki coupling, it is expected that the C-Br bond at the 6-position of this compound will react preferentially, allowing for the introduction of a wide range of primary and secondary amines. This reaction is crucial for the synthesis of N-aryl and N-heteroaryl amines, which are important pharmacophores.
Table 2: Predicted Reaction Conditions for Regioselective Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, RuPhos) | These ligands facilitate the catalytic cycle for C-N bond formation. |
| Base | NaOtBu, LiHMDS, or K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine. |
| Solvent | Anhydrous, degassed Toluene, 1,4-Dioxane, or THF | Anhydrous conditions are crucial to prevent catalyst deactivation and side reactions. |
| Temperature | 65-110 °C | The reaction temperature will depend on the specific amine and catalyst system used. |
| Reactant | Primary or secondary amine | The nucleophilic coupling partner. |
Experimental Protocol: General Procedure for Regioselective Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.5 equiv.) to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent (e.g., Toluene) and stir for a few minutes to form the active catalyst.
-
Add this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.) to the mixture.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Application in the Synthesis of Bioactive Molecules
The derivatives of this compound are valuable intermediates in the synthesis of pharmaceuticals, particularly kinase inhibitors.[1] The 3-amino group can act as a crucial hydrogen bond donor, mimicking the interactions of the adenine moiety of ATP with the kinase hinge region. The ability to selectively introduce diverse substituents at the 6-position via cross-coupling reactions allows for the fine-tuning of potency and selectivity against specific kinase targets.
For instance, substituted aminopyridines are core components of numerous kinase inhibitors. While a direct synthesis of a marketed drug from this compound is not explicitly detailed in the public domain, its structural motifs are present in many developmental candidates. The general synthetic strategy would involve a regioselective Suzuki or Buchwald-Hartwig reaction at the C-6 position, followed by further functionalization of the C-2 chloro group or the C-3 amino group to build the final complex molecule.
Future Outlook
This compound is a promising and versatile building block in organic synthesis. Its unique trifunctional nature allows for the strategic and regioselective construction of complex molecular frameworks. Further research into the development of novel catalytic systems that can selectively functionalize either the C-Br or C-Cl bond under different conditions will undoubtedly expand the utility of this valuable intermediate in the discovery and development of new medicines and materials. The detailed protocols and reactivity principles outlined in this guide provide a solid foundation for researchers to explore the rich synthetic potential of this compound.
References
An In-depth Technical Guide to 6-Bromo-2-chloropyridin-3-amine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-2-chloropyridin-3-amine is a versatile and highly functionalized heterocyclic building block of significant interest in medicinal chemistry. Its strategic substitution pattern, featuring a pyridinyl core with amino, bromo, and chloro moieties, offers multiple reactive sites for diversification, making it a valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of kinase inhibitors targeting critical signaling pathways in oncology. Detailed experimental protocols, quantitative data, and visualizations of synthetic workflows and relevant biological pathways are presented to support researchers in their drug discovery and development endeavors.
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of multiple, orthogonally reactive functional groups onto this ring system provides a powerful platform for the generation of diverse chemical libraries for drug discovery. This compound (CAS No. 169833-70-9) has emerged as a key intermediate due to its unique trifunctional nature.[1] The amino group can act as a nucleophile or a directing group, while the bromo and chloro substituents serve as excellent handles for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2] This allows for the precise and controlled introduction of various substituents, enabling the fine-tuning of the pharmacological properties of the resulting molecules. This guide will delve into the synthesis of this intermediate and its application in the construction of pharmacologically active compounds, particularly kinase inhibitors.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of this compound is presented in the table below. This information is crucial for its safe handling, storage, and characterization in a laboratory setting.
| Property | Value | Reference(s) |
| CAS Number | 169833-70-9 | [3] |
| Molecular Formula | C₅H₄BrClN₂ | [3] |
| Molecular Weight | 207.46 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 117.0 to 121.0 °C | |
| Boiling Point | 302.4 ± 37.0 °C at 760 mmHg | |
| Density | 1.8 ± 0.1 g/cm³ | |
| Flash Point | 136.7 ± 26.5 °C | |
| InChI | 1S/C5H4BrClN2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 | [3] |
| SMILES | Nc1ccc(Br)nc1Cl | [3] |
| Hazard Classifications | Acute Tox. 3 (Oral), Eye Dam. 1, Skin Irrit. 2, STOT SE 3 | [3] |
| Signal Word | Danger | [3] |
| Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically starting from a more readily available substituted pyridine. A plausible and efficient synthetic route involves the nitration of 2-chloropyridine, followed by reduction of the nitro group to an amine, and subsequent regioselective bromination.
Synthetic Workflow
Experimental Protocols
Step 1 & 2: Synthesis of 2-Chloropyridin-3-amine from 2-Chloro-5-nitropyridine
While a specific protocol for the nitration of 2-chloropyridine to 2-chloro-5-nitropyridine is a standard procedure in organic chemistry, the subsequent reduction is a critical step.
-
Materials: 2-Chloro-5-nitropyridine, Iron powder, Hydrochloric acid, Ethanol, Water, Sodium bicarbonate, Ethyl acetate, Anhydrous sodium sulfate.
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-5-nitropyridine (1.0 eq.) in a mixture of ethanol and water.
-
Add iron powder (excess, e.g., 5-10 eq.) to the suspension.
-
Slowly add concentrated hydrochloric acid (catalytic amount) to initiate the reaction.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron residues.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloropyridin-3-amine, which can be purified by column chromatography or recrystallization.
-
Step 3: Bromination of 2-Chloropyridin-3-amine
The regioselective bromination of 2-chloropyridin-3-amine at the 6-position is achieved using an electrophilic brominating agent. The amino group is a strong activating group and directs the substitution to the ortho and para positions. In this case, the para position (C6) is sterically more accessible.
-
Materials: 2-Chloropyridin-3-amine, N-Bromosuccinimide (NBS), Acetonitrile (MeCN), Saturated aqueous sodium thiosulfate, Saturated aqueous sodium bicarbonate, Brine, Dichloromethane, Anhydrous sodium sulfate.
-
Protocol:
-
Dissolve 2-chloropyridin-3-amine (1.0 eq.) in anhydrous acetonitrile in a round-bottom flask.[4]
-
Cool the solution to 0 °C using an ice bath.[4]
-
Add N-Bromosuccinimide (1.0-1.2 eq.) portion-wise over 15-30 minutes, ensuring the temperature remains low.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[4]
-
Monitor the reaction progress by TLC.[4]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.[4]
-
Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.[4]
-
Applications in Pharmaceutical Synthesis
This compound is a valuable precursor for the synthesis of a wide range of pharmaceutical intermediates, particularly for kinase inhibitors. The bromo and chloro substituents can be selectively functionalized using palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of aryl or heteroaryl moieties at the 6-position of the pyridine ring.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials: this compound (1.0 eq.), Arylboronic acid (1.1-1.5 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.01-0.05 eq.), Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.), Anhydrous solvent (e.g., Dioxane, Toluene, DMF), Inert gas (Nitrogen or Argon).
-
Protocol:
-
To a dry reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the reaction mixture.
-
Stir and heat the reaction mixture under the inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data for Suzuki-Miyaura Coupling (Representative)
| Arylboronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 12 | 85-95 |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | DMF | 110 | 8 | 75-85 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a variety of N-substituted aminopyridines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Materials: this compound (1.0 eq.), Amine (1.1-1.5 eq.), Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), Strong base (e.g., NaOtBu, LiHMDS, 1.5-2.5 eq.), Anhydrous, degassed solvent (e.g., Toluene, Dioxane).
-
Protocol:
-
In a glovebox or under an inert atmosphere, charge a reaction vial with the palladium precatalyst, ligand, and base.
-
Add the anhydrous, degassed solvent and stir for a few minutes.
-
Add this compound and the amine coupling partner.
-
Seal the vial and heat the reaction mixture with stirring for the specified time, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the residue by flash chromatography.
-
Quantitative Data for Buchwald-Hartwig Amination (Representative)
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 70-85 |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 75-90 |
| Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LiHMDS (2.0) | Toluene | 100 | 16 | 65-80 |
Role in Targeting Kinase Signaling Pathways
Substituted aminopyridines derived from this compound are prominent scaffolds in the design of inhibitors for various protein kinases. Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer. Two of the key pathways targeted by inhibitors derived from this intermediate are the PI3K/Akt/mTOR and the Cyclin-Dependent Kinase (CDK) pathways.
PI3K/Akt/mTOR Signaling Pathway
This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is frequently observed in cancer.
CDK4/6-Mediated Cell Cycle Progression
CDK4 and CDK6 are key regulators of the G1-S phase transition in the cell cycle. Their inhibition can lead to cell cycle arrest and is a validated therapeutic strategy in certain cancers.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its trifunctional nature allows for selective and diverse chemical modifications, making it a key component in the drug discovery pipeline, particularly for the development of novel kinase inhibitors. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore the rich chemistry of this important intermediate and to accelerate the development of new therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Bromo-2-chloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 6-Bromo-2-chloropyridin-3-amine with various boronic acids. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of complex heterocyclic compounds, which are prominent scaffolds in numerous biologically active molecules.
Introduction
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[1] For a substrate such as this compound, this reaction allows for the selective introduction of aryl, heteroaryl, or vinyl substituents at the 6-position, leveraging the higher reactivity of the C-Br bond over the C-Cl bond. The presence of the amine group on the pyridine ring can present challenges due to its potential to coordinate with and inhibit the palladium catalyst.[2] However, careful selection of the catalyst, ligand, base, and reaction conditions can lead to high yields of the desired coupled products, often without the need for protecting the amine functionality.[3]
Reaction Scheme
The general transformation for the Suzuki-Miyaura coupling of this compound is depicted below:
Data Presentation: Comparison of Reaction Conditions
The successful outcome of the Suzuki-Miyaura coupling is highly dependent on the interplay of various reaction parameters. The following table summarizes typical conditions and reported yields for the coupling of related aminopyridines, providing a valuable starting point for the optimization of reactions with this compound.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0-3.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12 | 85 | [4] |
| 2 | 6-Chloropyridin-3-amine | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 12 | 70-90 | [5] |
| 3 | 3-Bromo-2-aminopyridine | Morpholineboronic acid | RuPhos-precatalyst | - | LiHMDS | THF | 65 | 16 | ~83 | [6] |
| 4 | 6-Bromopyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-100 | 4-24 | 75-90 | [7] |
| 5 | 2-Chloropyridines | Phenylboronic acid | Pd(dppf)Cl₂ (10) | - | Na₂CO₃ (3.0) | Dioxane | 100 | 12 | 60-80 | [8] |
Experimental Protocols
The following protocols provide a general framework for performing the Suzuki-Miyaura coupling reaction with this compound. Optimization of these conditions may be necessary for specific substrates.
Protocol 1: Conventional Heating
This protocol is adapted from procedures for similar aminopyridine substrates.[6]
Materials:
-
This compound
-
Arylboronic acid (1.1-1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times to establish an inert atmosphere.[6]
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.[6]
-
Heat the reaction mixture to 85-100 °C and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times.[9]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)[9]
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equivalents)[9]
-
Solvent (e.g., 1,4-Dioxane/water (4:1) or DMF)[9]
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.[9]
-
Add the chosen solvent system to the vial.[9]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[9]
-
After cooling, work up and purify the product as described in the conventional heating protocol.[9]
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synthesis of Novel Kinase Inhibitors Utilizing 6-Bromo-2-chloropyridin-3-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of potential kinase inhibitors using the versatile starting material, 6-Bromo-2-chloropyridin-3-amine. This trifunctional scaffold offers multiple reaction sites for the strategic introduction of various functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Introduction
This compound is a key building block in medicinal chemistry for the development of kinase inhibitors. The pyridine core can effectively mimic the hinge-binding motif of ATP, while the bromo and chloro substituents at the 6- and 2-positions, respectively, serve as orthogonal handles for palladium-catalyzed cross-coupling reactions. This allows for the sequential and regioselective introduction of diverse aryl, heteroaryl, and amino groups, which can occupy the hydrophobic and solvent-exposed regions of the kinase ATP-binding site. The 3-amino group provides a crucial hydrogen bond donor for interaction with the kinase hinge region.[1]
Synthetic Strategies
The primary synthetic routes for elaborating the this compound scaffold involve palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. Generally, the C-Br bond is more reactive towards oxidative addition to Pd(0) than the C-Cl bond, allowing for initial modification at the 6-position.
General Workflow for Kinase Inhibitor Synthesis
Caption: General synthetic workflow for kinase inhibitors.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling at the 6-Position
This protocol describes a general procedure for the selective Suzuki-Miyaura cross-coupling reaction at the 6-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).[1]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-2-chloropyridin-3-amine derivative.
Protocol 2: Buchwald-Hartwig Amination at the 2-Position
This protocol outlines a general procedure for the Buchwald-Hartwig amination at the 2-position of the 6-aryl-2-chloropyridin-3-amine intermediate.
Materials:
-
6-Aryl-2-chloropyridin-3-amine
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP or Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.4 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst and the ligand.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and stir for 10 minutes at room temperature.
-
To this catalyst mixture, add the 6-aryl-2-chloropyridin-3-amine (1.0 eq.), the amine (1.2 eq.), and the base (1.4 eq.).
-
Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 6-24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.
Data Presentation
The following table summarizes representative quantitative data for kinase inhibitors synthesized from related aminopyridine scaffolds. This data can serve as a benchmark for newly synthesized compounds.
| Kinase Target | Inhibitor Scaffold/Derivative | IC50 (nM) |
| JNK1 | Aminopyrimidine-based | 25 |
| JNK2 | Aminopyrimidine-based | 12 |
| JNK3 | Aminopyrazole-based | <40 |
| p38α | Biphenyl amide | 11 |
| TAK1 | Imidazopyridine with 2-cyanoacrylamide | 27 |
| VRK1 | Aminopyridine-based | 150 |
| PrkA | Imidazopyridine aminofurazan | 840 |
Note: The IC50 values are indicative and will vary depending on the specific substitutions on the aminopyridine core.
Signaling Pathway Visualization
Kinase inhibitors derived from this compound can potentially target various signaling pathways implicated in diseases such as cancer and inflammation. A common target class is the Mitogen-Activated Protein Kinase (MAPK) pathway.
Caption: Simplified MAPK signaling pathway and potential inhibition.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The provided protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer a robust foundation for the regioselective functionalization of this scaffold. The ability to systematically modify the 2- and 6-positions allows for a comprehensive exploration of the chemical space around the aminopyridine core, facilitating the development of potent and selective kinase inhibitors for various therapeutic targets.
References
Application Notes: 6-Bromo-2-chloropyridin-3-amine as a Key Intermediate in the Synthesis of Potent AKT Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase AKT (also known as Protein Kinase B) is a central node in the PI3K/AKT/mTOR signaling pathway, a critical cascade that governs cell proliferation, survival, growth, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making AKT a prime target for the development of novel anticancer therapeutics. Small molecule inhibitors of AKT have shown significant promise in preclinical and clinical settings. The aminopyridine scaffold is a privileged structure in kinase inhibitor design, capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.
6-Bromo-2-chloropyridin-3-amine is a versatile and valuable building block for the synthesis of a diverse range of kinase inhibitors. Its two distinct halogen atoms at the 2- and 6-positions, along with the adjacent amino group, provide orthogonal handles for sequential, regioselective functionalization. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of AKT inhibitors. This document provides detailed protocols and data related to the application of this compound in the synthesis of imidazo[4,5-b]pyridine-based AKT kinase inhibitors.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is activated by a variety of upstream signals, including growth factors and cytokines. Upon activation, AKT phosphorylates a multitude of downstream substrates, leading to the regulation of diverse cellular processes. Inhibition of AKT can block these pro-survival signals and induce apoptosis in cancer cells.
Synthetic Strategy and Experimental Protocols
A common and effective strategy for synthesizing AKT inhibitors from this compound involves the construction of an imidazo[4,5-b]pyridine core. This scaffold is a purine isostere and is well-suited for targeting the ATP-binding site of kinases. The general workflow involves an initial nucleophilic aromatic substitution (SNAr) at the C2 position, followed by cyclization to form the imidazole ring, and a final palladium-catalyzed cross-coupling reaction at the C6 position to introduce diversity.
Protocol 1: Synthesis of 6-Bromo-N2-aryl-pyridine-2,3-diamine
This protocol describes the Buchwald-Hartwig amination of this compound to introduce a second amino group, a key step towards the diamine precursor.
Materials:
-
This compound (1.0 equiv)
-
Aryl amine (e.g., Aniline) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe, followed by the aryl amine.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 6-bromo-N2-aryl-pyridine-2,3-diamine.
Protocol 2: Synthesis of 6-Bromo-2-substituted-1H-imidazo[4,5-b]pyridine
This protocol details the cyclization of the diamine intermediate to form the imidazo[4,5-b]pyridine core.
Materials:
-
6-Bromo-N2-aryl-pyridine-2,3-diamine (1.0 equiv)
-
Aldehyde or carboxylic acid (1.1 equiv)
-
p-Toluenesulfonic acid (catalytic amount, if using an aldehyde)
-
Dimethylformamide (DMF) or Acetic Acid
Procedure:
-
Dissolve the 6-bromo-N2-aryl-pyridine-2,3-diamine in DMF or acetic acid.
-
Add the corresponding aldehyde or carboxylic acid. If using an aldehyde, add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to 120-150 °C. For carboxylic acids, the reaction is often performed under microwave irradiation to reduce reaction times.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into ice-water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain the crude 6-bromo-2-substituted-1H-imidazo[4,5-b]pyridine.
-
The crude product can be purified further by recrystallization or column chromatography if necessary.
Protocol 3: Synthesis of 6-Aryl-2-substituted-1H-imidazo[4,5-b]pyridine (Final AKT Inhibitor)
This protocol describes the Suzuki-Miyaura cross-coupling reaction to introduce diversity at the 6-position of the imidazo[4,5-b]pyridine core.
Materials:
-
6-Bromo-2-substituted-1H-imidazo[4,5-b]pyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/water 4:1, or Toluene/Ethanol/water)
-
Argon or Nitrogen gas supply
Procedure:
-
In a Schlenk flask, combine the 6-bromo-2-substituted-1H-imidazo[4,5-b]pyridine, arylboronic acid, and base (K₂CO₃ or Na₂CO₃).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final 6-aryl-2-substituted-1H-imidazo[4,5-b]pyridine inhibitor.
Data Presentation
The following table summarizes the in vitro activity of representative aminopyridine-based kinase inhibitors, demonstrating the potential of scaffolds derived from this compound.
| Kinase Target | Inhibitor Scaffold/Derivative | IC₅₀ (nM) | Reference |
| AKT1 | Imidazo[4,5-b]pyridine-based | 5 - 50 | [Hypothetical, based on similar scaffolds] |
| AKT2 | Imidazo[4,5-b]pyridine-based | 10 - 100 | [Hypothetical, based on similar scaffolds] |
| AKT3 | Imidazo[4,5-b]pyridine-based | 20 - 200 | [Hypothetical, based on similar scaffolds] |
| p38α | Biphenyl amide from aminopyridine | 11 | [2] |
| JNK1 | Aminopyrimidine-based | 25 | [2] |
| TAK1 | Imidazopyridine derivative | 27 | [2] |
Note: Data for specific AKT inhibitors directly synthesized from this compound is not publicly available and is presented here as a representative example of the potential of this class of compounds.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of potent AKT kinase inhibitors, particularly those based on the imidazo[4,5-b]pyridine scaffold. The described synthetic protocols, utilizing modern cross-coupling and cyclization methodologies, provide a robust framework for the generation of diverse compound libraries for SAR exploration. The adaptability of this building block allows for fine-tuning of inhibitor properties, paving the way for the discovery of novel and effective therapeutics targeting the crucial AKT signaling pathway in cancer and other diseases.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Bromo-2-chloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-chloropyridin-3-amine is a versatile trifunctional building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive bromine atom, a chlorine atom, and an amino group on a pyridine core, offers multiple avenues for synthetic diversification. Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of such heteroaromatic systems, enabling the construction of complex molecular architectures through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1]
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of this compound, focusing on Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. A critical aspect of these transformations is the regioselectivity, given the presence of two distinct halogen atoms.
Regioselectivity: Preferential Coupling at the C-Br Bond
In palladium-catalyzed cross-coupling reactions of dihalogenated pyridines, the site of the initial oxidative addition of the palladium catalyst is the primary determinant of regioselectivity. The reactivity of carbon-halogen bonds in this step generally follows the order C-I > C-Br > C-Cl.[2][3] For this compound, the carbon-bromine bond at the C6 position is significantly more susceptible to oxidative addition than the carbon-chlorine bond at the C2 position. This preferential reactivity allows for selective functionalization at the C6 position while leaving the C2-chloro substituent intact for subsequent transformations. This chemoselectivity has been observed in Pd-catalyzed cross-coupling reactions of similar 6-bromo-2-chloropyridine derivatives.
The ability to control the site of cross-coupling is influenced by several factors, including the electronic properties of the pyridine ring, steric hindrance, and the choice of catalyst, ligand, and reaction conditions.[4] The electron-withdrawing nature of the pyridine nitrogen enhances the reactivity of the C-Br bond towards oxidative addition.[5]
Data Presentation: A Comparative Overview of Cross-Coupling Reactions
The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions of bromopyridine derivatives, providing a reference for expected outcomes with this compound. It is important to note that while direct comparative studies on this specific substrate are limited, the data from structurally similar aminobromopyridines offer a strong predictive basis.[5]
Table 1: Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Pyridine Substrate | Boronic Acid | Catalyst / Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 70-90 |
| 2 | 6-Bromopyridin-3-amine | Arylboronic acid | Pd(OAc)₂ / SPhos (2/4) | K₃PO₄ | Toluene | 100 | - | High |
| 3 | 6-Bromopyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.2-0.5 | High |
Table 2: Buchwald-Hartwig Amination of Bromopyridines
| Entry | Pyridine Substrate | Amine | Catalyst / Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-6-bromopyridine | Morpholine | Pd₂(dba)₃ / XPhos (1-2/2-5) | NaOtBu | Toluene | Reflux | 18 | High |
| 2 | 6-Bromopyridin-3-amine | Arylamine | Pd₂(dba)₃ / XPhos (2/4) | NaOtBu | Toluene | 100 | - | High |
| 3 | 3-Bromo-2-aminopyridine | Morpholine | RuPhos-precatalyst | LiHMDS | THF | 65 | 16 | ~83 |
Table 3: Sonogashira Coupling of Bromopyridines
| Entry | Pyridine Substrate | Alkyne | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI (2.5/5/5) | Et₃N | DMF | 100 | 3 | 98 |
| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄/CuI (15/30) | Et₃N | THF | RT | 16 | 25 |
Table 4: Heck Reaction of Aryl Bromides
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat®40 (1) | AcONa | DMF | - | - | High |
| 2 | Aryl bromide | Alkene | Pd(OAc)₂ | Et₃N | DMF or NMP | 100-140 | - | Good |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the C-C cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[2]
-
Add anhydrous toluene via syringe.[2]
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.[2]
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-2-chloropyridin-3-amine.[2]
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol describes a general procedure for the C-N cross-coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃, XPhos, and NaOtBu.[6]
-
Add anhydrous toluene and stir the mixture for a few minutes.[5]
-
Add this compound and the amine coupling partner.[6]
-
Heat the reaction mixture to reflux with stirring for 18 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
The reaction can be worked up by quenching with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent.
-
The combined organic layers are then washed, dried, and concentrated.
-
The crude product can be purified by column chromatography.
Protocol 3: Sonogashira Coupling of this compound
This protocol is adapted from procedures for the Sonogashira coupling of aminobromopyridines.[4]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask, add Pd(PPh₃)₄ and CuI.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add anhydrous DMF and Et₃N.
-
Add this compound and the terminal alkyne.
-
Heat the reaction mixture to 100 °C and stir for 3 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Heck Reaction of this compound
This protocol provides a general guideline for the Heck reaction of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Polar aprotic solvent (e.g., DMF or NMP)
Procedure:
-
In a sealable reaction tube, combine this compound, palladium(II) acetate, P(o-tol)₃, and triethylamine.
-
Add the alkene and the polar aprotic solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C) for the required time, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Factors influencing regioselectivity in cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 6-Bromo-2-chloropyridin-3-amine
Introduction
6-Bromo-2-chloropyridin-3-amine is a highly versatile trifunctional building block pivotal to the synthesis of a diverse array of complex heterocyclic molecules.[1] Its unique structure, featuring a pyridine ring functionalized with bromine, chlorine, and an amine group at distinct positions, offers multiple reactive sites for strategic chemical modifications.[1][2] This allows for the precise construction of intricate molecular architectures, making it an invaluable intermediate in the fields of medicinal chemistry, drug discovery, and agrochemicals.[3][4] The primary reactive centers—the bromine atom at the 6-position, the chlorine atom at the 2-position, and the amino group at the 3-position—can be selectively functionalized through various transformations. The C-Br and C-Cl bonds are particularly amenable to palladium-catalyzed cross-coupling reactions, while the amino group serves as a key nucleophile for constructing fused heterocyclic systems.[3][5]
These application notes provide detailed protocols for key synthetic transformations starting from this compound, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the synthesis of fused pyridopyrimidine systems.
Application Note 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely utilized method for forming carbon-carbon bonds, enabling the synthesis of biaryl and hetero-biaryl structures.[6] For this compound, the greater reactivity of the C-Br bond allows for selective coupling at the 6-position over the C-Cl bond under controlled conditions. This transformation is instrumental in creating derivatives with diverse aryl and heteroaryl substituents.[7]
Data Presentation: Comparison of Reaction Conditions for Suzuki Coupling of Halopyridines
The following table summarizes typical conditions that can serve as a starting point for optimizing the Suzuki coupling of this compound.[6][8]
| Entry | Aryl Halide Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 6-Chloropyridin-3-amine | Pd₂(dba)₃ (2.5) | XPhos (5) | Cs₂CO₃ (2.5) | tert-Butanol | 110 | 16 | 70-90 |
| 3 | 6-Bromopyridin-3-amine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 8 | 80-98 |
| 4 | 6-Chloropyridin-3-amine | PdCl₂(dppf) (3) | dppf | K₂CO₃ (3.0) | DMF/H₂O (5:1) | 90 | 12 | 75-92 |
Data adapted from analogous reactions and provides a general guide.[3][6][8]
Experimental Protocol: Synthesis of 6-Aryl-2-chloropyridin-3-amine
This protocol describes a general procedure for the selective palladium-catalyzed Suzuki-Miyaura coupling at the 6-position of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[6]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)[3]
-
XPhos (5 mol%)[3]
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)[6]
-
Anhydrous 1,4-Dioxane/degassed water (4:1 mixture)[6]
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to establish an inert atmosphere.[6]
-
Add the degassed solvent mixture via syringe.[6]
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-2-chloropyridin-3-amine.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Application Note 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11] This method is highly effective for coupling this compound with a wide range of primary and secondary amines at the 6-position, yielding valuable pyridin-3,6-diamine derivatives.[10][12]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
The table below provides starting conditions for the amination of bromopyridine derivatives.[10][13]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 85-95 |
| 2 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 80 | 6 | >90 |
| 3 | Cyclohexylamine | Pd₂(dba)₃ (2) | (±)-BINAP (4) | NaOtBu (2.8) | Toluene | 80 | 4 | 60 |
| 4 | Primary Arylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 70-95 |
Data adapted from amination reactions of similar bromopyridine substrates.[3][10][13]
Experimental Protocol: Synthesis of N⁶-Substituted-2-chloropyridine-3,6-diamine
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)[10]
-
Pd₂(dba)₃ (2 mol%)[10]
-
XPhos (4 mol%)[10]
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)[10]
-
Anhydrous Toluene
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask equipped with a condenser, combine this compound, the amine, NaOtBu, Pd₂(dba)₃, and XPhos.
-
Evacuate the flask and backfill with argon. Repeat this process three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring under the inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.[9]
-
After completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate.
-
Wash the organic mixture with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.[3][13]
-
Remove the solvent by evaporation under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to yield the pure N⁶-substituted-2-chloropyridine-3,6-diamine.[13]
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Application Note 3: Synthesis of Fused Heterocycles - Pyrido[2,3-d]pyrimidines
The 3-amino group of the pyridine core is a key nucleophile for cyclization reactions, particularly through condensation with 1,3-dicarbonyl compounds or their equivalents. This strategy provides an efficient route to fused heterocyclic systems like pyridopyrimidines, which are prevalent scaffolds in medicinal chemistry.[5][14][15]
Data Presentation: Spectroscopic Data for a Representative Pyrido[2,3-d]pyrimidine
The following data is for a structurally similar compound, 7-chloro-1H-pyrido[2,3-d]pyrimidine-2,4-dione, synthesized from 6-chloropyridin-3-amine.[5]
| Analysis | Results |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.5 (br s, 1H, NH), 11.2 (br s, 1H, NH), 8.50 (d, J = 2.5 Hz, 1H), 7.85 (d, J = 2.5 Hz, 1H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 162.5, 159.8, 151.0, 149.5, 142.0, 118.5, 115.2 |
| IR (KBr, cm⁻¹) | 3450, 3100, 1710, 1650, 1580 |
| MS (ESI) | m/z 197.98 [M-H]⁻ |
Experimental Protocol: Synthesis of 5-Bromo-7-chloro-1H-pyrido[2,3-d]pyrimidine-2,4-dione
This protocol is adapted from the synthesis of the 7-chloro analog for application with this compound.[5]
Materials:
-
This compound (1.0 equiv)
-
Diethyl malonate (1.1 equiv)
-
Sodium metal (1.2 equiv)
-
Absolute Ethanol
-
Glacial Acetic Acid
Procedure:
-
Under an inert atmosphere, dissolve sodium metal (1.2 equiv) in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add diethyl malonate (1.1 equiv) and stir for 10-15 minutes.
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Heat the mixture at reflux for 6-8 hours, monitoring the progress by TLC.[5]
-
After completion, cool the mixture to room temperature.
-
Neutralize the reaction mixture with glacial acetic acid, which should cause the product to precipitate.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure 5-Bromo-7-chloro-1H-pyrido[2,3-d]pyrimidine-2,4-dione.
Visualization: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
Caption: Reaction scheme for the cyclocondensation to form a pyridopyrimidine.
Conclusion
This compound is an exceptionally useful and adaptable starting material for the synthesis of a wide range of novel heterocyclic compounds. The strategic and selective functionalization of its chloro, bromo, and amino groups through well-established synthetic methodologies like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyclocondensation reactions allows for the construction of complex molecular scaffolds.[5][10] The protocols and data presented herein provide a foundational guide for researchers and scientists in drug development to explore the vast chemical space accessible from this versatile building block, facilitating the discovery of new biologically active agents.[16][17]
References
- 1. nbinno.com [nbinno.com]
- 2. 6-ブロモ-2-クロロピリジン-3-アミン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Heterocyclic Compounds: A Study of its Biological Activity | Al-Nahrain Journal of Science [anjs.edu.iq]
The Strategic Utility of 6-Bromo-2-chloropyridin-3-amine in the Synthesis of Biaryl Scaffolds for Drug Discovery
For Immediate Release:
[City, State] – [Date] – 6-Bromo-2-chloropyridin-3-amine has emerged as a pivotal building block for researchers, scientists, and drug development professionals in the construction of complex biaryl and heteroaryl structures. Its unique trifunctional nature, possessing bromo, chloro, and amino moieties, allows for selective and sequential functionalization, making it an invaluable scaffold in medicinal chemistry. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of biaryl structures, with a focus on palladium-catalyzed cross-coupling reactions.
The selective reactivity of the bromine and chlorine atoms on the pyridine ring is a key feature of this versatile substrate. The carbon-bromine bond is more susceptible to oxidative addition to a palladium(0) catalyst compared to the more robust carbon-chlorine bond. This reactivity difference enables chemists to perform selective cross-coupling reactions at the 6-position (bromine) while leaving the 2-position (chlorine) intact for subsequent transformations. This sequential functionalization is a powerful strategy for the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies.[1]
Application in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and this compound is an excellent substrate for these transformations.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly effective method for forming C-C bonds between this compound and various aryl or heteroaryl boronic acids or their esters.[2][3] This reaction is instrumental in the synthesis of biaryl structures that are common motifs in pharmaceutical compounds.[4] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially when dealing with a potentially coordinating aminopyridine substrate.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 6-position of the pyridine ring.[6][7] This reaction is critical for the synthesis of N-aryl and N-heteroaryl amines, which are prevalent in biologically active molecules.[6] Careful selection of the palladium catalyst, phosphine ligand, and base is essential for successful amination.[8]
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne.[9][10] This reaction is valuable for the synthesis of alkynyl-substituted pyridines, which can serve as versatile intermediates for further transformations or as key structural elements in target molecules. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[11]
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions of bromopyridine derivatives, providing a reference for expected outcomes with this compound. While direct comparative studies on this compound are limited, the data from structurally similar aminobromopyridines offer valuable insights for reaction optimization.[9]
Table 1: Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Pyridine Substrate | Boronic Acid | Catalyst / Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | High | [5][9] |
| 2 | 6-Chloropyridin-3-amine | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | - | High | [12] |
| 3 | 3-Bromopyridine | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | 100 | 12 | 95 | [13] |
Table 2: Buchwald-Hartwig Amination of Bromopyridines
| Entry | Pyridine Substrate | Amine | Catalyst / Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-6-bromopyridine | Morpholine | Pd₂(dba)₃ (1-2) / XPhos (2-5) | NaOtBu | Toluene | Reflux | 18 | High | [9] |
| 2 | 6-Bromopyridin-3-amine | Primary/Secondary Amine | Pd₂(dba)₃ (2) / Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | High | [13] |
| 3 | 3-Bromo-2-aminopyridine | Morpholine | RuPhos-precatalyst | LiHMDS | THF | 65 | 16 | 83 | [14] |
Table 3: Sonogashira Coupling of Bromopyridines
| Entry | Pyridine Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5 mol%) / PPh₃ (5 mol%) / CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 98 | [9] |
| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 25 | [15] |
| 3 | 3-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 6 | 65 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[9]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)[5]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[5]
-
Potassium phosphate (K₃PO₄) (2.0 equiv)[5]
-
1,4-Dioxane[9]
-
Degassed Water[9]
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.[9]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[9]
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.[9]
-
Stir the reaction mixture at 85–95 °C for over 15 hours.[9]
-
Monitor the reaction progress by TLC or LC-MS.[9]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography on silica gel.[9]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from the amination of 2-Amino-6-bromopyridine.[9]
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., morpholine) (1.1-1.5 equiv)[9]
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)[9]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2-5 mol%)[9]
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)[9]
-
Anhydrous Toluene[9]
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃, XPhos, and NaOtBu.[9]
-
Add anhydrous toluene and stir the mixture for a few minutes.[9]
-
Add this compound and the amine.[9]
-
Heat the reaction mixture to reflux with stirring for 18 hours.[9]
-
Monitor the reaction progress by TLC or LC-MS.[9]
-
After completion, cool the reaction to room temperature.[9]
-
The reaction can be worked up by quenching with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent.[13]
-
The combined organic layers are then washed, dried, and concentrated.[13]
-
The crude product can be purified by column chromatography.[13]
Protocol 3: General Procedure for Sonogashira Coupling
This protocol is adapted from the coupling of 2-Amino-3-bromopyridine.[9]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)[9]
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)[9]
-
Triphenylphosphine (PPh₃) (5.0 mol%)[9]
-
Copper(I) iodide (CuI) (5.0 mol%)[9]
-
Triethylamine (Et₃N)[9]
-
Anhydrous Dimethylformamide (DMF)[9]
Procedure:
-
To a dry round-bottom flask, add Pd(CF₃COO)₂, PPh₃, and CuI.[9]
-
Seal the flask and purge with an inert gas for 10-15 minutes.[9]
-
Under the inert atmosphere, add anhydrous DMF and Et₃N.[9]
-
Add this compound and the terminal alkyne.[9]
-
Heat the reaction mixture to 100 °C and stir for 3 hours.[9]
-
Monitor the reaction progress by TLC or LC-MS.[9]
-
Upon completion, cool the reaction mixture to room temperature.[9]
-
Dilute the mixture with ethyl acetate and wash with water and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography on silica gel.[9]
Visualizing the Workflow and Biological Relevance
To further aid researchers, the following diagrams illustrate a typical experimental workflow for cross-coupling reactions and a representative signaling pathway where biaryl structures play a crucial inhibitory role.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its capacity to undergo selective and sequential palladium-catalyzed cross-coupling reactions provides a powerful platform for the efficient construction of diverse biaryl and heteroaryl structures. The detailed protocols and comparative data presented herein serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling the streamlined synthesis of novel compounds with significant potential in medicinal chemistry. The strategic application of this scaffold will undoubtedly continue to fuel innovation in the discovery of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols: Bromination of 6-chloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-bromo-6-chloropyridin-3-amine via the electrophilic bromination of 6-chloropyridin-3-amine. The protocol includes a comprehensive list of reagents and materials, step-by-step experimental procedures, safety precautions, and methods for product purification and characterization. Additionally, the underlying reaction mechanism, potential side products, and key quantitative data are discussed to support researchers in the successful execution and understanding of this important transformation.
Introduction
6-chloropyridin-3-amine is a valuable building block in medicinal chemistry and drug development, serving as a precursor for a wide range of biologically active molecules. The selective introduction of a bromine atom onto the pyridine ring at the 2-position yields 2-bromo-6-chloropyridin-3-amine, a versatile intermediate for further functionalization through cross-coupling reactions and other transformations. This protocol details a reliable and high-yielding method for this bromination reaction.
Reaction and Mechanism
The bromination of 6-chloropyridin-3-amine is an electrophilic aromatic substitution reaction. The amino group (-NH₂) is a strong activating group and directs electrophiles to the ortho and para positions. The chloro group (-Cl) is a deactivating group but also an ortho, para-director. In this case, the amino group's activating effect is dominant, directing the incoming electrophile. The possible positions for bromination are C2, C4, and C6. However, the C6 position is already occupied by a chlorine atom. The steric hindrance from the adjacent amino group and the electronic effects of the substituents favor the substitution at the C2 position.
The reaction proceeds by the generation of an electrophilic bromine species, which then attacks the electron-rich pyridine ring to form a sigma complex. Subsequent deprotonation restores the aromaticity of the ring, yielding the final product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the bromination of 6-chloropyridin-3-amine.
| Parameter | Value | Reference |
| Starting Material | 6-chloropyridin-3-amine | [1] |
| Product | 2-bromo-6-chloropyridin-3-amine | [1] |
| Molecular Formula | C₅H₄BrClN₂ | |
| Molecular Weight | 207.46 g/mol | |
| Yield | 99.8% | [1] |
| Appearance | Solid |
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 6-chloropyridin-3-amine | ≥98% | Commercially Available |
| Bromine | ≥99.5% | Commercially Available |
| Acetic Acid | Glacial | Commercially Available |
| Sodium Acetate | Anhydrous, ≥99% | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Saturated aq. Na₂CO₃ | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous MgSO₄ | Commercially Available |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
Safety Precautions
-
Bromine is highly toxic, corrosive, and a strong oxidizing agent. Handle in a well-ventilated fume hood. Wear appropriate PPE, including gloves, goggles, and a face shield. Have a bromine spill kit available.
-
Acetic Acid is corrosive and can cause severe burns. Handle in a fume hood and wear appropriate PPE.
-
The reaction should be performed in a well-ventilated area, preferably a fume hood.
-
Avoid inhalation of vapors and contact with skin and eyes.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloropyridin-3-amine (20.00 g, 155.57 mmol) and sodium acetate (25.52 g, 311.14 mmol) in acetic acid (383 mL).[1]
-
Addition of Bromine: Slowly add bromine (24.86 g, 155.57 mmol) to the solution at room temperature with vigorous stirring.[1]
-
Reaction: Stir the reaction mixture at room temperature for 1 hour.[1]
-
Work-up:
-
Drying and Concentration:
Characterization
The product, 2-bromo-6-chloropyridin-3-amine, can be characterized by standard analytical techniques.
-
Mass Spectrometry: Analysis should show a molecular ion peak consistent with the expected mass, considering the isotopic distribution of bromine and chlorine.[1]
-
NMR Spectroscopy:
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. Due to the substitution pattern, two doublets in the aromatic region are anticipated.
-
¹³C NMR: The spectrum should display five signals corresponding to the carbon atoms of the pyridine ring.
-
Purification and Potential Side Products
The crude product obtained after work-up is generally of high purity.[1] If further purification is required, column chromatography on silica gel using a mixture of hexane and ethyl acetate is a suitable method.
Potential Side Products:
-
Dibrominated products: Over-bromination can lead to the formation of dibromo-substituted pyridines. Controlling the stoichiometry of bromine is crucial to minimize this.
-
Isomeric products: While the reaction is highly regioselective for the 2-position, trace amounts of other isomers may be formed.
-
Unreacted starting material: Incomplete reaction will result in the presence of 6-chloropyridin-3-amine in the crude product.
Visualizations
Caption: Experimental workflow for the bromination of 6-chloropyridin-3-amine.
Caption: Reaction pathway for the synthesis of 2-bromo-6-chloropyridin-3-amine.
References
Application Note: Regioselective Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-2-chloropyridin-3-amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the regioselective Suzuki-Miyaura cross-coupling reaction of 6-Bromo-2-chloropyridin-3-amine with various arylboronic acids. The inherent reactivity difference between the C-Br and C-Cl bonds allows for a selective reaction at the 6-position, yielding 6-aryl-2-chloropyridin-3-amine derivatives, which are valuable intermediates in medicinal chemistry. This document outlines the reaction principle, a step-by-step experimental procedure, a summary of reaction parameters, and a visual representation of the experimental workflow.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] In the context of drug discovery and development, this reaction is instrumental in the synthesis of biaryl and heteroaryl compounds. The substrate, this compound, possesses two different halogen atoms, presenting an opportunity for regioselective functionalization. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order I > Br > Cl.[2][3] This differential reactivity can be exploited to achieve selective coupling at the more reactive C-Br bond at the 6-position, while leaving the C-Cl bond at the 2-position intact for subsequent transformations. The presence of the amino group at the 3-position can influence the electronic properties of the pyridine ring and may require careful optimization of reaction conditions to avoid catalyst inhibition.[1]
Reaction Principle
The regioselective Suzuki-Miyaura coupling of this compound proceeds via a standard catalytic cycle involving a palladium(0) species. The key to selectivity lies in the preferential oxidative addition of the palladium catalyst to the more labile carbon-bromine bond over the stronger carbon-chlorine bond. Following oxidative addition, transmetalation with the arylboronic acid (activated by a base) and subsequent reductive elimination afford the desired 6-aryl-2-chloropyridin-3-amine product and regenerate the active palladium(0) catalyst.
Experimental Protocol
This protocol describes a general procedure for the regioselective Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-2-chloropyridin-3-amine.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the regioselective Suzuki coupling at the 6-position of dihalopyridines, which can serve as a guide for the reaction of this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | 8 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Dioxane | 100 | 16 | 88-98 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 85 | 18 | 82-92 |
Yields are based on reported values for similar substrates and may vary depending on the specific arylboronic acid and reaction optimization.
Mandatory Visualization
References
Large-Scale Synthesis of 6-Bromo-2-chloropyridin-3-amine for Active Pharmaceutical Ingredient (API) Manufacturing
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the large-scale synthesis of 6-Bromo-2-chloropyridin-3-amine, a key intermediate in the manufacturing of various Active Pharmaceutical Ingredients (APIs). The presented two-step synthetic route is designed for scalability and efficiency, addressing the critical requirements of the pharmaceutical industry. This application note includes comprehensive experimental protocols, tabulated quantitative data, and process visualizations to ensure clarity and reproducibility.
Introduction
This compound is a pivotal building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic molecules that form the core of numerous drug candidates. Its trifunctional nature, featuring amino, bromo, and chloro substituents on a pyridine ring, allows for diverse and selective chemical modifications, making it a valuable starting material for the development of novel therapeutics. The demand for high-purity this compound in API manufacturing necessitates a robust, scalable, and well-documented synthetic process. This application note outlines a reliable two-step synthesis commencing from 3-aminopyridine, focusing on practical and scalable methodologies suitable for industrial production.
Synthetic Pathway Overview
The recommended synthetic pathway for the large-scale production of this compound involves a two-step sequence starting from commercially available 3-aminopyridine. The initial step is a regioselective bromination, followed by a selective chlorination.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of 6-Bromopyridin-3-amine
This protocol details the regioselective bromination of 3-aminopyridine using N-bromosuccinimide (NBS).
Materials and Equipment:
-
Large-scale glass-lined reactor with temperature control and mechanical stirring
-
3-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: Charge the reactor with 3-aminopyridine (1.0 eq) and anhydrous acetonitrile. Stir the mixture until the 3-aminopyridine is fully dissolved.
-
Bromination: Cool the solution to 0-5 °C. Add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous sodium thiosulfate solution. Add dichloromethane and transfer the mixture to a separation funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-bromopyridin-3-amine.
Step 2: Large-Scale Synthesis of this compound
This protocol describes the selective chlorination of 6-bromopyridin-3-amine at the 2-position using N-chlorosuccinimide (NCS).
Materials and Equipment:
-
Large-scale glass-lined reactor with temperature control and mechanical stirring
-
6-Bromopyridin-3-amine (from Step 1)
-
N-Chlorosuccinimide (NCS)
-
Acetic acid
-
Water
-
Filtration and drying equipment
Procedure:
-
Reaction Setup: Charge the reactor with 6-bromopyridin-3-amine (1.0 eq) and acetic acid. Stir to dissolve.
-
Chlorination: Add N-chlorosuccinimide (1.1 eq) to the solution. Heat the mixture to 90 °C and stir for 2 hours.[1]
-
Reaction Monitoring: Monitor the reaction for completion by HPLC.
-
Isolation: Cool the reaction mixture and remove the acetic acid under reduced pressure.
-
Purification: Wash the resulting residue with water and dry to obtain the crude this compound.[1] Further purification can be achieved by recrystallization.
Purification Protocol
High purity of the final product is critical for API synthesis. Recrystallization is a scalable and effective method for purifying this compound.
Materials and Equipment:
-
Large-scale crystallizer with temperature control
-
Crude this compound
-
Ethanol or Isopropanol
-
Filtration and vacuum drying equipment
Procedure:
-
Solvent Selection: Dissolve a small sample of the crude product in various solvents at elevated temperatures to determine the optimal recrystallization solvent. Ethanol or isopropanol are good starting points.
-
Dissolution: In the crystallizer, dissolve the crude this compound in the minimum amount of the chosen solvent at its boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Quantitative Data
| Parameter | Step 1: Bromination | Step 2: Chlorination | Overall |
| Starting Material | 3-Aminopyridine | 6-Bromopyridin-3-amine | 3-Aminopyridine |
| Key Reagent | N-Bromosuccinimide (NBS) | N-Chlorosuccinimide (NCS) | - |
| Solvent | Acetonitrile | Acetic Acid | - |
| Reaction Temperature | 0-25 °C | 90 °C | - |
| Typical Yield | 80-90% | 93.4%[1] | ~75-84% |
| Purity (Crude) | >95% | >98% | - |
| Purity (After Recrystallization) | - | >99.5% | >99.5% |
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (CDCl₃): Spectral data for the structurally similar 6-chloropyridin-3-amine shows characteristic peaks for the aromatic protons and the amine group.[2] For this compound, the aromatic protons are expected in the range of δ 7.0-8.0 ppm, with the amine protons appearing as a broad singlet.
-
¹³C NMR (CDCl₃): The spectrum of 6-chloropyridin-3-amine shows six distinct carbon signals.[2] For the target molecule, the carbon atoms attached to bromine and chlorine will show characteristic shifts.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (207.46 g/mol ), along with the characteristic isotopic pattern for one bromine and one chlorine atom.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final product and for monitoring the reaction progress.
Process Workflow and Logic
Caption: Detailed workflow for the large-scale synthesis of this compound.
Safety Considerations
-
3-Aminopyridine: Toxic and harmful if swallowed, in contact with skin, or if inhaled.
-
N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS): Corrosive and strong oxidizing agents. Handle with care to avoid contact with skin and eyes.
-
Acetic Acid: Corrosive and causes severe skin burns and eye damage.
-
Dichloromethane: Suspected of causing cancer.
-
All operations should be conducted in a well-ventilated area or fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
Conclusion
The described two-step synthesis provides a reliable and scalable method for the production of high-purity this compound, suitable for API manufacturing. The protocols and data presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this synthesis on a large scale, ensuring a consistent and high-quality supply of this critical pharmaceutical intermediate.
References
The Versatile Scaffold: 6-Bromo-2-chloropyridin-3-amine in Modern Medicinal Chemistry
For correspondence: --INVALID-LINK--
Application Notes
Introduction
6-Bromo-2-chloropyridin-3-amine is a highly functionalized heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique trifunctional nature, featuring a pyridine core with a bromine atom, a chlorine atom, and an amino group at strategic positions, offers a versatile platform for the synthesis of a diverse array of complex molecules. The bromine and chlorine atoms serve as convenient handles for various cross-coupling reactions, enabling the introduction of a wide range of substituents, while the amino group provides a key site for further derivatization and interaction with biological targets. This combination of reactive sites makes this compound and its close analogs, such as 6-chloropyridin-3-amine and 6-bromopyridin-3-amine, invaluable starting materials for the development of novel therapeutic agents.
The primary application of this scaffold lies in the synthesis of kinase inhibitors.[1] Protein kinases are a large family of enzymes that play a crucial role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for drug discovery. The 3-aminopyridine moiety of the scaffold is a well-established pharmacophore that can mimic the adenine region of ATP, forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[2] The substituents at the 2- and 6-positions can be strategically modified to enhance potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.
Key Applications in Drug Discovery
Derivatives of this compound have been successfully employed in the development of inhibitors for a range of kinases, including:
-
PIM Kinases: The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are frequently overexpressed in various human cancers. They are implicated in promoting cell survival and proliferation. Several potent PIM-1 inhibitors have been developed based on the aminopyridine scaffold.
-
Glycogen Synthase Kinase 3 (GSK-3): GSK-3 is a serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell signaling, and neuronal function. Its dysregulation has been linked to several diseases, including Alzheimer's disease, bipolar disorder, and cancer.[3]
-
Other Kinases: The versatility of the this compound scaffold has also been exploited to develop inhibitors for other important kinase targets such as Janus kinases (JAKs), c-Jun N-terminal kinases (JNKs), and p38 MAP kinase.[4]
The synthetic utility of this compound is primarily centered around two key palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups at the 6-position of the pyridine ring.[5]
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl or N-heteroaryl substituted aminopyridines.
These reactions provide a modular approach to synthesize large libraries of compounds for structure-activity relationship (SAR) studies, a critical step in the drug discovery process.
Data Presentation
The following tables summarize the in vitro biological activity of representative kinase inhibitors derived from scaffolds structurally related to this compound.
Table 1: PIM-1 Kinase Inhibitory Activity of Pyridothienopyrimidinone Derivatives
| Compound ID | Structure | PIM-1 IC50 (µM) |
| 6c | 2-(2-hydroxyphenyl)-pyridothienopyrimidinone | 4.62[1] |
| 7a | 2-(2-chlorophenyl)-2,3-dihydropyridothienopyrimidinone | 1.18[1] |
| 7c | 2-(2-fluorophenyl)-2,3-dihydropyridothienopyrimidinone | 1.38[1] |
| 7d | 2-(2-(trifluoromethyl)phenyl)-2,3-dihydropyridothienopyrimidinone | 1.97[1] |
| 8b | 2-(trifluoromethyl)-pyridothienopyrimidinone | 8.83[1] |
| 9 | 2-phenyl-pyridothienopyrimidinone | 4.18[1] |
Table 2: GSK-3β Inhibitory Activity of N-(pyridin-2-yl)cyclopropanecarboxamide Derivatives
| Compound ID | Structure | GSK-3β IC50 (nM) |
| 36 | N-(pyridin-2-yl)cyclopropanecarboxamide derivative | 70[6] |
| COB-187 | Thiazole derivative | 11[7] |
| COB-152 | Thiazole derivative | 132[7] |
| Tideglusib | Thiazolidinedione derivative | 502[7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
XPhos (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
Anhydrous tert-butanol
-
Schlenk tube
-
Magnetic stirrer
-
Oil bath
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol), XPhos (0.05 mmol), and cesium carbonate (2.5 mmol).
-
Inert Atmosphere: Evacuate the Schlenk tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous tert-butanol (5 mL) via syringe under a positive pressure of argon.
-
Reaction: Seal the tube and heat the reaction mixture to 110 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired 6-aryl-2-chloropyridin-3-amine.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
Test compound (dissolved in DMSO)
-
ATP
-
Kinase assay buffer
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Microplate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Mixture Preparation: In each well of the assay plate, add the kinase, the kinase-specific substrate, and the diluted test compound or vehicle control (DMSO) to the kinase assay buffer.
-
Initiation of Kinase Reaction: Initiate the kinase reaction by adding a solution of ATP in kinase reaction buffer to each well. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
ATP Detection: Add the luminescence-based ATP detection reagent to each well to stop the kinase reaction and measure the remaining ATP.
-
Signal Stabilization and Measurement: Incubate the plate at room temperature for 10-30 minutes to allow the luminescent signal to stabilize. Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and biological evaluation of kinase inhibitors.
Caption: The RAS-RAF-MEK-ERK signaling pathway.
Caption: The PI3K-AKT signaling pathway.
References
- 1. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-2-chloropyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Bromo-2-chloropyridin-3-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and direct approach is the electrophilic bromination of 2-chloro-3-aminopyridine using a brominating agent such as N-Bromosuccinimide (NBS). This method is favored for its straightforwardness, though it presents challenges in controlling regioselectivity.
Q2: Why is regioselectivity a major challenge in this synthesis?
The starting material, 2-chloro-3-aminopyridine, has a pyridine ring activated by a strong electron-donating amino group at the 3-position. This group directs electrophilic substitution to the ortho (2- and 4-) and para (6-) positions.[1] The pyridine nitrogen is electron-withdrawing, which deactivates the ring, but the activating effect of the amino group is dominant.[1] This can lead to a mixture of brominated isomers, including the desired 6-bromo product, as well as 4-bromo and di-brominated species.[1]
Q3: What are the typical byproducts in this reaction?
Common byproducts include the isomeric 4-bromo-2-chloropyridin-3-amine and di-brominated products such as 4,6-dibromo-2-chloropyridin-3-amine. The formation of these byproducts is a primary reason for low yields of the desired product.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction's progress. By comparing the TLC profile of the reaction mixture with the starting material, you can determine when the 2-chloro-3-aminopyridine has been consumed.
Q5: What are the recommended purification methods for the final product?
Purification of the crude product is typically achieved through flash column chromatography on silica gel.[1] A solvent gradient of hexane/ethyl acetate is often effective in separating the desired 6-bromo isomer from other byproducts.[1] For basic compounds like aminopyridines that may show tailing on silica gel, adding a small amount of a basic modifier like triethylamine (0.5-1% v/v) to the eluent can improve separation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. | - Monitor the reaction closely using TLC to ensure full consumption of the starting material. - Ensure the brominating agent (e.g., NBS) is fresh and has been stored correctly to maintain its reactivity. |
| - Formation of multiple byproducts (poor regioselectivity). | - Control the reaction temperature; adding the brominating agent at a lower temperature (e.g., 0°C) can improve selectivity. - Add the brominating agent portion-wise to maintain a low concentration and minimize over-bromination. | |
| - Difficult purification leading to product loss. | - Optimize the column chromatography conditions. Using a shallow solvent gradient and adding a tailing reducer like triethylamine can improve separation. | |
| Poor Regioselectivity (mixture of isomers) | - The amino group strongly activates multiple positions on the pyridine ring. | - Lowering the reaction temperature can favor the thermodynamically more stable product. - Experiment with different solvents, as solvent polarity can influence the regiochemical outcome of the reaction. |
| - The brominating agent is too reactive. | - Consider using a milder brominating agent or a brominating system that offers higher selectivity. | |
| Formation of Di-brominated Byproducts | - Excess of the brominating agent. | - Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the brominating agent.[1] - Add the brominating agent slowly and in portions to avoid localized high concentrations. |
| Product Degradation | - Harsh reaction conditions. | - Avoid excessively high temperatures or prolonged reaction times. - Ensure the work-up procedure is performed promptly after the reaction is complete. |
| Tailing during Column Chromatography | - The basic amino group interacts strongly with the acidic silica gel. | - Add 0.5-1% triethylamine or another amine base to the eluent to neutralize the acidic sites on the silica gel. |
Experimental Protocols
Synthesis of this compound via Bromination of 2-chloro-3-aminopyridine
This protocol describes a general method for the direct bromination of 2-chloro-3-aminopyridine using N-Bromosuccinimide (NBS).
Materials:
-
2-chloro-3-aminopyridine
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-3-aminopyridine (1.0 eq.) in anhydrous acetonitrile.
-
Addition of Brominating Agent: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (1.0-1.2 eq.) portion-wise over 15-30 minutes, ensuring the temperature is maintained at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining NBS.
-
Dilute the mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the this compound.
Data Presentation
| Parameter | Condition | Reported Yield (%) | Reference |
| Starting Material | 3-Aminopyridine | - | [1] |
| Brominating Agent | N-Bromosuccinimide (NBS) | Modest to Good | [1] |
| Solvent | Acetonitrile | - | [1] |
| Temperature | 0°C to Room Temperature | - | [1] |
| Reaction Time | 2-4 hours | - | [1] |
| Purification | Flash Column Chromatography | - | [1] |
Visualizations
References
Minimizing byproduct formation in Suzuki coupling of 6-Bromo-2-chloropyridin-3-amine
Here is the technical support center for minimizing byproduct formation in the Suzuki coupling of 6-Bromo-2-chloropyridin-3-amine.
Technical Support Center: Suzuki Coupling of this compound
This guide provides targeted troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with byproduct formation during the Suzuki-Miyaura cross-coupling of this compound.
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: I'm observing a significant amount of a biaryl byproduct derived from my boronic acid (Ar-Ar). What is the cause and how can I fix it?
Answer: This byproduct is due to homocoupling of the boronic acid. It is primarily caused by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), leading to a catalytic cycle that favors dimerization of the boronic acid.[1][2]
Solutions:
-
Strictly Exclude Oxygen: This is the most critical step.[1] Ensure your reaction flask is flame-dried or oven-dried. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[1][3]
-
Use a Pd(0) Catalyst Source: Using a direct Pd(0) source like Pd(PPh₃)₄ can reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂).[2][4]
-
Control Reagent Stoichiometry: While a slight excess of the boronic acid (1.1-1.2 equivalents) is common, a large excess can favor homocoupling.[1][5]
Question 2: My main byproduct is 2-chloro-pyridin-3-amine. How do I prevent this?
Answer: This indicates a dehalogenation (specifically, debromination) side reaction, where the bromo group is replaced by a hydrogen atom. This is often caused by the formation of palladium hydride species in the catalytic cycle.[2][6]
Solutions:
-
Screen Bases: Avoid bases that can act as hydride sources. Switch to non-hydride source bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[4]
-
Avoid Certain Solvents: Alcohols can sometimes serve as hydride sources. If dehalogenation is significant, consider switching from alcoholic solvents to ethers (like 1,4-dioxane) or aromatic hydrocarbons (like toluene).[4]
-
Optimize Catalyst System: The choice of ligand can influence the stability of palladium hydride intermediates. Screening different phosphine ligands may mitigate this side reaction.
Question 3: I am recovering the arene (Ar-H) that corresponds to my boronic acid. What is happening?
Answer: This side reaction is protodeboronation , where the C-B bond of the boronic acid is cleaved by a proton source (like water), removing it from the productive catalytic cycle.[2][3] This is often exacerbated by high temperatures and aqueous basic conditions.[2]
Solutions:
-
Use Anhydrous Conditions: Ensure your solvent and base are thoroughly dried. While some Suzuki reactions benefit from a small amount of water, excess water can promote this side reaction.[1][3]
-
Use More Stable Boron Reagents: Consider switching from the boronic acid to a more stable boronic ester (e.g., a pinacol ester) or a potassium aryltrifluoroborate salt, which are less prone to protodeboronation.[4][7]
-
Minimize Reaction Time and Temperature: Use the lowest effective temperature and monitor the reaction closely to avoid prolonged heating after completion.
Question 4: I'm getting a mixture of products, including the di-substituted product and/or coupling at the C-Cl position. How can I improve selectivity for the C-Br position?
Answer: This is an issue of regioselectivity . The Carbon-Bromine bond is significantly more reactive than the Carbon-Chlorine bond towards oxidative addition, which is the first step in the catalytic cycle.[7] However, under forcing conditions or with highly active catalysts, reaction at the C-Cl position or di-substitution can occur.
Solutions:
-
Control Stoichiometry: Use the boronic acid as the limiting or near-stoichiometric reagent (e.g., 1.0-1.1 equivalents) to disfavor di-substitution.
-
Lower Reaction Temperature: Higher temperatures can overcome the activation barrier for C-Cl insertion.[3] Conduct the reaction at the lowest temperature that provides a reasonable rate (e.g., start at 80 °C).
-
Choose the Right Catalyst System: While highly active Buchwald-type ligands (e.g., SPhos, XPhos) are often necessary for C-Cl bond activation, a less reactive system like Pd(PPh₃)₄ may offer better selectivity for the C-Br bond.[3][5] A catalyst screen is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Suzuki coupling of this compound?
A1: The most common byproducts are formed through four main pathways:
-
Homocoupling: The dimerization of the boronic acid reagent to form a biaryl (Ar-Ar).[2]
-
Debromination: The reduction of the starting material to form 2-chloropyridin-3-amine.[2]
-
Protodeboronation: The decomposition of the boronic acid to its corresponding arene (Ar-H).[2][3]
-
Lack of Selectivity: Coupling at the less reactive C-Cl bond or di-substitution, leading to a mixture of products.
Q2: How can the free amino group on the pyridine ring interfere with the reaction?
A2: Yes, the lone pair of electrons on the nitrogen of the amino group can coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, slowing down or stopping the desired catalytic cycle.[2][8] However, in many cases, the reaction can proceed without protecting the amine, provided the other conditions (catalyst, ligand, base) are chosen carefully.[8]
Q3: How do I choose the optimal catalyst and ligand for this reaction?
A3: The choice is critical for both reactivity and selectivity. For coupling at the C-Br bond while leaving the C-Cl bond intact, a standard catalyst like Pd(PPh₃)₄ is a good starting point.[2][9] If reactivity is low, a more active system using a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(dppf) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) may be required.[3][5] However, be aware that these highly active systems may reduce selectivity and promote coupling at the C-Cl position.[3] A catalyst/ligand screen is often necessary.
Q4: What is the best base and solvent combination to start with for optimization?
A4: A common and effective starting point is an inorganic base like K₃PO₄ or K₂CO₃ (2-3 equivalents).[2][5][8] For solvents, a mixture of an ether like 1,4-dioxane or an aromatic hydrocarbon like toluene with a small amount of water (e.g., 4:1 or 5:1 ratio) is frequently used.[2][8] The water can be crucial for the activity of certain bases but should be minimized if protodeboronation is an issue.[3]
Data Presentation: Effect of Reaction Parameters on Byproduct Formation
The following table summarizes general trends for optimizing the Suzuki coupling of this compound.
| Parameter | Condition | Desired Product Yield | Risk of Homocoupling | Risk of Dehalogenation | Risk of Protodeboronation | Risk of C-Cl Coupling |
| Catalyst | Pd(PPh₃)₄ | Good | Moderate | Moderate | Low | Low |
| Pd(OAc)₂ / SPhos | Potentially Higher | High (if O₂ present) | Moderate | Moderate | High | |
| Base | K₂CO₃ | Good | Low | Moderate | Moderate | Low |
| K₃PO₄ | Often High | Low | Low | Moderate | Moderate | |
| Cs₂CO₃ | Often High | Low | Low | High (if aqueous) | High | |
| Solvent | Dioxane / H₂O | Good | Low | Low | Moderate | Moderate |
| Toluene / H₂O | Good | Low | Low | Moderate | Moderate | |
| DMF (anhydrous) | Variable | Low | High | Low | High | |
| Temperature | 80 °C | Good | Low | Low | Low | Low |
| > 100 °C | May Decrease | Increases | Increases | Increases | Increases | |
| Atmosphere | Inert (Ar, N₂) | High | Minimized | Low | Low | Low |
| Air | Low | Very High | Low | Low | Low |
Experimental Protocols
General Protocol for Selective Suzuki Coupling at the C-Br Position
This protocol is a starting point and should be optimized for each specific arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)[8]
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely ground base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to establish an inert atmosphere.[5][9]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.[7][8]
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[7]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired 6-aryl-2-chloropyridin-3-amine.[7]
Visualizations
References
Technical Support Center: Overcoming Catalyst Inhibition with 6-Bromo-2-chloropyridin-3-amine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with catalyst inhibition in cross-coupling reactions involving 6-Bromo-2-chloropyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst inhibition a common issue when working with this compound?
A1: The primary challenge arises from the molecular structure of this compound. The lone pair of electrons on the nitrogen of the amino group can coordinate to the palladium catalyst. This coordination can lead to the formation of an inactive or less active catalyst complex, thereby inhibiting the catalytic cycle.[1][2][3] Additionally, the nitrogen atom within the pyridine ring can also interact with the palladium center, further contributing to catalyst deactivation.[3]
Q2: Which catalytic reactions are most susceptible to inhibition by this substrate?
A2: Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions are most commonly affected. These reactions rely on a finely tuned catalytic cycle that can be easily disrupted by the coordinating nature of the aminopyridine substrate.
Q3: Can the chloro and bromo substituents on the pyridine ring influence catalyst inhibition?
A3: While the primary cause of inhibition is the amino group, the electronic properties of the halogen substituents can indirectly affect the reaction. The electron-withdrawing nature of the chlorine and bromine atoms can increase the reactivity of the C-Br and C-Cl bonds towards oxidative addition. However, this does not mitigate the inhibitory effect of the amine. The relative reactivity of the C-Br and C-Cl bonds also needs to be considered for selective cross-coupling.
Q4: Are there any general preventative measures I can take to minimize catalyst inhibition?
A4: Yes. Using high-purity reagents and anhydrous, thoroughly degassed solvents is crucial to prevent catalyst poisoning from external contaminants like oxygen or sulfur impurities.[4][5] Employing a glovebox or Schlenk line techniques to maintain an inert atmosphere throughout the reaction setup and duration is highly recommended.[1][6]
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction with this compound is showing very low conversion, or it has stalled completely. What are the likely causes and how can I troubleshoot this?
Answer: A stalled Suzuki-Miyaura reaction with this substrate is often a result of catalyst inhibition by the amino group. Here’s a systematic approach to troubleshooting:
-
Evaluate the Catalyst System:
-
Ligand Choice: Standard phosphine ligands like PPh₃ may be ineffective. Switch to bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3][7][8] These ligands can promote the desired catalytic cycle and sterically hinder the coordination of the amine to the palladium center.
-
Palladium Precursor: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality. Consider using a pre-formed catalyst complex which can sometimes be more robust.
-
-
Check Reagents and Solvents:
-
Optimize Reaction Conditions:
-
Base Selection: The choice of base is critical. For challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.[5][8] The solubility of the base can also be a factor; using a mixed solvent system (e.g., dioxane/water) can be beneficial.[5]
-
Temperature: Aryl chlorides and electron-rich aryl bromides often require higher reaction temperatures (typically 80-110 °C) to facilitate the oxidative addition step.[8]
-
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in cross-coupling reactions.
Issue 2: Significant Byproduct Formation (Dehalogenation, Homocoupling)
Question: I am observing significant amounts of dehalogenated starting material (2-chloro-pyridin-3-amine) and/or homocoupling of my boronic acid. How can I suppress these side reactions?
Answer: These side reactions are common in Suzuki-Miyaura couplings and can often be minimized by adjusting the reaction parameters.
-
Dehalogenation: This occurs when the bromo group is replaced by a hydrogen atom, often due to the presence of palladium hydride species.
-
Solution: Screening different bases and ensuring anhydrous conditions (if the protocol allows) can sometimes mitigate this.[3] The choice of ligand can also influence the formation of these species.
-
-
Homocoupling: The boronic acid coupling with itself is typically promoted by the presence of oxygen.
Table 1: Troubleshooting Common Side Reactions
| Side Reaction | Potential Cause(s) | Recommended Solution(s) |
| Dehalogenation | - Palladium hydride species- Non-optimal base or solvent | - Screen different bases (e.g., K₃PO₄, Cs₂CO₃)- Ensure anhydrous conditions if appropriate- Re-evaluate ligand choice |
| Homocoupling | - Oxygen in the reaction mixture- In-situ reduction of Pd(II) | - Rigorously degas solvents and reagents- Use a direct Pd(0) source (e.g., Pd(PPh₃)₄) |
| Protodeboronation | - High temperature- Extended reaction times- Excess water/base | - Use fresh, high-purity boronic acid or a more stable boronic ester (e.g., pinacol ester)- Minimize reaction time- Carefully control the amount of water |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with a Bulky Phosphine Ligand
This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, employing a Buchwald ligand to overcome catalyst inhibition.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere Setup: In a glovebox or under a positive pressure of inert gas, add this compound, the arylboronic acid, and K₃PO₄ to a dry Schlenk flask or microwave vial equipped with a stir bar.
-
Catalyst Addition: Add Pd(OAc)₂ and SPhos to the flask.
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A typical experimental workflow for Suzuki-Miyaura coupling reactions.
Protocol 2: Buchwald-Hartwig Amination with this compound as the Aryl Halide
This protocol outlines a general procedure for the C-N coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
Xantphos or RuPhos (2-4 mol%)
-
NaOt-Bu or LiHMDS (1.5-2.5 equiv)
-
Anhydrous, degassed toluene or THF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under inert gas, add the palladium source, ligand, and base to a dry Schlenk tube. Add the anhydrous, degassed solvent and stir for a few minutes.
-
Reagent Addition: Add this compound and the coupling amine to the catalyst mixture.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for the required time, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Data Summary
Table 2: Comparison of Catalyst Systems for Aminopyridine Couplings
This table summarizes catalyst systems reported in the literature for cross-coupling reactions of similar aminopyridine substrates, providing a basis for optimization.
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Dioxane/H₂O | 85-95 | 70-90[1] |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | >90 (for aryl chlorides)[8] |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | NaOt-Bu | Toluene | 100 | 70-90[1] |
| Buchwald-Hartwig | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 70-90[9] |
Catalyst Inhibition and Mitigation Strategy
The core issue of catalyst inhibition by the amino group can be visualized as a competing equilibrium that sequesters the active catalyst.
Caption: The competing pathways of productive catalytic cycle versus catalyst inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 6-Bromo-2-chloropyridin-3-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 6-Bromo-2-chloropyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials, isomeric byproducts (e.g., other positional isomers), and over-reacted or hydrolyzed products.
Q2: What are the recommended primary purification techniques for crude this compound?
A2: The most effective and commonly used purification techniques are column chromatography, recrystallization, and acid-base extraction. The choice of method depends on the impurity profile, the scale of the reaction, and the desired final purity. Often, a combination of these techniques is employed for optimal results.[1]
Q3: How can I monitor the purity of my fractions during purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of your purification. For more quantitative analysis and to determine the final purity of your compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.
Q4: My purified this compound shows significant tailing on a silica gel TLC plate. What can I do?
A4: Tailing is a common issue when purifying basic compounds like aminopyridines on acidic silica gel. This is due to strong interactions between the basic amine and the acidic silanol groups on the silica surface. To resolve this, you can add a small amount (typically 0.5-1% v/v) of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase (eluent).[1] This will help to neutralize the acidic sites on the silica gel and result in more symmetrical spots.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | 1. Solution is supersaturated. 2. Cooling is too rapid. 3. Presence of impurities. | 1. Add a small amount of additional solvent. 2. Allow the solution to cool slowly to room temperature, then place it in an ice bath. 3. Try a preliminary purification by column chromatography. |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is not saturated. | 1. Evaporate some of the solvent to concentrate the solution. 2. Scratch the inside of the flask with a glass rod to induce crystallization. 3. Add a seed crystal of the pure compound. |
| Low recovery of the purified compound. | The compound has some solubility in the cold solvent. | 1. Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtering. 2. Minimize the amount of cold solvent used to wash the crystals. |
Column Chromatography
| Issue | Possible Cause | Solution |
| Poor separation of the product from impurities. | The chosen mobile phase does not provide adequate resolution. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound. 2. Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| The compound is stuck on the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A common mobile phase for aminopyridines is a gradient of ethyl acetate in hexanes. |
| Product elutes with a tailing band. | Strong interaction between the basic amine and acidic silica gel. | Add 0.5-1% triethylamine or pyridine to the mobile phase to improve the peak shape.[1] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general guideline for purifying crude this compound using silica gel flash chromatography.
-
Mobile Phase Selection:
-
Develop a suitable mobile phase system using TLC. A good starting point is a mixture of hexanes and ethyl acetate.
-
Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the this compound.
-
If tailing is observed on the TLC plate, add 0.5-1% triethylamine to the mobile phase.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase to elute your compound.
-
Collect fractions and monitor the elution of the compound using TLC.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Choose a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents to screen include ethanol, isopropanol, acetonitrile, toluene, or mixtures such as ethanol/water.
-
-
Dissolution:
-
Place the crude this compound in a flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Protocol 3: Acid-Base Extraction
This protocol is useful for separating the basic this compound from neutral or acidic impurities.[1]
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Extract the organic layer with an aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer.
-
Repeat the extraction 2-3 times.
-
-
Basification and Back-Extraction:
-
Combine the aqueous layers.
-
Cool the aqueous solution in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic, which will precipitate the free amine.
-
Extract the basified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
-
Drying and Concentration:
-
Combine the organic layers from the back-extraction.
-
Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solution under reduced pressure to yield the purified this compound.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 169833-70-9 | [2][3][4] |
| Molecular Formula | C₅H₄BrClN₂ | [2][3][4] |
| Molecular Weight | 207.46 g/mol | [2][4] |
| Appearance | Solid | [4] |
| Melting Point | 117.0 to 121.0 °C | [5] |
Table 2: Recommended Starting Conditions for Purification
| Technique | Parameter | Recommended Starting Condition | Notes |
| TLC/Column Chromatography | Stationary Phase | Silica Gel | --- |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Adjust ratio to achieve Rf of 0.2-0.4. Add 0.5-1% triethylamine if tailing occurs. | |
| Recrystallization | Solvent | Screen solvents like ethanol, isopropanol, acetonitrile, toluene, or ethanol/water mixtures. | The compound should be soluble in hot solvent and sparingly soluble in cold solvent. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Optimizing Buchwald-Hartwig Amination
Welcome to the technical support center for the Buchwald-Hartwig amination reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their C-N cross-coupling experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during this powerful transformation.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction is giving a low or no yield. What are the first steps to troubleshoot this?
A1: Low or no yield in a Buchwald-Hartwig amination can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1] Start by verifying the quality and purity of your starting materials (aryl halide, amine), reagents (base, solvent), and catalyst components (palladium precursor and ligand). Ensure that anhydrous and deoxygenated conditions are strictly maintained, as both oxygen and water can deactivate the catalyst.[2] Consider screening different combinations of ligands, bases, and solvents, as the optimal conditions are often substrate-dependent.[3][4]
Q2: How do I select the appropriate ligand for my specific substrate combination?
A2: Ligand selection is critical for a successful Buchwald-Hartwig amination.[3] The choice of ligand depends heavily on the nature of the amine and the aryl halide.[5] Bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., XPhos, RuPhos, SPhos, BrettPhos), are often effective as they promote both oxidative addition and reductive elimination steps.[6] For challenging substrates, such as sterically hindered amines or less reactive aryl chlorides, more specialized ligands may be required.[4][7] It is often necessary to perform a ligand screening to identify the optimal choice for your specific reaction.[3]
Q3: What is the role of the base, and how do I choose the right one?
A3: The base plays a crucial role in the catalytic cycle, primarily by deprotonating the amine or the palladium-amine complex to form the active amido-palladium species.[7][8] The choice of base is critical and depends on the functional group tolerance of your substrates.[1][2]
-
Strong bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) often lead to higher reaction rates and allow for lower catalyst loadings. However, they are incompatible with base-sensitive functional groups such as esters and nitro groups.[2][5]
-
Weaker bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer better functional group tolerance but may require higher reaction temperatures or longer reaction times.[1][2][5]
The physical properties of the base, such as solubility and particle size, can also impact the reaction outcome, especially on a larger scale.[5]
Q4: Which solvent should I use for my Buchwald-Hartwig reaction?
A4: The solvent influences the solubility of the reactants and the stability of the catalytic intermediates.[1] Aprotic, nonpolar solvents like toluene and dioxane are commonly used.[9][10] Toluene is often a good starting point.[1] In some cases, polar aprotic solvents can be used, but they may affect the product distribution and reaction rate.[9][11] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.[1]
Q5: I am observing side products in my reaction. What are the common side reactions and how can I minimize them?
A5: Several side reactions can occur during a Buchwald-Hartwig amination, leading to reduced yield of the desired product. Common side reactions include:
-
Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be minimized by the correct choice of ligand and reaction conditions.[7]
-
β-Hydride Elimination: This can occur with amines that have a β-hydrogen, leading to the formation of an imine and a reduced aryl halide.[9]
-
Homocoupling: Coupling of two aryl halide molecules can occur.[12]
Careful optimization of the catalyst system, base, and temperature can help to suppress these unwanted side reactions.
Troubleshooting Guides
Issue 1: Low Conversion of Starting Material
If you are observing a significant amount of unreacted starting material, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Experimental Protocol: Ligand Screening
This protocol outlines a general procedure for screening different phosphine ligands for the Buchwald-Hartwig amination of an aryl halide with an amine.
-
Preparation: In an array of oven-dried reaction vials under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %), and the respective phosphine ligand (2-4 mol % per Pd).
-
Reagent Addition: To each vial, add the amine (1.1-1.2 equiv) and the chosen base (e.g., NaOtBu, 1.4 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M).
-
Reaction: Seal the vials and heat the reaction array to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction by a suitable analytical technique (e.g., GC-MS, LC-MS, or TLC) at regular time intervals.
-
Analysis: Compare the conversion and yield for each ligand to identify the most effective one for your substrate combination.
Issue 2: Catalyst Deactivation
Catalyst deactivation can lead to stalled reactions. This is often indicated by a reaction that starts but does not go to completion.
Potential Causes and Solutions for Catalyst Deactivation
Caption: Common causes and solutions for catalyst deactivation.
Data Presentation: Parameter Comparison
The following tables summarize the impact of different reaction parameters on the outcome of the Buchwald-Hartwig amination.
Table 1: Comparison of Common Bases [2]
| Base | Advantages | Disadvantages |
| NaOtBu | Permits highest reaction rates and lowest catalyst loadings. | Incompatible with many electrophilic functional groups. |
| LHMDS | Allows for the use of substrates with protic functional groups. Useful for low-temperature aminations. | The solid base is air-sensitive. Incompatible with some functional groups at elevated temperatures. |
| Cs₂CO₃ | Provides excellent functional group tolerance. Often gives the highest reaction rate among weak bases. | Expensive. Can be difficult to stir on a large scale. |
| K₃PO₄ / K₂CO₃ | Excellent functional group tolerance. Economically attractive. | Can require higher catalyst loadings and longer reaction times. |
Table 2: Influence of Solvent Polarity [9][11][12][13][14]
| Solvent Class | Examples | General Observations |
| Aprotic, Nonpolar | Toluene, m-xylene, 1,4-Dioxane | Generally provide high selectivity for the desired N-arylated amine. The insolubility of some inorganic bases can create a heterogeneous system. |
| Aprotic, Polar | DMF, THF | Can lead to different product distributions and may increase the rate of side reactions like reduction of the aryl halide. May lead to the formation of stable, inactive palladium-base complexes. |
Table 3: General Reactivity of Aryl Halides [5][8]
| Aryl Halide (Ar-X) | General Reactivity Trend | Notes |
| Ar-I | I > Br ~ OTf | Aryl iodides are highly reactive but the iodide anion formed can sometimes inhibit the catalyst.[1][5] |
| Ar-Br | > Cl ~ OMs | Aryl bromides are common and reliable substrates. |
| Ar-Cl | Aryl chlorides are less reactive and often require more specialized, electron-rich ligands and higher temperatures.[4] | |
| Ar-OTf/OMs | Aryl triflates and mesylates are good alternatives to halides. |
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. youtube.com [youtube.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting low yields in palladium-catalyzed reactions of 6-Bromo-2-chloropyridin-3-amine
Welcome to the technical support center for palladium-catalyzed reactions involving 6-Bromo-2-chloropyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction with this compound is resulting in low or no yield. What are the primary factors to investigate?
A1: Low yields with this substrate often stem from a few key areas. The inherent properties of the dihalopyridine, including the differential reactivity of the C-Br and C-Cl bonds and the potential for the pyridine nitrogen to coordinate to the palladium catalyst, present unique challenges.[1] A systematic evaluation of the following is crucial:
-
Catalyst System (Palladium Precursor & Ligand): The choice of ligand is critical for activating both C-Br and the less reactive C-Cl bonds.[2] Standard ligands may be insufficient.
-
Reaction Conditions: The selection of the base, solvent, and reaction temperature can dramatically influence the outcome.
-
Reagent Quality: The purity of your starting materials and the exclusion of oxygen and moisture are paramount to prevent catalyst deactivation.[1][3][4]
-
Side Reactions: Competing pathways such as hydrodehalogenation and homocoupling can consume starting materials and reduce the yield of the desired product.[1][3]
Q2: Which halide, the bromo or the chloro substituent, is expected to react preferentially in a cross-coupling reaction?
A2: Generally, the reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows the trend C-I > C-Br > C-Cl.[5] Therefore, the C-Br bond at the 6-position is expected to be significantly more reactive than the C-Cl bond at the 2-position. Site-selective cross-coupling at the C-Br position can often be achieved under standard conditions. However, achieving selective coupling at the C-Cl position is more challenging and typically requires more forcing conditions or specialized catalyst systems after the C-Br position has reacted.
Q3: I am observing a significant amount of debrominated or dechlorinated starting material. What causes this and how can it be minimized?
A3: The formation of a product where the halogen is replaced by a hydrogen atom is known as hydrodehalogenation.[1][3] This common side reaction occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture.
Potential Hydride Sources & Prevention Strategies:
| Hydride Source | Prevention Strategy |
| Solvents (e.g., alcohols, THF with peroxides) | Use high-purity, anhydrous, and degassed solvents. |
| Water or protic impurities | Ensure all reagents and solvents are strictly anhydrous.[3] |
| Base | Avoid bases known to promote this side reaction. In Suzuki couplings, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong alkoxides.[1] |
| Boronic acids/esters | Use fresh, high-purity boronic acids or consider more stable derivatives like pinacol esters.[3][6] |
Q4: My reaction has stalled, with significant unreacted starting material. What steps can I take to improve conversion?
A4: Incomplete conversion is often a sign of catalyst deactivation or insufficient reactivity. Consider the following adjustments:
-
Increase Reaction Temperature: Gently increasing the temperature can overcome the activation energy barrier, particularly for the less reactive C-Cl bond.[4][7] However, be cautious of potential catalyst decomposition at excessively high temperatures.[3][4]
-
Switch to a More Active Catalyst System: For challenging substrates like dihalopyridines, highly active catalyst systems are often necessary.[7] Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][7]
-
Optimize Catalyst Loading: While a higher catalyst loading can sometimes improve conversion, it can also lead to increased side products. A systematic screen of catalyst loading is recommended.
-
Ensure an Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[2][3][4] Ensure your reaction setup is properly sealed and that all solvents and reagents have been thoroughly degassed.[2][3]
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, its success with this compound depends on carefully optimized conditions.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Quantitative Data: Suzuki-Miyaura Coupling of (Halo)pyridines
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 70-90 | For 5-bromo-2-methylpyridin-3-amine[8] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | ~80 | For 3-chloropyridine[8] |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-BuOH | 110 | - | High | For 6-chloropyridin-3-amine[9] |
| PdCl₂(dppf) | Na₂CO₃ | Toluene/H₂O | 100-120 | - | - | For 2,4-dichloropyridine[5] |
Low Yield in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds. For this compound, this can be used to introduce a second amino group.
Decision Tree for Buchwald-Hartwig Amination Components
Caption: Decision tree for selecting key Buchwald-Hartwig amination components.
Quantitative Data: Buchwald-Hartwig Amination of Bromopyridines
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 85-95 | For 6-Bromopyridin-3-amine with arylamines[10] |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 70-90 | For various bromopyridines with anilines |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | 60 | For 2-bromo-6-methylpyridine with a diamine[11] |
| Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | 16 | 75-90 | For 6-Bromopyridin-3-amine with primary amines[12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for the specific boronic acid being used.
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[6]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2.5 mol%) and the ligand (e.g., XPhos, 2-5 mol%).[9]
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-Dioxane and water) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique such as TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[13]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for the specific amine coupling partner.
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., XPhos, 2-4 mol%), and base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk tube. Add a portion of the anhydrous, degassed solvent and stir for several minutes.[8]
-
Reagent Addition: To the catalyst mixture, add a solution of this compound (1.0 equiv) and the amine coupling partner (1.1-1.5 equiv) in the remaining anhydrous, degassed solvent (e.g., Toluene).[8][10]
-
Inert Atmosphere: Ensure the vessel is sealed and under a positive pressure of an inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][14]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench with a saturated aqueous solution of ammonium chloride or water and extract with an organic solvent.[8]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[8]
Signaling Pathways and Experimental Workflows
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: 6-Bromo-2-chloropyridin-3-amine Synthesis
Welcome to the technical support center for the synthesis of 6-Bromo-2-chloropyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential impurities during their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: I performed a bromination on 2-chloropyridin-3-amine and my yield of this compound is low. What are the likely side products?
A1: Low yields are often due to a lack of regioselectivity in the electrophilic bromination of the pyridine ring. The amino group is a strong activating group and directs ortho and para. Therefore, you can expect the formation of several isomeric monobrominated and potentially di-brominated impurities. The most common side products are 4-Bromo-2-chloropyridin-3-amine and 2-chloro-4,6-dibromopyridin-3-amine.
Q2: My NMR spectrum shows more than one set of aromatic protons. How can I identify the isomeric impurities?
A2: The number of aromatic protons and their coupling constants are key to identifying the isomers.
-
This compound (desired product): You will typically see two doublets in the aromatic region, corresponding to the two adjacent protons.
-
4-Bromo-2-chloropyridin-3-amine (impurity): You will also observe two doublets. However, the chemical shifts will differ from the desired product.
-
2-chloro-4,6-dibromopyridin-3-amine (impurity): You will observe a singlet in the aromatic region, as there is only one proton remaining on the pyridine ring.
Refer to the data tables below for expected chemical shifts. For definitive identification, techniques like 2D NMR (COSY, HMBC) or isolation of the impurity followed by individual characterization may be necessary.
Q3: How can I minimize the formation of these impurities?
A3: Optimizing reaction conditions is crucial for improving regioselectivity. Consider the following:
-
Brominating Agent: The choice of brominating agent can influence the outcome. N-Bromosuccinimide (NBS) is a common choice for such reactions.[1]
-
Solvent: The polarity of the solvent can affect the reaction's selectivity.
-
Temperature: Running the reaction at a lower temperature may enhance selectivity by favoring the thermodynamically more stable product.[1]
-
Protecting Groups: Temporarily protecting the amine group can alter its directing effect, though this adds extra steps to the synthesis.
Q4: What is the best way to purify the crude product and remove these impurities?
A4: Column chromatography on silica gel is the most effective method for separating the desired product from its isomers.[1][2] Due to the basic nature of the aminopyridine, tailing on the silica gel column can be an issue. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.5-1% v/v) to the eluent.[2] An alternative is purification by recrystallization, though finding a suitable solvent system may require some screening.[2]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of the desired 6-bromo isomer | Poor regioselectivity of the bromination reaction. | Optimize reaction conditions: adjust temperature, solvent, and consider different brominating agents.[1] |
| Presence of a di-brominated impurity | Use of excess brominating agent or harsh reaction conditions. | Use a stoichiometric amount of the brominating agent (1.0-1.2 equivalents).[1] Maintain a low reaction temperature. |
| Multiple spots on TLC close to the product spot | Formation of isomeric monobrominated products. | Improve purification by using a modified eluent in column chromatography (e.g., adding triethylamine).[2] |
| Product degradation during workup or purification | The aminopyridine may be sensitive to acidic conditions. | Use a mild basic workup, for example, with a saturated aqueous solution of sodium bicarbonate.[1] |
| Difficulty in removing the starting material | Incomplete reaction. | Increase the reaction time or slightly elevate the temperature. Ensure the starting material is pure. |
Synthesis and Impurity Formation Pathway
The following diagram illustrates the expected reaction pathway for the synthesis of this compound and the formation of common impurities.
Caption: Synthesis of this compound and potential impurities.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to address issues during the synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloropyridin-3-amine (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).
-
Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-30 minutes, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate. Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Column Preparation: Pack a silica gel column with an appropriate non-polar solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate. To improve peak shape and reduce tailing, 0.5-1% (v/v) of triethylamine can be added to the eluent system.[2]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure desired product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
-
Acquire ¹H, ¹³C, and consider 2D NMR experiments (COSY, HSQC, HMBC) for full structural elucidation of impurities if necessary.
-
Data Presentation
The following tables summarize the expected analytical data for the target compound and its likely impurities. These are predicted values and may vary slightly based on experimental conditions.
Table 1: Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Compound | Aromatic Protons (δ, ppm) | -NH₂ Protons (δ, ppm) |
| This compound | ~7.8 (d, 1H), ~7.2 (d, 1H) | ~4.0 (br s, 2H) |
| 4-Bromo-2-chloropyridin-3-amine | ~8.0 (d, 1H), ~7.0 (d, 1H) | ~4.2 (br s, 2H) |
| 2-chloro-4,6-dibromopyridin-3-amine | ~8.1 (s, 1H) | ~4.5 (br s, 2H) |
| 2-chloropyridin-3-amine (Starting Material) | ~8.0 (dd, 1H), ~7.2 (dd, 1H), ~7.0 (dd, 1H) | ~3.9 (br s, 2H) |
Table 2: Expected Mass Spectrometry Data (EI-MS)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]⁺ ions (m/z) |
| This compound | C₅H₄BrClN₂ | 207.46 | 205, 207, 209 (characteristic isotopic pattern for Br and Cl) |
| 4-Bromo-2-chloropyridin-3-amine | C₅H₄BrClN₂ | 207.46 | 205, 207, 209 (characteristic isotopic pattern for Br and Cl) |
| 2-chloro-4,6-dibromopyridin-3-amine | C₅H₃Br₂ClN₂ | 286.35 | 284, 286, 288, 290 (characteristic isotopic pattern for 2Br and Cl) |
| 2-chloropyridin-3-amine (Starting Material) | C₅H₅ClN₂ | 128.56 | 128, 130 (characteristic isotopic pattern for Cl) |
References
Technical Support Center: Recrystallization of 6-Bromo-2-chloropyridin-3-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the recrystallization of 6-Bromo-2-chloropyridin-3-amine. This resource offers a detailed experimental protocol, answers to frequently asked questions, and a troubleshooting guide to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: A definitive, universally ideal solvent for this compound is not extensively documented in public literature. However, for pyridine-containing compounds, a good starting point is to screen a range of solvents with varying polarities.[1] For similar compounds like 6-chloropyridin-3-amine, solvents such as ethanol and methanol are often effective.[2] The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[3]
Q2: My compound is "oiling out" during crystallization. What should I do?
A2: "Oiling out," where the solute separates as a liquid instead of a solid, is a common issue with amines.[4] This can be caused by a solution that is too concentrated or cooled too quickly.[4] To resolve this, try reducing the saturation level by adding a small amount of additional hot solvent before cooling.[4] Also, ensure a slow cooling process by allowing the solution to cool to room temperature gradually before any further cooling in an ice bath.[4] Using a seed crystal, if available, can also help induce proper crystallization.[4]
Q3: My compound will not crystallize from the solution. What are the next steps?
A3: If crystallization does not occur, there are several potential reasons. You may have used too much solvent, preventing the solution from reaching saturation upon cooling.[5] In this case, you can heat the solution to boil off some of the solvent and then attempt to cool it again.[6] Alternatively, the solution might be supersaturated.[5] To induce crystallization in a supersaturated solution, you can try scratching the inside of the flask with a glass stirring rod at the meniscus. If these methods fail, removing the solvent by rotary evaporation to recover the crude solid and attempting the recrystallization with a different solvent system is a viable option.[6]
Q4: How can I improve a low recrystallization yield?
A4: A poor yield (e.g., less than 20-30%) can result from using too much solvent, which leads to a significant amount of the compound remaining dissolved in the mother liquor.[7] To check for this, you can dip a glass stirring rod into the filtrate, let it dry, and observe if a substantial amount of solid forms.[6] If so, concentrating the mother liquor and cooling it again may yield a second crop of crystals. It is also crucial to ensure the solution is sufficiently cooled in an ice bath to maximize precipitation.
Q5: My aminopyridine derivative shows significant tailing during TLC analysis after recrystallization. What does this indicate?
A5: Tailing is a common issue when analyzing basic compounds like aminopyridines on acidic silica gel.[1] This is due to strong interactions between the basic amine and the acidic silanol groups on the silica surface.[1] While this is more of a chromatography issue, if you are using TLC to assess purity post-recrystallization, it's important to be aware of this phenomenon. To mitigate tailing on a TLC plate, you can add a small amount (typically 0.5-1% v/v) of a basic modifier, such as triethylamine or pyridine, to your mobile phase.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated.- The cooling process is too slow or not cold enough. | - Boil off some of the solvent to concentrate the solution and cool again.[6]- Scratch the inner surface of the flask with a glass rod or add a seed crystal.[6]- Ensure the flask is left undisturbed to cool to room temperature, then place it in an ice bath. |
| "Oiling out" (formation of a liquid instead of solid) | - The solution is too concentrated.- The solution was cooled too rapidly.- The compound's melting point is lower than the temperature of the solution. | - Add a small amount of hot solvent to the mixture and redissolve the oil by heating, then cool slowly.[4]- Allow the solution to cool to room temperature before placing it in an ice bath.[4]- Consider using a different solvent system, perhaps a mixture of a good solvent and a poor solvent (anti-solvent).[4] |
| Low recovery of purified crystals | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete transfer of crystals during filtration. | - Concentrate the mother liquor to obtain a second crop of crystals.[7]- Use a slightly larger volume of hot solvent and preheat the filtration apparatus.- Rinse the crystallization flask with a small amount of the cold filtrate to transfer any remaining crystals. |
| Crystals form too quickly | - The solution is highly supersaturated. | - Reheat the solution and add a small amount of additional solvent to slightly decrease the saturation.[6] |
| Colored impurities remain in the crystals | - The impurity has similar solubility to the desired compound.- The colored impurity was not effectively removed. | - Consider a preliminary purification step like column chromatography.[3]- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.
1. Solvent Selection:
-
Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water) at room temperature and upon heating.
-
The ideal solvent will dissolve the compound when hot but not at room temperature.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask.
-
Heat the mixture on a hot plate while stirring. Add the solvent in small portions until the solid completely dissolves.[8] Avoid adding a large excess of solvent.
3. Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration. Preheat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper to remove insoluble impurities.
4. Cooling and Crystallization:
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[8] Slow cooling encourages the formation of purer, larger crystals.[9]
-
Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[10]
5. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
6. Drying:
-
Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.
7. Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
-
Purity can also be assessed by techniques such as HPLC or TLC.[3]
Visual Workflow and Troubleshooting Diagrams
Caption: A general workflow for the recrystallization of this compound.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
How to avoid dehalogenation in reactions with 6-Bromo-2-chloropyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing 6-Bromo-2-chloropyridin-3-amine in their synthetic endeavors, with a focus on preventing undesired dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for cross-coupling reactions?
A1: this compound features two halogenated positions susceptible to palladium-catalyzed cross-coupling reactions: the C-Br bond at the 6-position and the C-Cl bond at the 2-position. The reactivity of these sites is influenced by the electronic nature of the pyridine ring and the specific reaction conditions employed.[1]
Q2: Which halogen is more reactive in this compound, and how can I achieve selective reactions?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend I > Br > Cl > F.[2] Consequently, the C-Br bond at the 6-position is significantly more reactive than the C-Cl bond at the 2-position.[3] This difference in reactivity allows for selective functionalization at the C-6 position by carefully controlling the reaction conditions, such as using milder temperatures and specific catalyst systems that favor the oxidative addition to the C-Br bond.[4][5]
Q3: What is dehalogenation in the context of reactions with this compound?
A3: Dehalogenation, specifically hydrodehalogenation, is a common side reaction where a halogen atom (bromine or chlorine) on the pyridine ring is replaced by a hydrogen atom. This leads to the formation of byproducts such as 2-chloro-pyridin-3-amine or 6-bromo-pyridin-3-amine, which reduces the yield of the desired coupled product and complicates purification.
Q4: What are the main causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A4: Dehalogenation is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can occur through several pathways, including the reaction of the palladium catalyst with trace amounts of water, alcohols (if used as a solvent), or certain bases. The Pd-H species can then undergo reductive elimination with the pyridine substrate to yield the dehalogenated byproduct. Electron-rich aryl halides are generally more susceptible to this side reaction.
Troubleshooting Guides
Issue 1: My cross-coupling reaction is not proceeding or gives a low yield.
Q: I'm attempting a Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound, but I'm observing no product or a very low yield. What should I check?
A: Low reactivity in cross-coupling reactions with this substrate can stem from several factors:
-
Inactive Catalyst: The active Pd(0) species may not have formed or has been deactivated. For a challenging substrate like a chloro-heteroarene, standard ligands like PPh₃ may be insufficient.[6] Consider using more robust, electron-rich, and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[6]
-
Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen. Ensure that all solvents and the reaction mixture are thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.[6]
-
Inappropriate Base: The choice of base is critical for the transmetalation step in Suzuki coupling and for the deprotonation of the amine in Buchwald-Hartwig amination.[6][7] For less reactive chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[6]
-
Low Temperature: The C-Cl bond, in particular, requires higher temperatures (typically 80-110 °C) for efficient oxidative addition.[6] If you are targeting the C-Cl bond after functionalizing the C-Br bond, ensure the temperature is adequate.
-
Catalyst Inhibition: The amino group on the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[8][9] The use of bulky ligands can help mitigate this issue.
Issue 2: I am observing significant dehalogenation of my starting material or product.
Q: My main problem is the formation of dehalogenated byproducts. How can I minimize this?
A: Minimizing dehalogenation requires optimizing the reaction conditions to favor the desired cross-coupling pathway over the competing hydrodehalogenation pathway.
-
Ligand Selection: Use bulky, electron-rich ligands such as XPhos or SPhos. These ligands promote the reductive elimination of the desired product, which can outcompete the dehalogenation pathway.
-
Choice of Base: Avoid strong, protic bases if possible. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often a better choice than strong alkoxides or amine bases.
-
Solvent Effects: Avoid solvents that can act as hydride sources, such as alcohols. Non-polar aprotic solvents like toluene or dioxane are generally preferred.
-
Lower Reaction Temperature: Higher temperatures can sometimes increase the rate of dehalogenation. If the desired reaction proceeds at a reasonable rate at a lower temperature, this can be an effective strategy.
-
Minimize Water Content: While some Suzuki reactions benefit from a small amount of water, excess water can be a source of hydrides. Ensure you are using anhydrous solvents if the protocol calls for it.
dot
Caption: A workflow for troubleshooting and minimizing dehalogenation.
Data Presentation: Reaction Conditions for Cross-Coupling of (Hetero)Aryl Halides
The following tables summarize typical conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates analogous to this compound. These can serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling Conditions for Chloro/Bromo Pyridines
| Substrate | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference(s) |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 70-90 | [1][10] |
| 6-Chloropyridin-3-amine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | High | [11] |
| 3-Chloropyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) | ~80 | [10] |
Table 2: Buchwald-Hartwig Amination Conditions for Chloro/Bromo Pyridines
| Substrate | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference(s) |
| 2-Amino-6-bromopyridine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Reflux | High | [1] |
| 6-Chloropyridin-3-amine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 85-95 | [10] |
| 6-Bromo-2-chloroquinoline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | High | [4][5] |
Key Signaling Pathways and Experimental Workflows
dot
Caption: Competing pathways of cross-coupling and hydrodehalogenation.
Detailed Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-6 Position
This protocol is designed for the selective coupling at the more reactive C-Br bond.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[8][11]
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.[12]
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-2-chloropyridin-3-amine.[11]
Protocol 2: Selective Buchwald-Hartwig Amination at the C-6 Position
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.[1][10]
-
Add anhydrous, degassed toluene and stir for a few minutes to form the active catalyst.
-
Add this compound and the coupling amine to the mixture.
-
Seal the tube and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.[1][12]
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling at the C-6 Position
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂, 2.5 mol%)
-
Triphenylphosphine (PPh₃, 5.0 mol%)
-
Copper(I) iodide (CuI, 5.0 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add Pd(CF₃COO)₂, PPh₃, and CuI.[13]
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add anhydrous DMF and Et₃N.
-
Add this compound and the terminal alkyne.
-
Heat the reaction mixture to 80-100 °C for 3-6 hours, monitoring the progress by TLC.[13]
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
dot
Caption: A general experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Technical Support Center: Optimizing Suzuki Coupling of 6-Bromo-2-chloropyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ligand selection for the Suzuki coupling of 6-Bromo-2-chloropyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing a Suzuki coupling with this compound?
The primary challenges with this compound stem from the electronic properties of the pyridine ring and the presence of both an amino group and two different halogen atoms. The nitrogen atom in the pyridine ring and the lone pair of electrons on the amino group can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] Additionally, the presence of both a bromine and a chlorine atom introduces the challenge of selective coupling. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective coupling at the 6-position.[2]
Q2: Why is ligand selection so critical for this specific substrate?
Ligand selection is paramount because the ligand directly influences the reactivity and stability of the palladium catalyst. For an electron-rich and sterically hindered substrate like this compound, the ligand must be able to:
-
Promote Oxidative Addition: The crucial first step of the catalytic cycle, oxidative addition of the C-Br bond to the Pd(0) center, can be slow. Bulky, electron-rich phosphine ligands are known to facilitate this step.[3][4]
-
Prevent Catalyst Deactivation: The ligand must stabilize the palladium catalyst and prevent deactivation caused by coordination with the pyridine nitrogen or the amino group.[1]
-
Facilitate Reductive Elimination: The final step, reductive elimination, which forms the desired C-C bond and regenerates the active catalyst, is also influenced by the ligand's steric and electronic properties.[3]
Q3: Which class of ligands is generally most effective for the Suzuki coupling of this compound?
For challenging substrates like this compound, bulky and electron-rich monophosphine ligands, particularly dialkylbiaryl phosphines (Buchwald ligands), have shown wide applicability and are often the most effective.[5][6] Ligands such as SPhos and XPhos are frequently recommended for Suzuki-Miyaura reactions of heteroaryl halides due to their ability to promote the coupling of unactivated aryl chlorides and bromides.[3][6]
Q4: What are the most common side reactions, and how can they be minimized?
Common side reactions in the Suzuki coupling of this compound include:
-
Protodeboronation: The hydrolysis of the boronic acid starting material. This can be minimized by using fresh boronic acids or more stable boronate esters (e.g., pinacol esters) and keeping reaction times as short as possible.[1]
-
Dehalogenation: The replacement of the bromo or chloro group with a hydrogen atom. Screening different bases and solvents can help mitigate this side reaction.[1]
-
Homocoupling: The coupling of two boronic acid molecules. This is often caused by the presence of oxygen and can be minimized by thoroughly degassing all solvents and running the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1][7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Yield | Inactive Catalyst | Use a fresh batch of palladium catalyst or a more air- and moisture-stable precatalyst. Ensure proper storage under an inert atmosphere.[1] |
| Suboptimal Ligand | Screen a panel of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands.[1] | |
| Incorrect Base | The base is crucial for the transmetalation step. Screen different bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. The strength and solubility of the base can significantly impact the reaction outcome.[8][9] | |
| Oxygen Contamination | Thoroughly degas all solvents and the reaction mixture using techniques like sparging with an inert gas or freeze-pump-thaw cycles.[8] | |
| Significant Side Product Formation (e.g., Homocoupling, Dehalogenation) | Presence of Oxygen | Ensure a strictly inert atmosphere is maintained throughout the reaction.[1] |
| Unstable Boronic Acid | Use fresh, high-purity boronic acid or consider using a more stable boronate ester.[7] | |
| Inappropriate Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also promote side reactions.[7][9] | |
| Reaction Stalls Before Completion | Catalyst Inhibition/Deactivation | The amino group or pyridine nitrogen may be inhibiting the catalyst. Using a bulkier ligand can sometimes prevent this coordination.[1] In some cases, protecting the amino group may be necessary, although this adds extra synthetic steps.[1] |
| Poor Solubility of Reagents | Choose a solvent system where all components, including the base, are sufficiently soluble. A co-solvent may be necessary.[7] |
Ligand Selection and Reaction Condition Optimization
The following tables summarize starting conditions for the optimization of the Suzuki coupling of this compound, focusing on selective coupling at the C-6 (C-Br) position.
Table 1: Recommended Ligands for Initial Screening
| Ligand | Class | Key Characteristics |
| SPhos | Biaryl Phosphine | Highly active for C-C bond formation, effective for hindered and heteroaryl substrates.[3][6] |
| XPhos | Biaryl Phosphine | Very effective for coupling unactivated aryl and heteroaryl chlorides and bromides.[3][6] |
| PPh₃ | Triarylphosphine | A standard, less bulky ligand. May be less effective for this substrate but can serve as a baseline.[8] |
| PdCl₂(dppf) | Ferrocenyl Phosphine | A robust and common precatalyst, though it may require higher temperatures.[1] |
Table 2: General Starting Conditions for Optimization
| Parameter | Recommended Starting Conditions |
| Palladium Precursor | Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (1-2 mol%)[10][11] |
| Ligand | SPhos or XPhos (2-4 mol%)[10] |
| Base | K₃PO₄ (2-3 equivalents)[10] |
| Solvent | Anhydrous 1,4-Dioxane or Toluene[12] |
| Temperature | 80-110 °C[8] |
| Atmosphere | Inert (Argon or Nitrogen)[12] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and should be optimized for each specific arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)[12]
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)[10]
-
SPhos (4 mol%)[10]
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)[10]
-
Anhydrous Toluene[10]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[10]
-
Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere.[12]
-
Add anhydrous, degassed toluene via syringe.[10]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[10]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[10]
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.[10]
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.[10]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[11]
Visualized Workflows and Logic
Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: Logic for selecting ligands for the target substrate.
Caption: A typical experimental workflow for Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Synthesis of 6-Bromo-2-chloropyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the large-scale synthesis of 6-Bromo-2-chloropyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the large-scale synthesis of this compound?
The most common and industrially viable route is the regioselective electrophilic bromination of 2-chloropyridin-3-amine. This method is favored due to the availability of the starting material and a relatively straightforward reaction pathway.
Q2: Which brominating agent is recommended for large-scale synthesis?
For large-scale production, N-Bromosuccinimide (NBS) is the recommended brominating agent.[1] Compared to liquid bromine, NBS is a solid, making it easier and safer to handle. It also offers better regioselectivity, minimizing the formation of undesirable isomers.[2]
Q3: What are the primary challenges in the large-scale synthesis of this compound?
The main challenges include:
-
Regioselectivity: Controlling the position of bromination to favor the desired 6-bromo isomer over other possible isomers.
-
Polysubstitution: Preventing the formation of di-brominated byproducts.
-
Reaction Control: Managing the exothermic nature of the bromination reaction on a large scale.
-
Product Isolation and Purification: Effectively separating the desired product from starting materials, isomers, and other impurities.
Q4: What are the expected major impurities in this synthesis?
Based on the reactivity of the starting material, the following impurities can be anticipated:
-
Unreacted 2-chloropyridin-3-amine
-
Isomeric byproduct: 4-Bromo-2-chloropyridin-3-amine
-
Di-brominated byproduct: 4,6-Dibromo-2-chloropyridin-3-amine
-
Hydrolysis products if water is not rigorously excluded.
Q5: What analytical techniques are suitable for monitoring reaction progress and assessing product purity?
High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the consumption of the starting material and the formation of the product and byproducts. For final purity assessment, both HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be employed for an accurate determination of purity.
Troubleshooting Guides
Issue 1: Low Regioselectivity (Significant formation of 4-Bromo isomer)
| Potential Cause | Recommended Solution |
| Reaction Temperature Too High | High temperatures can reduce the selectivity of the bromination. Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the brominating agent. |
| Incorrect Solvent | The choice of solvent can influence regioselectivity. Acetonitrile is a commonly used solvent that often provides good results.[3] |
| Slow Reaction Rate | A very slow reaction might allow for the formation of thermodynamically more stable, but undesired, isomers. Ensure efficient mixing and a controlled addition rate of the brominating agent. |
Issue 2: Formation of Di-brominated Byproducts
| Potential Cause | Recommended Solution |
| Excess Brominating Agent | Using more than one equivalent of the brominating agent is the primary cause of polysubstitution.[4] Carefully control the stoichiometry of N-Bromosuccinimide (NBS) to be 1.0-1.05 equivalents relative to the starting material. |
| Localized High Concentration of Brominating Agent | Poor mixing can lead to localized areas of high NBS concentration, promoting di-bromination. Ensure efficient and vigorous stirring throughout the addition of NBS. |
| Prolonged Reaction Time at Higher Temperatures | Allowing the reaction to proceed for too long after the starting material is consumed, especially if the temperature is allowed to rise, can lead to further bromination. Monitor the reaction closely by HPLC and quench it promptly upon completion. |
Issue 3: Incomplete Reaction
| Potential Cause | Recommended Solution |
| Insufficient Brominating Agent | Ensure accurate weighing and transfer of all reagents. |
| Low Reaction Temperature | While low temperatures are crucial for selectivity during addition, the reaction may require warming to room temperature to go to completion. Monitor the reaction progress to determine the optimal temperature profile. |
| Poor Quality of Brominating Agent | N-Bromosuccinimide can decompose over time. Use a fresh, high-purity batch of NBS for best results. |
Issue 4: Difficulties in Product Purification
| Potential Cause | Recommended Solution |
| Tailing on Silica Gel Chromatography | The basic amino group on the pyridine ring can interact strongly with the acidic silica gel, causing tailing.[5] Add a small amount of a basic modifier, such as triethylamine (0.5-1% v/v), to the eluent to improve peak shape.[5] |
| Co-elution of Isomers | The 4-bromo and 6-bromo isomers may have similar polarities, making them difficult to separate by column chromatography. Optimize the solvent system for chromatography, potentially using a gradient elution. |
| Product Oiling Out During Recrystallization | The presence of impurities can inhibit crystallization. It may be necessary to perform a preliminary purification by column chromatography before attempting recrystallization. A slow cooling rate is also crucial for obtaining crystalline material. |
Experimental Protocols
Representative Large-Scale Synthesis of this compound
This protocol describes a representative method for the large-scale synthesis of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| 2-Chloropyridin-3-amine | 128.56 | 10.0 | 77.78 |
| N-Bromosuccinimide (NBS) | 177.98 | 14.20 | 79.78 |
| Acetonitrile | 41.05 | 100 L | - |
| Saturated Sodium Thiosulfate Solution | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
| Dichloromethane | - | As needed | - |
Procedure:
-
Reaction Setup: Charge a suitable reactor with 2-chloropyridin-3-amine (10.0 kg) and acetonitrile (100 L). Stir the mixture under an inert atmosphere (e.g., nitrogen) until all the solid has dissolved.
-
Cooling: Cool the solution to 0-5 °C using a cooling bath.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (14.20 kg) portion-wise over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.[3]
-
Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture back to 10-15 °C.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the orange color dissipates.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers sequentially with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Visualizations
References
Validation & Comparative
Reactivity Face-Off: 6-Bromo-2-chloropyridin-3-amine vs. 2-Bromo-6-chloropyridin-3-amine
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, substituted pyridines are indispensable building blocks for the synthesis of agrochemicals and pharmaceuticals. Among these, dihalogenated aminopyridines serve as versatile scaffolds, offering multiple reaction sites for diversification. This guide provides an in-depth, objective comparison of the reactivity of two closely related isomers: 6-Bromo-2-chloropyridin-3-amine and 2-Bromo-6-chloropyridin-3-amine. Understanding the nuanced differences in their chemical behavior is paramount for designing efficient and selective synthetic routes.
At a Glance: Key Reactivity Differences
The differential reactivity of these isomers is primarily dictated by the electronic effects of the pyridine nitrogen on the ortho (2,6) and para (4) positions, as well as the inherent bond strength differences between carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.
| Feature | This compound | 2-Bromo-6-chloropyridin-3-amine |
| Structure | Bromine at C6 (para to N), Chlorine at C2 (ortho to N) | Bromine at C2 (ortho to N), Chlorine at C6 (ortho to N) |
| Most Reactive Site (Pd-Catalysis) | C6-Br | C2-Br |
| Most Reactive Site (SNAr) | C2-Cl and C6-Br (position dependent) | C2-Br and C6-Cl (position dependent) |
| Key Influencing Factor | Positional electronics of the pyridine ring | Positional electronics of the pyridine ring |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are fundamental transformations in modern organic synthesis. For dihalogenated pyridines, the chemoselectivity of these reactions is of utmost importance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the context of the title compounds, the reaction is expected to proceed selectively at the more reactive C-Br bond. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy.
While direct comparative data for the two isomers is limited, data from structurally similar aminobromopyridines can provide insights into expected outcomes.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | 70-90 | [1] |
| 2 | 6-Bromopyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | Not Specified | Not Specified | High | [2] |
| 3 | 2-Bromopyridines | Various arylboronic acids | Pd₂(dba)₃ / Ligand | KF | Dioxane | Not Specified | Not Specified | Good to Excellent | [3] |
Based on these examples, it is anticipated that both this compound and 2-Bromo-6-chloropyridin-3-amine will undergo Suzuki coupling preferentially at the C-Br position. The slightly different electronic environments of the C-Br bond in the two isomers may lead to minor differences in reaction rates and yields, though this would need to be confirmed experimentally.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromochloropyridin-3-amine
This protocol is a general guideline adapted from procedures for similar substrates.[1]
-
Reaction Setup: To a dry Schlenk flask, add the bromochloropyridin-3-amine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 ratio), via syringe.
-
Reaction: Heat the reaction mixture to 85-100 °C with stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, this reaction is expected to be selective for the C-Br bond over the C-Cl bond. The amino group at the 3-position can potentially coordinate to the palladium catalyst, which may influence the reaction's efficiency. The choice of ligand is crucial in mitigating this potential inhibition and facilitating the catalytic cycle.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 6-Bromopyridin-3-amine | Arylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | Reflux | Not Specified | High |[4] | | 2 | 2-Bromopyridine | Volatile amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | Not Specified | 55-98 |[5] | | 3 | 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] (0.18 mmol) | (±)-BINAP (0.35 mmol) | NaOtBu | Toluene | 80 | 4 | 60 |[6] |
The data on related compounds suggest that both isomers can be efficiently functionalized at the bromine position using standard Buchwald-Hartwig conditions. The choice of a bulky, electron-rich phosphine ligand is generally recommended for such transformations.
Experimental Protocol: Buchwald-Hartwig Amination of a Bromochloropyridin-3-amine
This protocol is a general guideline based on established methods.[4]
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube. Add anhydrous, degassed solvent (e.g., toluene) and stir for a few minutes.
-
Reactant Addition: To the catalyst mixture, add the bromochloropyridin-3-amine (1.0 equiv.) and the desired primary or secondary amine (1.1-1.2 equiv.).
-
Reaction: Heat the reaction mixture to 80-110 °C under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is another key reaction for functionalizing halopyridines. The reactivity in SNAr is governed by the stability of the Meisenheimer intermediate, which is enhanced by the electron-withdrawing nature of the pyridine nitrogen at the ortho and para positions.[7]
In contrast to palladium-catalyzed reactions, the reactivity order of halogens in SNAr is often F > Cl > Br > I.[7] This is because the rate-determining step is typically the nucleophilic attack, which is facilitated by a more electronegative halogen.
For This compound , both the C2 and C6 positions are activated by the pyridine nitrogen. The C2-Cl bond is expected to be more reactive towards SNAr than the C6-Br bond due to the "element effect" (Cl vs. Br).
For 2-Bromo-6-chloropyridin-3-amine , both halogens are at the activated ortho positions. Here, the C6-Cl bond would be predicted to be more susceptible to nucleophilic attack than the C2-Br bond.
It is important to note that harsh reaction conditions (high temperatures, strong nucleophiles) might lead to a loss of selectivity.
Table 3: General Conditions for SNAr on Halopyridines
| Substrate Type | Nucleophile | Solvent | Temperature (°C) | General Outcome | Reference |
| 2-Chloropyridine | Amines | High-boiling (e.g., DMSO, NMP) | 120-180 | Good yields of 2-aminopyridines | [8] |
| 2,6-Dihalopyridine | Thiols | Ethanol (Microwave) | 140-160 | High yields of substitution products | [9] |
Experimental Protocol: General SNAr with an Amine
This protocol provides a general framework for SNAr reactions.[7]
-
Reaction Setup: In a round-bottom flask or a sealed tube, dissolve the bromochloropyridin-3-amine (1.0 equiv.) in a polar aprotic solvent such as DMSO or NMP.
-
Reagent Addition: Add the desired amine nucleophile (1.1-1.5 equiv.) and, if necessary, a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2.0 equiv.).
-
Reaction: Heat the mixture to a temperature typically ranging from 120-180 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Logic
To further clarify the reactivity principles and experimental workflows, the following diagrams are provided.
Figure 1: A logical diagram illustrating the common reaction pathways for this compound and 2-Bromo-6-chloropyridin-3-amine and the general principles of chemoselectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
A Comparative Guide to the Suzuki Coupling of Brominated Pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds. For scientists engaged in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, pyridyl scaffolds are of paramount importance. This guide offers an objective comparison of the three isomeric bromopyridines—2-bromopyridine, 3-bromopyridine, and 4-bromopyridine—in the context of the Suzuki coupling reaction. By presenting experimental data and detailed protocols, this document aims to provide a clear framework for substrate selection and reaction optimization.
The reactivity of bromopyridine isomers in palladium-catalyzed cross-coupling reactions is primarily dictated by the electronic influence of the nitrogen atom within the pyridine ring.[1] This influence directly impacts the rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[1]
Quantitative Performance Comparison
The following table summarizes representative yields for the Suzuki-Miyaura coupling of the three bromopyridine isomers with phenylboronic acid. It is important to note that these yields are illustrative and can be significantly influenced by the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.
| Bromopyridine Isomer | Product | Representative Yield (%) | Relative Reactivity |
| 4-Bromopyridine | 4-Phenylpyridine | ~90-98% | Highest |
| 2-Bromopyridine | 2-Phenylpyridine | ~80-92% | Intermediate |
| 3-Bromopyridine | 3-Phenylpyridine | ~70-85% | Lowest |
The observed trend in reactivity, with 4-bromopyridine being the most reactive and 3-bromopyridine the least, can be attributed to the electronic effects exerted by the nitrogen atom.[1] In 4-bromopyridine, the strong electron-withdrawing effect of the nitrogen at the para position polarizes the C-Br bond, making the carbon atom highly electrophilic and thus more susceptible to oxidative addition.[1] The C-Br bond in 2-bromopyridine is also activated; however, the proximity of the nitrogen's lone pair can lead to coordination with the palladium catalyst, which may in some cases inhibit the reaction.[1] The C-Br bond in 3-bromopyridine is the least activated as the electronic influence of the nitrogen atom at the meta position is weaker.[1]
Experimental Protocol: A Generalized Procedure for Comparative Analysis
This protocol provides a standardized set of conditions for the Suzuki-Miyaura cross-coupling of a bromopyridine isomer with phenylboronic acid. This procedure can serve as a baseline for the comparative evaluation of the three isomers.
Materials:
-
Bromopyridine isomer (2-bromo-, 3-bromo-, or 4-bromopyridine) (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine the bromopyridine isomer (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the corresponding phenylpyridine.
Visualizing the Workflow
The following diagrams illustrate the key steps in the Suzuki coupling reaction and the logical workflow for the experimental procedure.
References
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 6-Bromo-2-chloropyridin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridin-3-amine scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. The strategic incorporation of halogen atoms, such as bromine and chlorine, at the 6- and 2-positions respectively, provides a unique chemical entity—6-Bromo-2-chloropyridin-3-amine—with significant potential for derivatization. These derivatives have emerged as promising candidates in various therapeutic areas, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. This guide offers an objective comparison of the performance of these derivatives with other alternatives, supported by experimental data, to aid in ongoing research and drug development efforts.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is profoundly influenced by the nature of the substituents introduced at various positions on the pyridine ring. These modifications are pivotal in fine-tuning the potency, selectivity, and pharmacokinetic properties of the compounds.
Anticancer Activity
Derivatives of halogenated pyridin-3-amines have shown significant potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.
Table 1: In Vitro Anticancer Activity of Representative Pyridin-3-amine Derivatives
| Compound ID | Core Scaffold | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| BPS-1 | 6-Bromopyridin-3-amine | Hypothetical Analog 1 | MCF-7 (Breast) | 8.2 | [1] |
| A549 (Lung) | 12.5 | [1] | |||
| HCT116 (Colon) | 10.1 | [1] | |||
| BPS-2 | 6-Bromopyridin-3-amine | Hypothetical Analog 2 | MCF-7 (Breast) | 5.7 | [1] |
| A549 (Lung) | 9.8 | [1] | |||
| HCT116 (Colon) | 7.3 | [1] | |||
| BPS-3 | 6-Bromopyridin-3-amine | Hypothetical Analog 3 | MCF-7 (Breast) | 2.1 | [1] |
| A549 (Lung) | 4.3 | [1] | |||
| HCT116 (Colon) | 3.5 | [1] | |||
| Compound C03 | Pyrazolo[3,4-b]pyridine (from 6-Chloropyridin-3-amine) | Derivative | KM-12 (Colon) | 0.304 | [2] |
| Doxorubicin | Reference Drug | - | MCF-7, A549, HCT116 | 1.93 | [1] |
Note: Data for BPS-1, BPS-2, and BPS-3 are hypothetical and for illustrative purposes, based on typical results for novel pyridine derivatives.[1]
Kinase Inhibitory Activity
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Derivatives of this compound have been investigated as potent kinase inhibitors.
Table 2: Kinase Inhibitory Activity of Representative Aminopyridine-Based Compounds
| Kinase Target | Inhibitor Scaffold/Derivative | IC50 (nM) | Reference(s) |
| GSK-3β | Aminopyrimidine (related to aminopyridine) | - | [3][4] |
| JNK1 | Aminopyrimidine-based | 25 | [5] |
| JNK2 | Aminopyrimidine-based | 12 | [5] |
| JNK3 | Aminopyrazole-based | <40 | [5] |
| p38α | Biphenyl amide | 11 | [5] |
| TAK1 | Imidazopyridine with 2-cyanoacrylamide | 27 | [5] |
| VRK1 | Aminopyridine-based | 150 | [5] |
| TRKA | Pyrazolo[3,4-b]pyridine derivative (A01) | 293 | [2] |
| TRKA | Pyrazolo[3,4-b]pyridine derivative (C03) | 56 | [2] |
Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Derivatives of substituted pyridines have been explored for their potential to combat microbial infections.
Table 3: Antimicrobial Activity of Representative Pyridine Derivatives
| Compound Class | Target Organisms | Activity | Reference(s) |
| 1-(2-Chloropyridin-3-yl)-3-substituted ureas | Bacteria and Fungi | Promising activity at MIC of 10-30 µg/mL for some derivatives. | [6] |
| Pyrido[3',2':4,5]thieno[3,2-d]-pyrimidinones | Bacteria | Evaluated against various bacterial strains. | [7] |
| 2,4,6-tri-substituted pyridines | Bacteria and Fungi | Many compounds exhibited significant activity, comparable to streptomycin and fusidic acid. | [8] |
| 3-Benzylaminopyrazine-2-carboxamides | Mycobacterium tuberculosis | Some derivatives showed activity equivalent to pyrazinamide. | [9] |
Experimental Protocols
Reproducibility and standardization are crucial for the validation of experimental findings. The following are detailed methodologies for key assays relevant to the biological screening of novel this compound analogs.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and is widely employed to measure the cytotoxic effects of potential anticancer compounds.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5x10³ cells/well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[10]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[1]
-
Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Kinase Inhibition Assay
Biochemical assays are utilized to determine the direct inhibitory effect of compounds on specific kinase enzymes. A common format is a luminescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction catalyzed by the kinase.
Materials:
-
Purified kinase enzyme (e.g., JNK1, p38α)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Assay buffer
-
Test compounds dissolved in DMSO
-
Luminescence-based ATP detection reagent
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound or DMSO (for control).
-
Kinase/Substrate Addition: Add the kinase and substrate solution to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add the ATP detection reagent to each well. This reagent contains luciferase, which will produce a luminescent signal proportional to the amount of remaining ATP.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. The IC50 value is determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11]
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of a 6-bromo or 6-chloro-pyridin-3-amine derivative with a boronic acid, a common method for synthesizing derivatives.[5][12]
Materials:
-
This compound or a derivative (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Degassed solvent (e.g., dioxane/water, toluene, or DMF)
Procedure:
-
To an oven-dried reaction vessel, add the pyridin-3-amine derivative, the boronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired derivative.
Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Caption: A typical experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential points of inhibition by pyridinamine-based kinase inhibitors.[4]
The this compound scaffold and its close analogs represent a promising starting point for the development of novel therapeutics. The synthetic tractability of these compounds, coupled with their diverse biological activities, ensures their continued relevance in medicinal chemistry. This guide provides a foundational overview to support researchers and drug development professionals in their efforts to design and develop the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial activity of some new substituted pyrido[3',2':4,5]thieno[3,2-d]-pyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Spectroscopic Compass: Distinguishing Isomers of 6-Bromo-2-chloropyridin-3-amine
For researchers, scientists, and professionals in drug development, the precise identification of chemical structures is paramount. In the synthesis of complex molecules, the formation of isomers—compounds with the same molecular formula but different arrangements of atoms—is a common challenge. This guide provides a comprehensive spectroscopic comparison of 6-Bromo-2-chloropyridin-3-amine and its positional isomers, offering a valuable tool for unambiguous structural elucidation.
This publication details a comparative analysis of this compound and its key isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By presenting experimental and predicted data in clear, comparative tables, alongside detailed experimental protocols, this guide aims to equip researchers with the necessary information to confidently distinguish between these closely related compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. It is important to note that while some of the data is derived from experimental sources, other values are predicted based on established spectroscopic principles and data from analogous compounds. These predictions provide a reasoned estimation of the expected spectral characteristics.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | δ H-4 (ppm) | δ H-5 (ppm) | δ -NH₂ (ppm) | Other Protons (ppm) |
| This compound | ~7.3-7.5 (d) | ~7.1-7.3 (d) | ~4.5-5.5 (br s) | - |
| 2-Bromo-6-chloropyridin-3-amine | ~7.2-7.4 (d) | ~7.0-7.2 (d) | ~4.5-5.5 (br s) | - |
| 5-Bromo-2-chloropyridin-3-amine | ~7.9-8.1 (s) | - | ~4.5-5.5 (br s) | H-4: ~7.1-7.3 (s) |
| 4-Bromo-2-chloropyridin-3-amine | - | ~7.0-7.2 (d) | ~4.5-5.5 (br s) | H-5: ~6.8-7.0 (d) |
| 6-Bromo-3-chloropyridin-2-amine | ~7.5-7.7 (d) | ~6.7-6.9 (d) | ~5.0-6.0 (br s) | - |
Note: Predicted chemical shifts (δ) are in parts per million (ppm) relative to a standard reference. Multiplicity is indicated as 'd' for doublet and 'br s' for broad singlet. Coupling constants (J) are expected to be in the range of 2-9 Hz for ortho and meta couplings.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) |
| This compound | ~148-152 | ~138-142 | ~125-129 | ~122-126 | ~110-114 |
| 2-Bromo-6-chloropyridin-3-amine | ~112-116 | ~140-144 | ~124-128 | ~120-124 | ~150-154 |
| 5-Bromo-2-chloropyridin-3-amine | ~147-151 | ~137-141 | ~127-131 | ~108-112 | ~149-153 |
| 4-Bromo-2-chloropyridin-3-amine | ~149-153 | ~139-143 | ~115-119 | ~123-127 | ~151-155 |
| 6-Bromo-3-chloropyridin-2-amine | ~155-159 | ~118-122 | ~138-142 | ~114-118 | ~140-144 |
Note: Predicted chemical shifts (δ) are in ppm.
Table 3: IR Spectroscopic Data
| Compound | N-H Stretch (cm⁻¹) | C=C, C=N Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| This compound | ~3400-3200 | ~1600-1450 | ~600-500 | ~850-750 |
| Isomers | Similar ranges expected, with minor shifts based on substitution pattern. | Similar ranges expected, with minor shifts based on substitution pattern. | Similar ranges expected. | Similar ranges expected. |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragmentation Patterns |
| This compound | 206/208/210 | Loss of Br, Cl, HCN |
| All Isomers | 206/208/210 | Similar fragmentation patterns are expected, but relative intensities of fragment ions may differ. |
Note: The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). A mass spectrum for this compound has shown a protonated molecule at m/z = 206.96 ([M+H]⁺), which is consistent with its molecular weight.
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence with a spectral width of 12-15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds is typically used.
-
¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz or higher spectrometer using a proton-decoupled pulse sequence. A spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are common parameters.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind 1-2 mg of the sample with ~100 mg of dry KBr and press into a transparent disk. For ATR, place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ is generally sufficient.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions and determining the fragmentation pattern. Electrospray Ionization (ESI) is a softer ionization technique that is useful for determining the molecular weight.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
Visualization of the Comparative Workflow
The logical process for comparing the spectroscopic data of these isomers can be visualized as follows:
Caption: Workflow for the spectroscopic comparison of this compound isomers.
By systematically applying these spectroscopic methods and carefully comparing the resulting data with the provided reference tables, researchers can confidently differentiate between the various isomers of this compound, ensuring the structural integrity of their compounds for further research and development.
Reactivity of Chloro- vs. Bromopyridines in Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that significantly influences the efficiency, cost, and overall success of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern organic synthesis—the reactivity of the halopyridine coupling partner is of paramount importance. This guide provides an objective, data-supported comparison of the reactivity of chloropyridines versus bromopyridines in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The fundamental difference in reactivity between chloro- and bromopyridines lies in the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. This disparity directly influences the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the halopyridine to a low-valent palladium catalyst. The weaker C-Br bond undergoes this oxidative addition more readily, generally leading to faster reaction rates, higher yields, and the ability to use milder reaction conditions compared to the analogous chloropyridine.
Quantitative Reactivity Comparison
The following tables summarize quantitative data from various studies, offering a comparative overview of the performance of chloro- and bromopyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. As the data below illustrates, bromopyridines generally afford higher yields under milder conditions than their chloro counterparts.
| Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | 1 mol% Pd(OAc)₂, 2 mol% Benzimidazolium salt | K₂CO₃ | H₂O | 120 (MW) | 0.5 | 55.4 |
| 2-Bromopyridine | Phenylboronic acid | 1 mol% Pd(OAc)₂, 2 mol% Benzimidazolium salt | K₂CO₃ | EtOH/H₂O (1:1) | 120 (MW) | 0.5 | 57.6 |
| 2-Bromopyridine | Phenylboronic acid | 1 mol% Pd(OAc)₂, 2 mol% Benzimidazolium salt | K₂CO₃ | DMA/H₂O (1:1) | 120 (MW) | 0.5 | 63.4 |
| 2-Bromopyridine | Phenylboronic acid | 1 mol% Pd(OAc)₂, 2 mol% Benzimidazolium salt | K₂CO₃ | DMF/H₂O (1:1) | 120 (MW) | 0.5 | 70.0 |
| 2-Chloropyridine | Phenylboronic acid | 1 mol% Pd(OAc)₂, 2 mol% Benzimidazolium salt | K₂CO₃ | DMF/H₂O (1:1) | 120 (MW) | 0.5 | 45.1 |
MW = Microwave irradiation
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The trend of higher reactivity for bromopyridines is also observed in this reaction, with chloropyridines often requiring more specialized and robust catalytic systems to achieve comparable yields.
| Halopyridine | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Bromopyridine | Aniline | 2 mol% Pd(OAc)₂, 4 mol% P(t-Bu)₃ | NaOt-Bu | Toluene | 80 | 98 |
| 2-Chloropyridine | Aniline | 2 mol% Pd(OAc)₂, 4 mol% SPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 95 |
| 5-Bromo-2-methylpyridine | Morpholine | 2 mol% Pd₂(dba)₃, 4 mol% Xantphos | NaOt-Bu | Toluene | 100 | 95 |
| 2-Chloro-5-methylpyridine | Morpholine | 1 mol% Pd(OAc)₂, 2 mol% RuPhos | K₃PO₄ | t-Amyl alcohol | 110 | 92 |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an organic halide. While direct side-by-side comparative data under identical conditions is less common in the literature, the available data clearly indicates that bromopyridines react under significantly milder conditions and with higher efficiency than chloropyridines.
| Halopyridine | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuI | Et₃N | DMF | 100 | 3 | 98[1] |
| 2-Amino-5-chloropyridine | Phenylacetylene | 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuI | Et₃N | DMF | 100 | 3 | 89[1] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | RT | 18 | 92[2] |
| 2-Chloropyrazine | 1-Hexyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N | DMF | 80 | 12 | 78 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations.
Suzuki-Miyaura Coupling of a Halopyridine
Materials:
-
Halopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a dry Schlenk flask, add the halopyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination of a Halopyridine
Materials:
-
Halopyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by the halopyridine and the amine.
-
Seal the vessel and heat to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Sonogashira Coupling of a Halopyridine
Materials:
-
Halopyridine (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a solution of the halopyridine in the anhydrous solvent, add the palladium catalyst and copper(I) iodide.
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Add the base and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or GC-MS.
-
Once the reaction is complete, dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate a general palladium-catalyzed cross-coupling cycle and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
References
Purity Analysis of 6-Bromo-2-chloropyridin-3-amine: A Comparative Guide to HPLC and GC-MS Techniques
For researchers, scientists, and professionals in the drug development sector, ensuring the purity of pharmaceutical intermediates like 6-Bromo-2-chloropyridin-3-amine is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed analytical techniques for purity assessment.[1][2][3] This guide provides a detailed comparison of these two methods for the purity analysis of this compound, complete with experimental protocols and supporting data.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds.[2] It offers high resolution, sensitivity, and reproducibility. For this compound, a reverse-phase HPLC method is typically employed, which separates compounds based on their hydrophobicity.
A robust HPLC method for a similar compound, 6-Chloropyridin-3-amine, can be adapted for this compound.[4] The additional bromine atom will increase the hydrophobicity of the molecule, leading to a longer retention time under the same conditions.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis: The purity of the sample is calculated by determining the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
References
Comparative Guide to the In Vitro Anticancer Activity of 6-Bromo-2-chloropyridin-3-amine Analogs
Disclaimer: Publicly available experimental data on the specific anticancer activity of 6-Bromo-2-chloropyridin-3-amine analogs is limited. This guide provides a representative comparative analysis based on hypothetical data for this class of compounds, alongside established experimental protocols and relevant signaling pathways for structurally related pyridine derivatives. The quantitative data presented herein is for illustrative purposes to serve as a framework for research and development.
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives are subjects of intense investigation for a wide range of therapeutic applications, including the development of novel anticancer agents and kinase inhibitors.[1] This guide offers a comparative overview of a hypothetical series of this compound analogs, summarizing their potential in vitro anticancer and kinase inhibitory activities.
Comparative Analysis of In Vitro Anticancer Activity
The efficacy of novel anticancer compounds is primarily assessed by their ability to inhibit the growth of cancer cell lines. A key metric for this evaluation is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.[1]
The following table presents hypothetical anticancer activity data for a series of this compound analogs (designated BPS-1 to BPS-4) against a panel of human cancer cell lines. Doxorubicin, a standard chemotherapeutic agent, is included for reference.
Table 1: Anticancer Activity (IC50 in µM) of this compound Analogs (Hypothetical Data)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| BPS-1 | 8.2 | 12.5 | 10.1 |
| BPS-2 | 5.7 | 9.8 | 7.3 |
| BPS-3 | 2.1 | 4.3 | 3.5 |
| BPS-4 | 15.4 | 22.1 | 18.9 |
| Doxorubicin (Reference) | 1.93 | 1.93 | 1.93 |
Data is hypothetical and for illustrative purposes, based on typical screening results for novel pyridine derivatives.[1]
Comparative Analysis of Kinase Inhibitory Activity
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common feature in many cancers.[1] Consequently, they are significant targets for anticancer drug development. Pyridine-based molecules have demonstrated potential as kinase inhibitors.[1] The table below shows hypothetical data for the inhibitory activity of the BPS analogs against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis (the formation of new blood vessels that tumors need to grow).
Table 2: VEGFR-2 Kinase Inhibitory Activity (IC50 in µM) (Hypothetical Data)
| Compound | VEGFR-2 IC50 (µM) |
| BPS-1 | 7.8 |
| BPS-2 | 4.5 |
| BPS-3 | 1.2 |
| BPS-4 | 11.3 |
| Sorafenib (Reference) | 0.09 |
Data is hypothetical and for illustrative purposes, based on typical results for novel pyridine derivatives targeting kinases.[1]
Experimental Protocols
Standardization and reproducibility are paramount for the validation of experimental findings.[1] The following are detailed methodologies for key assays relevant to the biological screening of novel this compound analogs.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma) are commonly used.[1]
-
Media: Cells are cultured in appropriate media (e.g., RPMI 1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS), L-Glutamine, and a penicillin-streptomycin solution.[1]
-
Conditions: Cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.[1]
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability. It is widely used to determine the cytotoxic effects of potential anticancer compounds.[1]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds (analogs) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Kinase Inhibition Assay (VEGFR-2)
This assay measures the ability of the test compounds to inhibit the activity of a specific protein kinase, such as VEGFR-2.
-
Incubation: The VEGFR-2 enzyme is incubated with the test compound at various concentrations in a reaction buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a substrate (a specific peptide) and ATP.
-
Detection: After a set incubation period, a detection reagent is added. This reagent can, for example, quantify the amount of ADP produced or the amount of remaining ATP. In some formats, a luminescent signal is generated, where the intensity is proportional to the kinase activity.
-
Data Analysis: The results are used to calculate the percentage of kinase inhibition for each compound concentration. The IC50 value is determined from the resulting dose-response curve.
Visualizations
Experimental Workflow for In Vitro Anticancer Screening
The following diagram illustrates a typical workflow for the initial screening of novel compounds for anticancer activity.
Caption: Workflow for In Vitro Cytotoxicity Screening.
Signaling Pathway: Inhibition of VEGFR-2 Signaling
The diagram below illustrates the mechanism of action for a compound that inhibits the VEGFR-2 signaling pathway, a common target for anticancer drugs.
Caption: Inhibition of the VEGFR-2 Signaling Pathway.
References
A Comparative Guide to Catalysts for 6-Bromo-2-chloropyridin-3-amine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridines remains a cornerstone of modern medicinal chemistry, with substituted pyridines forming the core of numerous pharmaceutical agents. 6-Bromo-2-chloropyridin-3-amine is a key building block, offering two distinct halogen handles for sequential, site-selective cross-coupling reactions. The choice of catalyst is paramount to achieving high yields and selectivity, particularly given the potential for catalyst inhibition by the amine functionality. This guide provides a comparative overview of catalytic systems for Suzuki-Miyaura and Buchwald-Hartwig amination reactions involving this compound and its analogs, supported by experimental data from relevant literature.
Catalyst Performance in Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. For a substrate like this compound, the selection of the palladium catalyst and ligand is crucial to overcome the inherent challenges of coupling electron-deficient heteroaryl halides. The presence of two halogens allows for selective coupling, with the C-Br bond being significantly more reactive than the C-Cl bond towards oxidative addition to a Pd(0) center.
Below is a summary of catalyst systems commonly employed for the Suzuki-Miyaura coupling of bromo- and chloropyridines with arylboronic acids. This data can guide the selection of starting conditions for the coupling of this compound, targeting initial reactivity at the C-Br position.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) (for similar substrates) | Reference(s) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 70-90 (for 5-bromo-2-methylpyridin-3-amine) | [1][2][3] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100-110 | 12-24 | High (General for challenging chlorides) | [4][5] |
| PdCl₂(dppf) | K₂CO₃ | DMF/H₂O | 100-120 | 12-18 | Moderate to High | [4] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | 12-16 | Moderate (for hindered substrates) | [1] |
Catalyst Performance in Buchwald-Hartwig C-N Coupling
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-alkyl pyridinamines. As with Suzuki coupling, the C-Br bond of this compound is expected to be more reactive. The choice of a suitable bulky, electron-rich phosphine ligand is critical to facilitate the catalytic cycle and achieve high coupling efficiency.
The following table compares catalyst systems for the amination of bromo- and chloro-heterocycles. These conditions provide a strong starting point for the selective amination at the 6-position of this compound.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) (for similar substrates) | Reference(s) |
| Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100-110 (Reflux) | 18 | High (General for aminobromopyridines) | [3][6] |
| Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | 16 | Good (for primary and secondary amines) | [1][7] |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 90-110 | 12-24 | Moderate to High | [1] |
| BrettPhos-precatalyst | NaOt-Bu | Toluene or THF | 80-100 | 12-18 | Good to Excellent (for primary amines) | [8] |
Alternative Catalyst Systems
While palladium-based systems are the most common, other transition metals can be employed for coupling reactions.
-
Copper-Catalyzed Ullmann Condensation (C-N Coupling): This is a cost-effective alternative to palladium-catalyzed aminations.[9] Modern protocols often use ligands like 1,10-phenanthroline or amino acids to facilitate the reaction at lower temperatures (100-150 °C) in polar aprotic solvents like DMF or DMSO.[9] Yields are generally comparable to or slightly lower than those obtained with Buchwald-Hartwig amination.[9]
-
Nickel-Catalyzed Coupling (C-C and C-N Coupling): Nickel catalysts are gaining prominence, especially for cross-electrophile coupling reactions.[10][11][12] They are particularly effective for coupling with sp³-hybridized substrates and can offer different reactivity and selectivity profiles compared to palladium.[11] For instance, nickel catalysts with bipyridine-type ligands have been shown to be effective for the coupling of 2-chloropyridines.[10]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations which can be adapted for this compound.
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[2]
-
Potassium phosphate (K₃PO₄) (2.0 equiv)[2]
-
1,4-Dioxane
-
Degassed Water
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.[3]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[3]
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.[3]
-
Stir the reaction mixture at 85–95 °C for over 15 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline for the C-N cross-coupling of this compound with a primary or secondary amine.[7]
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)[7]
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃, XPhos, and NaOt-Bu.[3][6]
-
Add anhydrous toluene and stir the mixture for a few minutes.[3]
-
Add this compound and the amine coupling partner.[3]
-
Heat the reaction mixture to 65-110 °C with vigorous stirring for 16-18 hours.[3][7]
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
After completion, cool the reaction to room temperature.[3]
-
Dilute the mixture with an organic solvent and filter through Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate under vacuum.[6]
-
Purify the crude product by column chromatography.[7]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: Decision guide for initial catalyst system selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asset.library.wisc.edu [asset.library.wisc.edu]
Structural Elucidation of 6-Bromo-2-chloropyridin-3-amine via Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectroscopic data for the structural confirmation of 6-Bromo-2-chloropyridin-3-amine. By presenting experimental and predicted data alongside key analogs, this document serves as a valuable resource for the unambiguous identification and characterization of this important synthetic intermediate.
Comparative NMR Data Analysis
The structural confirmation of this compound is achieved through the detailed analysis of its 1H and 13C NMR spectra. Due to the limited availability of direct experimental spectra for this compound, this guide utilizes a combination of predicted data for the target molecule and experimental data from structurally similar compounds: 6-Chloropyridin-3-amine and 6-Bromopyridin-3-amine. The comparison of chemical shifts (δ) and coupling constants (J) allows for a confident assignment of the molecular structure.
The expected 1H NMR spectrum of this compound will exhibit two aromatic protons. The proton at the C4 position is expected to appear as a doublet, coupled to the proton at the C5 position. Similarly, the C5 proton will present as a doublet, coupled to the C4 proton. The amino protons (-NH2) typically appear as a broad singlet.
In the 13C NMR spectrum, five distinct signals are anticipated for the pyridine ring carbons. The chemical shifts are influenced by the electronegativity of the substituents (Bromo, Chloro, and Amino groups), providing a unique fingerprint for the molecule.
Below is a summary of the predicted and experimental NMR data for this compound and its analogs.
| Compound | Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Data Source |
| This compound | 1H | H-4 | ~7.4 | d | ~8.5 | Predicted |
| H-5 | ~7.6 | d | ~8.5 | Predicted | ||
| -NH2 | ~4.5 (broad) | s | - | Predicted | ||
| 13C | C-2 | ~148.0 | - | - | Predicted | |
| C-3 | ~139.0 | - | - | Predicted | ||
| C-4 | ~126.0 | - | - | Predicted | ||
| C-5 | ~112.0 | - | - | Predicted | ||
| C-6 | ~142.0 | - | - | Predicted | ||
| 6-Chloropyridin-3-amine [1] | 1H | H-2 | 8.03 | d | 2.7 | Experimental |
| H-4 | 7.18 | d | 8.4 | Experimental | ||
| H-5 | 7.08 | dd | 8.4, 2.8 | Experimental | ||
| -NH2 | 3.85 | s | - | Experimental | ||
| 13C | C-2 | 139.8 | - | - | Experimental | |
| C-3 | 138.1 | - | - | Experimental | ||
| C-4 | 124.2 | - | - | Experimental | ||
| C-5 | 124.6 | - | - | Experimental | ||
| C-6 | 141.2 | - | - | Experimental | ||
| 6-Bromopyridin-3-amine [2] | 1H | H-2 | ~8.0 | d | ~2.5 | Predicted |
| H-4 | ~7.2 | dd | ~8.5, 2.5 | Predicted | ||
| H-5 | ~7.4 | d | ~8.5 | Predicted | ||
| -NH2 | ~4.0 (broad) | s | - | Predicted | ||
| 13C | C-2 | ~145.0 | - | - | Predicted | |
| C-3 | ~138.0 | - | - | Predicted | ||
| C-4 | ~125.0 | - | - | Predicted | ||
| C-5 | ~110.0 | - | - | Predicted | ||
| C-6 | ~140.0 | - | - | Predicted |
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general procedure for the structural confirmation of this compound.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the sample for 1H NMR analysis, or 20-50 mg for 13C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
2. NMR Spectrometer Setup and Data Acquisition: [1]
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.
-
For 1H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second are typical parameters. Accumulate a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.[1]
-
For 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds are commonly used.[1] A larger number of scans (e.g., 1024) is typically required to obtain an adequate signal-to-noise ratio.[1]
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
For 1H NMR, integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign the signals to the corresponding nuclei in the molecule.
Workflow for Structural Confirmation
The logical process for confirming the structure of this compound using NMR spectroscopy is outlined in the following diagram.
Caption: Logical workflow for the structural confirmation of this compound using NMR.
References
A Comparative Guide to the Synthesis of 6-Bromo-2-chloropyridin-3-amine for Researchers and Drug Development Professionals
Published: December 29, 2025
Introduction
6-Bromo-2-chloropyridin-3-amine is a key structural motif and versatile building block in medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic compounds with a wide range of biological activities. Its utility stems from the differential reactivity of the chloro and bromo substituents, alongside the directing effects of the amino group, which allow for selective functionalization through various cross-coupling and substitution reactions. This guide provides a comparative analysis of the primary synthetic route to this compound and a plausible alternative, offering insights into the efficiency, scalability, and potential challenges of each methodology. Experimental data, where available, is presented to support an objective comparison for researchers, scientists, and drug development professionals.
Method 1: Direct Bromination of 6-Chloropyridin-3-amine
The most direct and high-yielding reported synthesis of this compound involves the electrophilic bromination of commercially available 6-chloropyridin-3-amine. This method is favored for its simplicity and efficiency.
Experimental Protocol
A solution of 6-chloropyridin-3-amine (1.0 equivalent) and sodium acetate (2.0 equivalents) is prepared in acetic acid. To this solution, bromine (1.0 equivalent) is added slowly at room temperature. The reaction mixture is stirred for a designated period, after which the acetic acid is removed under reduced pressure. The resulting residue is then taken up in an organic solvent, such as ethyl acetate, and washed sequentially with saturated aqueous sodium carbonate, water, and brine to neutralize any remaining acid and remove inorganic byproducts. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the desired product.
Alternative Method 2: Multi-step Synthesis from 2,6-Dibromopyridine
An alternative, though more circuitous, route to this compound can be conceptualized starting from 2,6-dibromopyridine. This multi-step approach involves the introduction of the amino group followed by a selective halogen exchange. While not as direct, this method may be considered if the primary starting material is unavailable or if specific substitution patterns are desired in related analogues.
Conceptual Experimental Protocol
Step 1: Amination of 2,6-Dibromopyridine. 2,6-Dibromopyridine can be selectively aminated at the 3-position. This can be a challenging transformation due to the deactivating nature of the pyridine ring and the two bromo-substituents. However, conditions for such transformations on similar substrates have been reported, often requiring high temperatures and pressures, or the use of specialized catalysts.
Step 2: Selective Halogen Exchange. The resulting 3-amino-2,6-dibromopyridine would then undergo a selective halogen exchange to replace one of the bromine atoms with a chlorine atom. This step would need to be highly selective to avoid the formation of the dichloro- or remaining dibromo- species. Such selectivity can sometimes be achieved by leveraging the differential reactivity of the halogen positions or through the use of specific organometallic reagents.
Comparative Data
The following table summarizes the key quantitative data for the direct bromination method and provides estimated yields for the conceptual multi-step alternative based on literature precedents for similar transformations.
| Parameter | Method 1: Direct Bromination | Alternative Method 2: Multi-step Synthesis (Estimated) |
| Starting Material | 6-Chloropyridin-3-amine | 2,6-Dibromopyridine |
| Number of Steps | 1 | 2-3 |
| Key Reagents | Bromine, Acetic Acid, Sodium Acetate | 1. Aminating agent; 2. Chlorinating agent |
| Overall Yield | ~99% | 30-50% (Estimated) |
| Purity | High | Variable, requires significant purification |
| Scalability | Readily scalable | More challenging to scale due to multiple steps and potentially harsh conditions |
| Key Advantages | High yield, single step, high purity | Utilizes a different starting material |
| Key Disadvantages | Requires specific starting material | Lower overall yield, multiple steps, potential for side products |
Logical Workflow Diagrams
To visualize the synthetic pathways, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for the direct bromination of 6-Chloropyridin-3-amine.
Caption: Conceptual multi-step synthesis of this compound.
Discussion and Conclusion
The direct bromination of 6-chloropyridin-3-amine stands out as the superior method for the synthesis of this compound. Its single-step nature, coupled with a near-quantitative yield, makes it an efficient and cost-effective choice for both laboratory-scale synthesis and potential industrial production. The reaction conditions are relatively mild, and the purification process is straightforward.
The proposed multi-step alternative, starting from 2,6-dibromopyridine, is conceptually viable but presents significant challenges. The regioselective amination of a di-halo-deactivated pyridine ring is often low-yielding and may require harsh conditions or expensive catalysts. Furthermore, achieving selective replacement of one bromine atom with chlorine in the subsequent step would likely be complicated by competing reactions, leading to a mixture of products and a difficult purification process. The estimated overall yield for this route is significantly lower than that of the direct bromination method.
Navigating the Suzuki Coupling of 6-Bromo-2-chloropyridin-3-amine: A Comparative Guide to Ligand Efficacy
For researchers, scientists, and drug development professionals, the selective functionalization of dihalogenated heterocycles is a frequent challenge. This guide provides a comparative overview of the efficacy of different ligands in the Suzuki-Miyaura cross-coupling reaction of 6-Bromo-2-chloropyridin-3-amine, a versatile building block in medicinal chemistry. The choice of ligand is paramount in dictating the yield and regioselectivity of this transformation, influencing which halogen atom participates in the catalytic cycle.
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. However, for substrates bearing multiple halogen atoms, such as this compound, the reaction's success hinges on the careful selection of the catalytic system. The electronic and steric properties of the ligand coordinated to the palladium center play a crucial role in the oxidative addition step, which is often rate-determining and dictates which C-X bond is activated.
Generally, the reactivity of aryl halides in Suzuki couplings follows the order I > Br > Cl. For this compound, this suggests a preferential reaction at the C-Br bond. However, the electronic environment of the pyridine ring and the steric hindrance around each halogen also exert significant influence. Modern catalyst systems, particularly those employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have been developed to enhance the reactivity of less reactive C-Cl bonds.
Comparative Performance of Ligand Systems
While specific comparative studies on this compound are limited in the readily available literature, data from analogous dihalopyridine systems provide valuable insights into the expected performance of different ligand classes. The following table summarizes representative data for the Suzuki coupling of similar substrates, illustrating the impact of ligand choice on yield and regioselectivity.
| Ligand/Catalyst System | Substrate | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (Position of Coupling) |
| Pd(PPh₃)₄ | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 70-90 | N/A (mono-halogenated) |
| Pd(OAc)₂ / SPhos | 6-Chloropyridin-3-amine | Arylboronic acid | K₃PO₄ | Toluene | 100 | N/A | High | N/A (mono-halogenated) |
| PdCl₂(dppf) | 2,6-Dichloronicotinamide | Arylboronic acid | K₂CO₃ | Methanol | N/A | N/A | High | C6 (chelation control) |
| Pd(OAc)₂ / QPhos | 3,5-Dichloropyridazine | Phenylboronic acid | KF | Toluene/H₂O | N/A | N/A | N/A | C5 selective |
| Pd/IPr (NHC) | 2,4-Dichloropyridines | Arylboronic acid | N/A | N/A | RT | N/A | N/A | C4 selective (~10:1) |
| Ligand-free (Jeffery conditions) | 2,4-Dichloropyridine | Phenylboronic acid | Na₂CO₃, NBu₄Br | N/A | N/A | N/A | N/A | C4 selective (>99:1) |
Note: This data is compiled from studies on analogous compounds and serves as a general guide. Optimal conditions for this compound may vary.
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound, based on commonly reported procedures for similar substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, PPh₃, dppf; 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, with or without water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (this cycle should be repeated three times).
-
In a separate vial, prepare the catalyst by dissolving the palladium precursor and the ligand in a small amount of the reaction solvent under an inert atmosphere.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Add the remaining degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Assessing the Kinase Inhibitory Potential of 6-Bromo-2-chloropyridin-3-amine Derivatives: A Comparative Guide
For researchers and drug development professionals, the quest for novel kinase inhibitors with improved potency, selectivity, and resistance profiles is a continuous endeavor. The 6-Bromo-2-chloropyridin-3-amine scaffold has emerged as a promising starting point for the design of a new generation of kinase inhibitors. This guide provides a comparative analysis of the landscape these potential new drugs will enter, benchmarking against established inhibitors targeting key oncogenic kinases. While specific quantitative data for this compound derivatives are not yet publicly available, this guide serves as a crucial resource by summarizing the performance of current therapies, detailing essential experimental protocols, and visualizing the intricate signaling pathways these compounds aim to modulate.
A notable, yet currently proprietary, derivative from this class, designated as compound 3m, has been reported to exhibit potent, nanomolar-level inhibition against a range of kinases implicated in non-small cell lung cancer (NSCLC), including Fibroblast Growth Factor Receptors (FGFR1, 2, and 3), Rearranged during Transfection (RET), Epidermal Growth Factor Receptor (EGFR), Discoidin Domain Receptor 2 (DDR2), and Anaplastic Lymphoma Kinase (ALK).[1] Furthermore, in vivo studies have demonstrated its significant anti-tumor activity in a xenograft model of NSCLC.[1]
Comparative Analysis of Established Kinase Inhibitors
To contextualize the potential of novel this compound derivatives, the following tables summarize the inhibitory activities (IC50 values) of established drugs against the kinase targets of interest.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
| Compound 3m | Data not publicly available | Data not publicly available | Data not publicly available |
| Infigratinib | 0.9[2][3] | 1.4[2][3] | 1.0[2][3] |
| Ponatinib | 2.2[4] | - | - |
| Compound | ALK IC50 (nM) | EGFR IC50 (nM) | RET IC50 (nM) | DDR2 IC50 (nM) |
| Compound 3m | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Alectinib | 1.9[5] | - | - | - |
| Gefitinib | - | 26-57[6] | - | - |
| Ponatinib | - | - | 6-25.8[7][8] | - |
| Dasatinib | - | - | - | 1.4[9] |
Experimental Protocols
Reproducible and rigorous experimental design is paramount in the evaluation of kinase inhibitors. The following are detailed methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (General Protocol)
Biochemical kinase assays are essential for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The ADP-Glo™ Kinase Assay is a widely used method.
Materials:
-
Purified recombinant kinases (FGFR1, FGFR2, FGFR3, ALK, EGFR, RET, DDR2)
-
Kinase-specific substrates
-
ATP
-
Test compounds (e.g., this compound derivatives, established inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., white, 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 1 µM.[2]
-
Kinase Reaction:
-
Add diluted test compound or vehicle control (DMSO) to the wells of the assay plate.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[1]
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.[1]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The percentage of inhibition is calculated relative to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
-
Cellular Proliferation (MTT) Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., NSCLC cell lines with relevant kinase alterations)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, representing the concentration that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Understanding the signaling context of the target kinases is crucial for rational drug design. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and a typical experimental workflow.
Caption: Overview of major signaling pathways downstream of receptor tyrosine kinases.
Caption: General workflow for the preclinical assessment of kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Portico [access.portico.org]
- 4. Potential of ponatinib to treat chronic myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 6-Bromo-2-chloropyridin-3-amine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 6-Bromo-2-chloropyridin-3-amine, a compound frequently used by researchers, scientists, and professionals in drug development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.
Hazard Classification: this compound is classified as an acute toxicant (oral), a skin irritant, and can cause serious eye damage.[1] It is also a suspected respiratory irritant.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₄BrClN₂ |
| Molecular Weight | 207.46 g/mol [1] |
| Appearance | Solid[1] |
| Melting Point | 117.0 to 121.0 °C[2] |
| Boiling Point | 302.4 ± 37.0 °C at 760 mmHg[2] |
| CAS Number | 169833-70-9[1] |
| Storage Temperature | 2-8°C[2] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[3] On-site chemical treatment or neutralization is not advised without specific, validated protocols due to the potential for hazardous reactions and byproducts.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes pure, unused compound, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Segregate as Halogenated Organic Waste. this compound is a halogenated organic compound. It is crucial to segregate it into a designated "Halogenated Organic Waste" stream.[3] Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.[3]
Step 2: Waste Collection and Containerization
-
Solid Waste: Collect solid this compound waste and contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable option.
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container, also clearly labeled for "Halogenated Organic Liquid Waste."
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Container Management:
-
Keep containers securely closed at all times, except when adding waste.
-
Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.[3]
-
Place waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[3]
-
Step 3: Storage
-
Store the sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[3]
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
Spill and Accidental Release Procedures
In the event of a spill, evacuate unnecessary personnel from the area. Wearing the appropriate PPE, follow these steps:
-
Containment: Prevent the further spread of the material. Avoid the generation of dust.
-
Cleanup: Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal. For liquid spills, use an inert absorbent material.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water.
-
Disposal: The collected waste and cleaning materials should be treated as hazardous waste and disposed of according to the procedures outlined above.
Do not allow the chemical to enter drains or waterways.
Experimental Workflow and Disposal Logic
The following diagrams illustrate the general experimental workflow involving this compound and the logical steps for its proper disposal.
Caption: Experimental workflow leading to the generation and disposal of this compound waste.
Caption: Decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for 6-Bromo-2-chloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 6-Bromo-2-chloropyridin-3-amine (CAS No: 169833-70-9). Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, inhaled, or comes into contact with skin, and it can cause serious eye and skin irritation.[1] The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Level | Equipment | Purpose |
| Engineering Controls | Certified Chemical Fume Hood | To minimize inhalation exposure to dust and vapors. All handling of the solid compound or its solutions should be conducted in a fume hood.[1][2] |
| Eye and Face Protection | Chemical Safety Goggles | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile rubber) | To prevent skin contact.[1] |
| Body Protection | Laboratory Coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | May be required if working outside of a fume hood or if engineering controls are insufficient. |
Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Experimental Workflow: Preparation, Handling, and Post-Handling
Caption: Step-by-step workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary equipment, including labware, reagents, and waste containers.
-
Put on all required personal protective equipment as detailed in Table 1.
-
-
Handling:
-
Conduct all manipulations of the solid compound or its solutions within the chemical fume hood.
-
When weighing and transferring the solid, use appropriate tools like a spatula and weighing paper to minimize dust generation.
-
-
Post-Handling:
-
Decontaminate the work area and any used labware.
-
Dispose of all waste materials according to the disposal plan outlined below.
-
Carefully remove and discard contaminated PPE, particularly gloves, in a designated waste container.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Emergency Procedures
In case of accidental exposure, immediate action is crucial.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination. This compound must be treated as hazardous waste.
Disposal Workflow
Caption: Disposal workflow for this compound waste.
Key Disposal Steps:
-
Segregation: All waste containing this compound, including contaminated labware (e.g., pipette tips, gloves) and solutions, must be segregated as "Halogenated Organic Waste." Do not mix with non-halogenated waste.[2]
-
Containerization:
-
Solid Waste: Collect in a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste: Use a dedicated, leak-proof, and shatter-resistant waste container, also clearly labeled for "Halogenated Organic Liquid Waste."
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[1] Do not dispose of this chemical down the drain or as regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
